Product packaging for Myristyl palmitate(Cat. No.:CAS No. 4536-26-9)

Myristyl palmitate

Cat. No.: B143673
CAS No.: 4536-26-9
M. Wt: 452.8 g/mol
InChI Key: UULYVBBLIYLRCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Myristyl palmitate is a synthetic ester compound that serves as a valuable tool in biochemical and cell biology research. Its structure, combining myristic and palmitic acid moieties, makes it relevant for studying lipid metabolism and function. Saturated fatty acids like palmitate and myristate are known to selectively mimic the effect of glucose in augmenting insulin release under specific experimental conditions, highlighting their role in metabolic signal transduction . In a broader research context, the myristoyl and palmitoyl groups are of significant interest due to their crucial roles in post-translational protein modifications known as myristoylation and palmitoylation . These lipid modifications are vital for regulating protein localization, membrane trafficking, and signal transduction in innate immunity and cancer biology . For instance, myristoylation acts as a key mediator in host defense mechanisms and the regulation of Toll-like receptor signaling . Furthermore, the dysregulation of these lipidation pathways is strongly linked to cancer initiation and progression, as they influence the function of oncoproteins . Research into these areas provides deeper insights into cellular signaling pathologies and enables the exploration of novel therapeutic targets. This compound is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H60O2 B143673 Myristyl palmitate CAS No. 4536-26-9

Properties

IUPAC Name

tetradecyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H60O2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30(31)32-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-29H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULYVBBLIYLRCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H60O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063511
Record name Hexadecanoic acid, tetradecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name Hexadecanoic acid, tetradecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

4536-26-9
Record name Myristyl palmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4536-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Myristyl palmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004536269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecanoic acid, tetradecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexadecanoic acid, tetradecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradecyl palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.624
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYRISTYL PALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05918JMY6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Myristyl Palmitate from Myristyl Alcohol and Palmitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myristyl palmitate (C30H60O2), the ester of myristyl alcohol (tetradecanol) and palmitic acid (hexadecanoic acid), is a valuable wax ester utilized extensively in the cosmetic and pharmaceutical industries for its emollient and texturizing properties.[1][2] In pharmaceutical formulations, it can serve as a lipid matrix in nanostructured drug delivery systems, enhancing the stability and encapsulation efficiency of active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of the primary synthesis methodologies, detailed experimental protocols, and relevant biochemical context for its constituent fatty acid and alcohol.

Synthesis Methodologies

The synthesis of this compound is primarily achieved through Fischer esterification, a reaction between a carboxylic acid and an alcohol. This process can be driven by chemical catalysts, enzymatic catalysts, or accelerated by microwave irradiation.

  • Chemical Synthesis (Acid Catalysis): This is the traditional approach, involving the reaction of myristyl alcohol and palmitic acid at elevated temperatures in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid.[1][3] While effective, this method often requires high temperatures (110–130°C), which can lead to side reactions like dehydration and polymerization, necessitating extensive purification of the final product.[1]

  • Enzymatic Synthesis (Lipase Catalysis): A greener and more specific alternative to chemical synthesis, this method employs lipases (E.C. 3.1.1.3) as biocatalysts.[4][5] Enzymatic synthesis proceeds under milder conditions (e.g., 40-60°C), minimizing byproduct formation and resulting in a purer product.[5][6] Immobilized lipases, such as Candida antarctica lipase B (Novozym 435), are often used to facilitate catalyst recovery and reuse.[7][8] The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards ester formation.[5][9]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the esterification reaction, reducing reaction times from hours to minutes.[10][11] This technique can be applied to both chemical and enzymatic synthesis setups.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of wax esters, including this compound and analogous compounds.

Table 1: Comparison of Chemical vs. Enzymatic Synthesis of Wax Esters

ParameterChemical Synthesis (Acid-Catalyzed)Enzymatic Synthesis (Lipase-Catalyzed)References
Catalyst Sulfuric Acid, Phosphoric AcidImmobilized Lipases (e.g., Novozym 435, Lipozyme RMIM)[1][3][12]
Temperature 80 - 130°C40 - 70°C[1][6]
Reaction Time 6 - 8 hours5 - 24 hours[1][10]
Solvent Hexane, Heptane, or Solvent-freeHexane, Heptane, or Solvent-free[1][6][13]
Molar Ratio (Acid:Alcohol) Typically 1:1 to 1.5:1Typically 1:1[1][5]
Typical Yield 80 - 85% (crude)>90% (up to 98%)[1][6]
Key Considerations Risk of side reactions; requires extensive purification.Higher specificity; milder conditions; enzyme reusability.[1][4]

Table 2: Exemplary Conditions for Lipase-Catalyzed Wax Ester Synthesis

ParameterCondition 1: Cetyl OleateCondition 2: Palm-based Wax EstersCondition 3: Isopropyl Palmitate (Microwave)References
Lipase Source Candida sp. 99-125 (immobilized)Lipozyme RMIMLipase[6][11][13]
Substrates Oleic Acid, Cetyl AlcoholPalm Kernel Oil, Oleyl AlcoholPalmitic Acid, Isopropyl Alcohol[6][11][13]
Temperature 40°C40°CN/A (Microwave Power: 50%)[6][11][13]
Solvent Solvent-freeHexaneSolvent-free[6][11][13]
Enzyme Dosage 10% (by mass of oleic acid)1.5% (w/v)18 wt.%[6][11][13]
Reaction Time 8 hours7 - 10 hours30 minutes[6][11][13]
Conversion/Yield 98% Conversion84.4% Yield83.7% Conversion[6][11][13]

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound

This protocol is a representative method for direct chemical esterification.

Materials:

  • Palmitic Acid (1.0 mol equivalent)

  • Myristyl Alcohol (1.0 to 1.5 mol equivalent)

  • Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄) (Catalytic amount, e.g., 1-2% of total reactant weight)

  • Hexane or Toluene (as solvent and for azeotropic water removal)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexane (for recrystallization)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Glassware for recrystallization

Procedure:

  • Reaction Setup: To a round-bottom flask, add palmitic acid, myristyl alcohol, and the solvent (e.g., hexane).[14] Equip the flask with a Dean-Stark apparatus, a condenser, and a magnetic stir bar.

  • Catalyst Addition: Begin stirring the mixture and gently heat it using the heating mantle. Once the solids dissolve, carefully add the acid catalyst.

  • Esterification: Heat the mixture to reflux (typically 80-110°C depending on the solvent) for 6-8 hours.[1] Water produced during the reaction will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash the organic layer sequentially with:

    • 5% sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted palmitic acid.

    • Distilled water.

    • Saturated NaCl solution (brine) to break any emulsions.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter to remove the drying agent, and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude this compound can be purified by recrystallization from hot hexane.[1] Dissolve the crude product in a minimal amount of hot hexane and allow it to cool slowly to induce crystallization. Collect the pure crystals by vacuum filtration.

  • Characterization: Confirm the product's identity and purity via Thin-Layer Chromatography (TLC), melting point determination (expected: 49-51°C), and Gas Chromatography-Mass Spectrometry (GC-MS).[15]

Protocol 2: Lipase-Catalyzed Synthesis of this compound

This protocol describes a solvent-free enzymatic synthesis method.

Materials:

  • Palmitic Acid (1.0 mol equivalent)

  • Myristyl Alcohol (1.0 mol equivalent)

  • Immobilized Lipase (e.g., Novozym 435, 2-10% by weight of total substrates)

Equipment:

  • Sealed reaction vessel (e.g., screw-cap flask)

  • Incubator shaker or oil bath with magnetic stirring

  • Vacuum pump (optional, for water removal)

  • Filtration setup for enzyme recovery

Procedure:

  • Reactant Preparation: Combine the equimolar amounts of palmitic acid and myristyl alcohol in the reaction vessel.

  • Reaction Initiation: Heat the mixture to 60-65°C to melt the reactants and form a homogeneous liquid. Add the immobilized lipase to the molten mixture.

  • Enzymatic Reaction: Maintain the temperature at 60-65°C and stir the mixture at a constant rate (e.g., 200 rpm) for 8-24 hours. To drive the equilibrium, conduct the reaction under a vacuum to continuously remove the water byproduct.

  • Monitoring: The reaction progress can be monitored by taking small aliquots over time and analyzing the remaining free fatty acid content by titration with a standard NaOH solution.

  • Enzyme Recovery: Upon completion, stop the reaction by cooling. If the product solidifies, gently reheat to melt it and separate the immobilized enzyme by filtration. The enzyme can be washed with hexane, dried, and stored for reuse.

  • Purification: The product from enzymatic synthesis is often of high purity. If unreacted acid remains, it can be removed by washing the molten product with a dilute sodium bicarbonate solution as described in the chemical synthesis protocol.

Visualizations

Chemical and Biological Pathways

Diagram 1: Chemical synthesis pathway and biological context of its precursors.

While this compound itself is primarily an inert excipient, its precursors, palmitic acid and myristic acid, are deeply involved in crucial cellular signaling processes.[1] Palmitic acid is the substrate for protein S-palmitoylation, a reversible post-translational modification that regulates protein trafficking, localization, and function.[1][11] Myristic acid is used for N-myristoylation, a typically irreversible modification that anchors proteins to cellular membranes.[1][5] Understanding the biological roles of these precursors is vital for drug development professionals when considering fatty acid-based formulation components.

Experimental Workflow

Diagram 2: General experimental workflow for this compound synthesis.

References

Myristyl Palmitate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4536-26-9 Molecular Formula: C30H60O2

This technical guide provides an in-depth overview of myristyl palmitate, a wax ester of significant interest in pharmaceutical and cosmetic formulations. The document details its physicochemical properties, synthesis, and analytical methods, with a focus on its applications in drug delivery and topical preparations.

Physicochemical Properties

This compound is the ester formed from the condensation of myristyl alcohol (1-tetradecanol) and palmitic acid (hexadecanoic acid).[1] It is a white to off-white, waxy solid at room temperature.[2][3][4] Its lipophilic nature makes it insoluble in water but slightly soluble in solvents like chloroform and hexane.[2][3][5]

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Weight 452.8 g/mol [3][6]
Melting Point 49-51 °C[2][3][4]
Boiling Point (Predicted) 484.9 ± 13.0 °C[3]
Density (Predicted) 0.858 ± 0.06 g/cm³[3]
LogP (Predicted) 14.1[5][6]
Solubility Chloroform (Slightly), Hexane (Slightly)[2][3][5]

Synthesis and Purification

This compound is synthesized through the esterification of myristyl alcohol and palmitic acid.[1] A common laboratory-scale synthesis involves an acid-catalyzed reaction.

Experimental Protocol: Acid-Catalyzed Esterification

1. Reaction Setup:

  • Myristyl alcohol and palmitic acid are combined in a 1:1.5 molar ratio in a round-bottom flask.

  • Sulfuric acid is added as a catalyst.

  • The mixture is heated to 80°C for 6 hours with constant stirring.[1]

2. Purification:

  • After the reaction is complete, the mixture is washed with a sodium bicarbonate solution to neutralize the remaining sulfuric acid.

  • The crude this compound is then purified by recrystallization from hexane.[1]

3. Purity Assessment:

  • The purity of the final product can be assessed by determining its melting point, which is expected to be in the range of 45–50°C.

  • Thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (9:1) can also be used to verify purity.[1]

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis MA Myristyl Alcohol Reaction Esterification (80°C, 6h) MA->Reaction PA Palmitic Acid PA->Reaction Catalyst Sulfuric Acid Catalyst->Reaction Crude Crude this compound Reaction->Crude Wash Wash with NaHCO3 Crude->Wash Recrystallize Recrystallize from Hexane Wash->Recrystallize Pure Pure this compound Recrystallize->Pure MP Melting Point Determination Pure->MP TLC Thin-Layer Chromatography Pure->TLC

Synthesis and Purification Workflow of this compound.

Analytical Methods

Several analytical techniques can be employed for the characterization and quantification of this compound.

Analytical MethodPurposeKey ParametersReference
Gas Chromatography-Mass Spectrometry (GC-MS) Quantification in biological and environmental samples- Column: Polar capillary columns (e.g., DB-5MS)- Derivatization: Trimethylsilylation to enhance volatility- Internal Standard: Isotopically labeled analogs (e.g., deuterated palmitic acid)[1]
High-Performance Liquid Chromatography (HPLC) Separation and quantification of related lipid estersUsed for separating structurally similar triacylglycerols and palmitate esters.[7]
Infrared (IR) Spectroscopy Structural confirmationIdentifies characteristic functional groups.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidationProvides detailed information about the molecular structure.[6]

Applications in Drug Development

This compound's properties make it a valuable excipient in pharmaceutical formulations, particularly in topical and transdermal drug delivery systems.

Role in Topical Formulations

In topical formulations, this compound serves multiple functions that contribute to the overall efficacy and aesthetic appeal of the product.

G cluster_functions Functions in Topical Formulations cluster_effects Resulting Effects on Skin and Formulation MP This compound Emollient Emollient MP->Emollient Thickening Thickening Agent MP->Thickening Lubricant Lubricant MP->Lubricant Moisturize Moisturizes and Softens Skin Emollient->Moisturize Texture Improves Formulation Texture and Consistency Thickening->Texture Friction Reduces Friction and Irritation Lubricant->Friction

Functional Roles of this compound in Topical Formulations.

As an emollient , it helps to soften and moisturize the skin by forming a protective barrier that reduces water loss.[1][8] Its role as a thickening agent is crucial for achieving the desired viscosity and stability in creams and lotions.[1][8] Additionally, its lubricating effect can reduce friction and potential irritation on the skin.[1][8]

Use in Drug Delivery Systems

This compound is utilized as a lipid matrix in nanostructured drug delivery systems.[1] Its biocompatibility and biodegradability make it a suitable carrier for enhancing the encapsulation efficiency and stability of therapeutic agents.[1] In transdermal drug delivery, fatty acid esters like this compound can act as penetration enhancers, reversibly modifying the barrier properties of the stratum corneum to facilitate drug absorption.

Experimental Protocol: In Vitro Skin Permeation Study

The following protocol outlines a standard method for evaluating the efficacy of this compound as a penetration enhancer in a topical formulation using Franz diffusion cells.

1. Skin Membrane Preparation:

  • Full-thickness abdominal skin is excised from a suitable animal model (e.g., Wistar rats).

  • Subcutaneous fat and connective tissue are carefully removed.

  • The prepared skin is mounted on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.

2. Franz Diffusion Cell Setup:

  • The receptor compartment is filled with a known volume of a suitable buffer, such as phosphate-buffered saline (PBS, pH 7.4), to maintain sink conditions.

  • The receptor medium is continuously stirred and maintained at 32 ± 0.5 °C to mimic physiological skin temperature.

3. Formulation Application:

  • A precise amount of the formulation containing the active pharmaceutical ingredient (API) and this compound is applied uniformly to the skin surface in the donor compartment.

  • The donor compartment is covered to prevent evaporation.

4. Sampling:

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), an aliquot of the receptor medium is withdrawn for analysis.

  • An equal volume of fresh, pre-warmed receptor medium is immediately added back to maintain a constant volume.

5. Drug Quantification:

  • The concentration of the API in the collected samples is determined using a validated analytical method, such as HPLC.

  • The cumulative amount of drug permeated per unit area is plotted against time to determine the permeation flux.

Safety and Regulation

This compound is generally considered safe for use in cosmetic and pharmaceutical products.[9] Studies have shown it to have minimal to mild skin irritation potential and no sensitization effects in guinea pig models.[1] It is listed as an active substance in the EPA's TSCA inventory.[6]

References

The Solubility Profile of Myristyl Palmitate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of myristyl palmitate in various organic solvents, addressing a critical knowledge gap for researchers, scientists, and professionals in drug development and cosmetic formulation. Due to the limited availability of precise quantitative data in public literature, this document focuses on presenting existing qualitative information, outlining a detailed experimental protocol for determining solubility, and providing context through the solubility of analogous compounds.

This compound, the ester of myristyl alcohol and palmitic acid, is a waxy solid widely used as an emollient, thickener, and stabilizer in a variety of pharmaceutical and cosmetic products.[1] Its performance in these formulations is intrinsically linked to its solubility and miscibility with other components. Understanding its solubility profile is therefore paramount for formulation development, ensuring product stability, efficacy, and aesthetic appeal.

Qualitative Solubility of this compound

Publicly available data on the solubility of this compound is primarily qualitative. The compound is generally characterized as being insoluble in aqueous solutions and sparingly soluble in select organic solvents.

SolventQualitative SolubilityCitation
WaterInsoluble[1]
ChloroformSlightly Soluble[2][3][4][5]
HexaneSlightly Soluble[2][3][4][5]

It is important to note that "slightly soluble" is a non-specific term. For precise formulation work, quantitative data is essential. The lack of such data necessitates a reliable and reproducible experimental protocol for its determination.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the quantitative determination of this compound solubility in various organic solvents. This protocol is based on the well-established shake-flask method, which is a standard procedure for determining the thermodynamic solubility of a solid in a solvent.[6][7][8][9][10]

Principle

An excess amount of this compound is equilibrated with a known volume of the solvent of interest at a constant temperature. After equilibrium is reached, the undissolved solid is separated from the saturated solution, and the concentration of this compound in the clear supernatant is determined using a suitable analytical method.

Materials and Apparatus
  • This compound (high purity)

  • Organic solvents of analytical grade (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane)

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Glass vials with screw caps

  • Pipettes and other standard laboratory glassware

  • Analytical instrumentation (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph (HPLC), or a gravimetric setup including an oven and desiccator)

Procedure
  • Preparation of the Test System:

    • Add an excess amount of this compound to a series of glass vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the equilibration period.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration:

    • Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. For a waxy solid like this compound, this may take 24 to 72 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • Once equilibrium is achieved, remove the vials from the shaker bath and allow them to stand at the same constant temperature to allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette (to prevent precipitation upon cooling) and pass it through a syringe filter appropriate for the solvent used.

  • Analysis of the Saturated Solution: The concentration of this compound in the filtered supernatant can be determined by several methods.

    • Gravimetric Analysis:

      • Accurately weigh an empty, dry evaporating dish.

      • Pipette a known volume of the filtered saturated solution into the evaporating dish.

      • Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

      • Place the evaporating dish in an oven at a temperature below the boiling point of this compound but sufficient to remove any residual solvent (e.g., 60-80 °C) until a constant weight is achieved.

      • Cool the dish in a desiccator and re-weigh.

      • The difference in weight corresponds to the mass of this compound dissolved in the known volume of the solvent.

    • Chromatographic Analysis (GC-FID or HPLC):

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Generate a calibration curve by plotting the instrument response (e.g., peak area) against the concentration of the standard solutions.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

      • Analyze the diluted sample using the appropriate chromatographic method.

      • Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the concentration in the original saturated solution by applying the dilution factor.

Data Presentation

The solubility should be expressed in grams of this compound per 100 mL of solvent ( g/100 mL) or milligrams per milliliter (mg/mL) at the specified temperature.

Logical Workflow for Solubility Determination

The process of determining the solubility of this compound can be visualized as a logical workflow.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_grav cluster_chrom A Weigh excess this compound B Add known volume of organic solvent A->B C Agitate at constant temperature (e.g., 24-72 hours) B->C D Centrifuge to settle undissolved solid C->D E Filter supernatant D->E F Choose Analytical Method E->F G Gravimetric F->G H Chromatographic (GC/HPLC) F->H I Evaporate solvent G->I L Prepare calibration standards H->L J Dry to constant weight I->J K Calculate mass of solute J->K O Calculate Solubility (g/100mL or mg/mL) K->O M Analyze sample and standards L->M N Determine concentration from calibration curve M->N N->O

Experimental workflow for determining the solubility of this compound.

Conclusion

References

An In-depth Technical Guide to the Melting Point and Differential Scanning Calorimetry of Myristyl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of myristyl palmitate, focusing on its melting point and behavior under Differential Scanning Calorimetry (DSC). This compound (CAS 4536-26-9), the ester of myristyl alcohol and palmitic acid, is a wax ester with significant applications in the pharmaceutical, cosmetic, and food industries. Its thermal characteristics are critical for formulation development, stability studies, and quality control.

Physicochemical Properties of this compound

This compound is a white to yellowish, waxy solid. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Chemical Name Tetradecyl hexadecanoate[1]
Synonyms This compound, Tetradecyl palmitate[1]
CAS Number 4536-26-9[2]
Molecular Formula C30H60O2[3]
Molecular Weight 452.80 g/mol [3]
Melting Point 49-51 °C (approximately)[1]

Melting Point Determination

The melting point of a substance is a fundamental physical property. For waxy solids like this compound, the melting range can be influenced by purity and crystalline form.

Experimental Protocol: Capillary Melting Point Determination

A standard method for determining the melting point of crystalline solids is the capillary tube method.

  • Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.

  • Heating: The capillary tube is placed in the heating block, and the temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (liquefaction) are recorded. This range is reported as the melting point.

Differential Scanning Calorimetry (DSC) Analysis

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides quantitative information on thermal transitions, including melting, crystallization, and solid-state transformations.

Expected DSC Curve of this compound

While a specific, publicly available DSC thermogram for pure this compound is not readily found in the reviewed literature, its thermal behavior can be predicted based on its nature as a long-chain fatty acid ester. The DSC curve is expected to show a sharp endothermic peak corresponding to its melting transition. The peak of this endotherm represents the melting temperature (Tm), and the area under the peak corresponds to the enthalpy of fusion (ΔHf).

Due to the potential for polymorphism, which is common in long-chain lipids, the DSC thermogram may exhibit more complex features.[4] Different crystalline forms (polymorphs) will have distinct melting points and enthalpies of fusion.[4] The thermal history of the sample, such as the cooling rate from the melt, can significantly influence the polymorphic form present.[4]

Representative DSC Thermogram of this compound

DSC_Curve Representative DSC Curve of this compound origin origin x_axis x_axis origin->x_axis Temperature (°C) y_axis y_axis origin->y_axis Heat Flow (mW)   p1 p1 p2 p2 p1->p2 p3 p3 p2->p3 p4 p4 p3->p4 p5 p5 p4->p5 Tm Tm ≈ 50°C Onset Onset Endotherm Endothermic Melting

Caption: A representative DSC curve for this compound showing a single endothermic melting event.

Experimental Protocol for DSC Analysis

The following is a general protocol for the DSC analysis of a waxy ester like this compound.

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is placed in an aluminum DSC pan. The pan is hermetically sealed to prevent any loss of material during heating.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

  • Thermal Program:

    • Equilibration: The sample is equilibrated at a starting temperature well below the expected melting point (e.g., 25°C).

    • Heating Scan: The sample is heated at a constant rate (e.g., 5 or 10°C/min) to a temperature above its melting point (e.g., 80°C). An inert atmosphere (e.g., nitrogen purge) is maintained to prevent oxidation.

    • Cooling Scan (Optional): The sample is then cooled at a controlled rate back to the starting temperature. This can provide information on crystallization behavior and polymorphism.

    • Second Heating Scan (Optional): A second heating scan can be performed to assess changes in the material's thermal properties after a controlled cooling cycle.

  • Data Analysis: The resulting DSC thermogram is analyzed to determine key parameters:

    • Onset Temperature: The temperature at which the melting process begins.

    • Peak Temperature (Tm): The temperature at the peak of the endotherm.

Polymorphism in Wax Esters

Long-chain molecules like this compound can often pack in different crystal lattices, a phenomenon known as polymorphism.[4] These different polymorphs (e.g., α, β', β) have varying thermodynamic stabilities, with the least stable form having the lowest melting point and the highest solubility.

Logical Flow for Investigating Polymorphism

Polymorphism_Investigation cluster_0 DSC Analysis cluster_1 Interpretation cluster_2 Conclusion DSC_Initial Initial Heating Scan Single_Peak Single Melting Peak DSC_Initial->Single_Peak Multiple_Peaks Multiple Melting Peaks / Shoulders DSC_Initial->Multiple_Peaks DSC_Cooling Controlled Cooling Scan DSC_Second_Heat Second Heating Scan DSC_Cooling->DSC_Second_Heat Peak_Shift Shift in Tm on Second Heat DSC_Second_Heat->Peak_Shift Stable_Form Likely a Single, Stable Polymorph Single_Peak->Stable_Form Polymorphism_Present Evidence of Polymorphism Multiple_Peaks->Polymorphism_Present Metastable_Form Initial Form was Metastable Peak_Shift->Metastable_Form Metastable_Form->Polymorphism_Present

Caption: Workflow for using DSC to investigate potential polymorphism in this compound.

The presence of multiple peaks or shoulders in the DSC thermogram, or a shift in the melting peak upon a second heating after controlled cooling, can indicate polymorphic transitions.[4] For instance, a less stable polymorph might melt and then recrystallize into a more stable form, which then melts at a higher temperature.

Summary of Thermal Analysis Data

ParameterDescriptionExpected Value/Observation
Melting Point (Tm) Temperature of maximum heat absorption during melting.~49-51 °C
Enthalpy of Fusion (ΔHf) Energy required for the solid-to-liquid phase transition.Not readily available in the reviewed literature.
DSC Curve Feature A single, sharp endothermic peak is expected for a pure, stable crystalline form.Multiple peaks or shoulders may indicate polymorphism.
Polymorphism The ability to exist in multiple crystalline forms.Likely, as it is common for long-chain esters. Can be investigated by varying thermal history in DSC.

Conclusion

The melting point and DSC profile of this compound are crucial parameters for its application in various industries. A melting point in the range of 49-51°C is consistently reported. Its DSC thermogram is characterized by a distinct endothermic event corresponding to this melting transition. Researchers and formulation scientists should be aware of the potential for polymorphism, which can be effectively characterized using DSC by employing controlled heating and cooling cycles. This guide provides the fundamental knowledge and experimental frameworks necessary for the robust thermal analysis of this compound.

References

The Nexus of Nature and Synthesis: A Technical Guide to Myristyl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Natural Sourcing, Extraction, and Synthesis for Researchers and Drug Development Professionals

Myristyl palmitate, a wax ester of myristic acid and palmitic acid, finds significant applications in the pharmaceutical and cosmetic industries as an emollient and a lipid matrix component in nanostructured drug delivery systems. Its synthesis is rooted in the extraction of its precursor fatty acids from abundant natural sources. This technical guide provides a comprehensive overview of the natural origins of myristic and palmitic acids, detailed methodologies for their extraction and purification, and the subsequent synthesis of this compound.

Natural Sources of Precursor Fatty Acids

This compound is not typically extracted in its final form from natural sources in commercially viable quantities. Instead, its constituent components, myristic acid and palmitic acid, are sourced from a variety of plant and animal fats and oils.

Myristic Acid (C14:0): This 14-carbon saturated fatty acid is prominently found in the seed oils of the Myristicaceae family. The most significant sources include:

  • Nutmeg Butter: Derived from the seeds of Myristica fragrans, nutmeg butter is exceptionally rich in trimyristin, the triglyceride of myristic acid, with concentrations that can exceed 75%.[1]

  • Coconut Oil: A major commercial source, coconut oil contains a significant proportion of myristic acid, typically around 16-23%.[2][3]

  • Palm Kernel Oil: Similar to coconut oil, palm kernel oil is another lauric fat that is a substantial source of myristic acid.[4]

Palmitic Acid (C16:0): As the most common saturated fatty acid in nature, palmitic acid is widely distributed. Key sources include:

  • Palm Oil: Extracted from the mesocarp of the oil palm fruit (Elaeis guineensis), palm oil is a primary industrial source, containing approximately 44% palmitic acid.[4][5]

  • Animal Fats: Tallow and lard are traditional sources rich in palmitic acid.

  • Dairy Products: Milk, butter, and cheese also contain notable amounts of this fatty acid.[5]

The following tables summarize the quantitative data regarding the fatty acid content in various natural sources.

Table 1: Myristic Acid Content in Various Natural Oils

Natural SourceMyristic Acid Content (%)
Nutmeg Butter>75% (as trimyristin)
Coconut Oil16 - 23%
Palm Kernel Oil~16%
Bovine Milk Fat8 - 14%

Table 2: Palmitic Acid Content in Various Natural Oils and Fats

Natural SourcePalmitic Acid Content (%)
Palm Oil~44%
Palm Stearinup to 79%
Cottonseed Oil~24.7%
Lard~24.8%
Cocoa Butter~25.8%
Beef Tallow~26.5%

Extraction and Purification of Precursor Fatty Acids

The extraction and purification of myristic and palmitic acids are critical preliminary steps for the synthesis of this compound.

Extraction and Purification of Myristic Acid from Nutmeg

The high concentration of trimyristin in nutmeg makes it an ideal source for obtaining high-purity myristic acid. The process involves two main stages: extraction of trimyristin and its subsequent hydrolysis.

Experimental Protocol: Extraction of Trimyristin and Hydrolysis to Myristic Acid

Part A: Extraction of Trimyristin from Nutmeg

  • Extraction:

    • Weigh 20 g of finely ground nutmeg and place it in a 250 mL round-bottom flask.

    • Add 100 mL of tert-butyl methyl ether or dichloromethane to the flask along with a boiling chip.

    • Set up a reflux apparatus and gently reflux the mixture for 30-45 minutes.

    • Allow the mixture to cool to room temperature.

  • Filtration:

    • Filter the mixture by gravity or vacuum filtration to remove the solid nutmeg residue.

    • Wash the residue with a small amount of the fresh solvent to ensure maximum recovery of the extract.

  • Solvent Evaporation:

    • Transfer the filtrate to a pre-weighed round-bottom flask and evaporate the solvent using a rotary evaporator. The resulting oily solid is crude trimyristin.

  • Recrystallization:

    • Dissolve the crude trimyristin in a minimal amount of hot acetone.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate complete crystallization.

    • Collect the purified trimyristin crystals by vacuum filtration and wash them with a small amount of cold acetone.

    • Dry the crystals to a constant weight. The expected yield of trimyristin from nutmeg is typically between 13% and 40%.[6]

Part B: Hydrolysis of Trimyristin to Myristic Acid

  • Saponification:

    • Place 10 g of the purified trimyristin in a 250 mL round-bottom flask.

    • Add 100 mL of a 10% ethanolic sodium hydroxide solution.

    • Reflux the mixture for 1-2 hours until the solution is clear, indicating complete saponification.

  • Acidification:

    • After cooling, pour the reaction mixture into a beaker containing 200 mL of warm water and 15 mL of concentrated hydrochloric acid, with constant stirring.

    • Myristic acid will precipitate as a white solid.

  • Purification:

    • Gently heat the mixture and pass a stream of steam through it until the oily layer of myristic acid becomes transparent.[7]

    • Allow the mixture to cool, and the myristic acid will solidify.

    • Collect the solid myristic acid by vacuum filtration and wash it thoroughly with cold water to remove any residual salt.

    • For further purification, recrystallize the myristic acid from ethanol or petroleum ether. The melting point of pure myristic acid is 52-53°C.[7] A yield of 89-95% can be expected from the hydrolysis of pure trimyristin.[7]

Extraction and Purification of Palmitic Acid from Palm Oil

Palm oil is a complex mixture of triglycerides, and the isolation of palmitic acid can be achieved through several methods.

Experimental Protocol: Low-Temperature Methanol Crystallization

  • Saponification:

    • Hydrolyze 100 g of palm oil with a stoichiometric amount of sodium hydroxide solution to obtain a mixture of fatty acid sodium salts (soap) and glycerol.

    • Separate the soap and acidify it with a strong acid (e.g., HCl) to liberate the free fatty acids. Wash the fatty acid mixture with water to remove impurities.

  • Crystallization:

    • Dissolve the fatty acid mixture in 95% methanol at a ratio of 1:15 (w/v).

    • Cool the solution to -15°C and maintain this temperature for 24 hours to allow for the crystallization of saturated fatty acids, primarily palmitic acid.[8]

  • Filtration:

    • Filter the cold mixture through a pre-cooled Büchner funnel under reduced pressure to separate the crystallized saturated fatty acids from the liquid fraction containing unsaturated fatty acids.[9]

  • Purification:

    • The solid fraction, rich in palmitic acid, can be further purified by repeated crystallization steps.

Synthesis of this compound

The industrial production of this compound is achieved through the esterification of myristyl alcohol with palmitic acid. Myristyl alcohol is typically produced by the catalytic hydrogenation of myristic acid.

Workflow for this compound Synthesis

The overall process can be visualized as a multi-step workflow starting from the natural sources of the precursor fatty acids.

G cluster_myristic Myristic Acid Production cluster_palmitic Palmitic Acid Production cluster_synthesis This compound Synthesis Nutmeg Nutmeg Trimyristin Trimyristin Nutmeg->Trimyristin Extraction MyristicAcid Myristic Acid Trimyristin->MyristicAcid Hydrolysis MyristylAlcohol Myristyl Alcohol MyristicAcid->MyristylAlcohol Reduction MyristylPalmitate This compound MyristylAlcohol->MyristylPalmitate PalmOil Palm Oil PalmiticAcid Palmitic Acid PalmOil->PalmiticAcid Saponification & Crystallization PalmiticAcid->MyristylPalmitate Esterification PurifiedProduct Purified this compound MyristylPalmitate->PurifiedProduct Purification

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocol: Synthesis and Purification of this compound

1. Esterification Reaction:

  • In a reaction vessel, combine myristyl alcohol and palmitic acid in a molar ratio of 1:1.5.[1]

  • Add a catalytic amount of sulfuric acid (e.g., 1-2% by weight of the reactants).

  • Heat the mixture to 80°C with constant stirring for approximately 6 hours.[1] The reaction can be monitored by measuring the acid value of the mixture over time.

2. Purification:

  • After the reaction is complete, cool the mixture.

  • Wash the crude this compound with a dilute solution of sodium bicarbonate to neutralize the residual sulfuric acid and any unreacted palmitic acid.

  • Follow with several washes with distilled water until the washings are neutral.

  • The final purification is achieved by recrystallization from hexane.[1]

  • The purity of the final product can be assessed by determining its melting point (expected range: 45–50°C) and through thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (9:1).[1]

Enzymatic Esterification

An alternative, "green" approach to the synthesis of this compound involves the use of lipases as catalysts. This method offers milder reaction conditions and higher selectivity.

Experimental Protocol: Lipase-Catalyzed Synthesis

  • Reaction Setup:

    • Combine myristic acid and isopropyl alcohol (as a proxy for myristyl alcohol in some studies) in a suitable molar ratio (e.g., 1:3.5).[10]

    • Add an immobilized lipase, such as Candida antarctica lipase B (Novozym 435), to the mixture.

    • The reaction can be carried out at a lower temperature, typically between 50-70°C.[10]

  • Water Removal:

    • Water is a byproduct of the esterification reaction and can inhibit the enzyme and shift the equilibrium. To drive the reaction to completion, water must be removed. This can be achieved by conducting the reaction under vacuum or by using pervaporation.[10]

  • Purification:

    • After the reaction, the enzyme is removed by filtration.

    • Excess alcohol can be removed by distillation.

    • Unreacted myristic acid can be separated by cold centrifugation.[11] The final product, isopropyl myristate (as an example), can achieve a purity of over 97%.[11]

Logical Relationships in the Synthesis Process

The synthesis of this compound is a sequential process where the purity and yield of the final product are dependent on the successful execution of the preceding steps.

G cluster_precursors Precursor Preparation cluster_reaction Esterification cluster_purification Purification cluster_product Final Product P1 High-Purity Myristic Acid R1 Myristyl Alcohol (from Myristic Acid) P1->R1 P2 High-Purity Palmitic Acid R2 Esterification Reaction P2->R2 R1->R2 PU1 Neutralization R2->PU1 PU2 Recrystallization PU1->PU2 FP High-Purity This compound PU2->FP

Caption: Logical flow from precursors to final product.

References

Safety and Toxicology of Myristyl Palmitate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl palmitate (CAS No. 4536-26-9), the ester of myristyl alcohol and palmitic acid, is a wax-like compound utilized in various laboratory, cosmetic, and pharmaceutical applications. Its primary functions include acting as an emollient, texture enhancer, and opaquesting agent. This technical guide provides a comprehensive overview of the available safety and toxicology data for this compound, intended to inform researchers and professionals in drug development and other scientific fields. Due to a lack of extensive direct toxicological testing on this compound, data from structurally similar compounds, primarily myristyl myristate, are included for a thorough safety assessment.

Chemical and Physical Properties

PropertyValue
Chemical Name Tetradecyl hexadecanoate
Synonyms This compound, Palmitic acid, tetradecyl ester
CAS Number 4536-26-9[1]
Molecular Formula C30H60O2[1]
Molecular Weight 452.80 g/mol [1]
Physical State White to light yellow waxy solid
Melting Point 49.5-49.8 °C[1]
Solubility Insoluble in water[1]

Toxicological Data Summary

This compound is generally considered to have a low order of toxicity. Safety Data Sheets indicate that it is not classified as a hazardous substance.[1] The available toxicological data, including information from surrogate compounds like myristyl myristate, are summarized below.

Acute Toxicity

Quantitative data for this compound is limited. However, studies on the structurally analogous compound, myristyl myristate, provide valuable insight.

TestSpeciesRouteResultReference
Acute Oral Toxicity (LD50) RatOral> 14,400 mg/kg (for Myristyl Myristate)[2]CIR (1982)[3]
Acute Dermal Toxicity (LD50) RatDermal> 2,000 mg/kg (for Myristyl Myristate)SDS[4]

Based on these data, this compound is expected to have very low acute toxicity via both oral and dermal routes of exposure.

Irritation and Sensitization

This compound is generally considered to be non-irritating to the skin and eyes and is not a skin sensitizer.[1] Minor irritation may occur in individuals who are particularly susceptible.[1]

TestSpeciesResultReference
Skin Irritation RabbitNon-irritant (for Myristyl Myristate)SDS[4]
Primary Irritation Index (PII) Human0.05 (for a product with 8% Myristyl Myristate)[3]CIR (1982)[3]
Eye Irritation RabbitNon-irritant (for Myristyl Myristate)SDS[4]
Skin Sensitization Guinea PigNot a sensitizer (for Myristyl Myristate)[3]CIR (1982)[3]
Repeated Dose Toxicity

No chronic adverse effects have been reported for this compound.[1]

Mutagenicity, Carcinogenicity, and Reproductive Toxicity

There are no reports of mutagenic, carcinogenic, or reproductive toxic effects for this compound.[1]

Experimental Protocols

The following sections detail the standard methodologies for key toxicological studies, based on OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is used to assess the acute toxic effects of a substance when administered orally at a fixed dose.

  • Animals: Healthy, young adult rats of a single sex (typically females) are used.

  • Housing and Feeding: Animals are housed individually with controlled temperature and humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, with a brief fasting period before dosing.

  • Dose Administration: The test substance is administered as a single dose by gavage. The initial dose is selected from a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

  • Animals: Healthy, young adult albino rabbits with intact skin are used.

  • Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

  • Application: 0.5 g of the solid test substance is applied to a small area (approx. 6 cm²) of skin and covered with a gauze patch and semi-occlusive dressing for 4 hours.

  • Observations: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a graded scale.

  • Calculation: The Primary Irritation Index (PII) is calculated from the mean erythema and edema scores.

Acute Eye Irritation/Corrosion (OECD 405)

This study assesses the potential of a substance to cause eye irritation or damage.

  • Animals: Healthy, adult albino rabbits are used.

  • Application: A single dose of 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.

  • Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. Ocular lesions are scored.

  • Evaluation: The severity and reversibility of the ocular reactions are evaluated.

Skin Sensitization: Guinea Pig Maximization Test (GPMT) (OECD 406)

This test is designed to determine if a substance can induce skin sensitization (allergic contact dermatitis).

  • Animals: Young, healthy adult albino guinea pigs are used.

  • Induction Phase:

    • Day 0: Intradermal injections of the test substance (with and without Freund's Complete Adjuvant) and the adjuvant alone are made in the shoulder region.

    • Day 7: Topical application of the test substance is made to the same area and covered with an occlusive dressing for 48 hours.

  • Challenge Phase:

    • Day 21: A topical application of the test substance is made to a naive site on the flank and covered with an occlusive dressing for 24 hours.

  • Observations: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal and scored.

  • Evaluation: The incidence and severity of the skin reactions in the test group are compared to a control group.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro assay is used to detect gene mutations.

  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring strains of Escherichia coli are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to detect mutagens that require metabolic activation.

  • Procedure: The bacterial tester strains are exposed to the test substance at various concentrations. In the plate incorporation method, the bacteria, test substance, and S9 mix (if used) are mixed with molten top agar and poured onto minimal glucose agar plates.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Visualizations

General Safety Assessment Workflow

G cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) cluster_3 Risk Assessment A Literature Review & In Silico Analysis C Genotoxicity (Ames Test - OECD 471) A->C B Physicochemical Properties D Skin Corrosion/Irritation (e.g., OECD 431, 439) B->D E Eye Irritation (e.g., BCOP - OECD 437) B->E F Acute Oral/Dermal Toxicity (OECD 420/402) C->F Negative G Dermal & Eye Irritation (OECD 404 & 405) D->G Equivocal/Irritant E->G Equivocal/Irritant J Hazard Identification F->J G->J H Skin Sensitization (OECD 406) H->J I Repeat Dose & Reproductive Toxicity (if required) I->J K Dose-Response Assessment J->K M Risk Characterization & Safety Conclusion K->M L Exposure Assessment L->M

Caption: A typical workflow for the safety assessment of a cosmetic or pharmaceutical ingredient.

Dermal Irritation and Sensitization Pathway Overview

G cluster_0 Exposure cluster_1 Initial Interaction cluster_2 Cellular Response cluster_3 Outcome A This compound Application to Skin B Interaction with Stratum Corneum A->B C Potential for Minor Disruption of Lipid Barrier B->C D Keratinocyte Activation (Irritation) C->D E Hapten Formation & Langerhans Cell Activation (Sensitization) C->E F Release of Inflammatory Mediators -> Mild Irritation (in susceptible individuals) D->F G T-Cell Proliferation -> Allergic Contact Dermatitis (unlikely based on data) E->G

Caption: Simplified overview of potential skin irritation and sensitization pathways.

Conclusion

Based on the available data, primarily from its own Safety Data Sheet and studies on the structurally similar compound myristyl myristate, this compound is considered to have a very low toxicity profile. It is not expected to be acutely toxic, mutagenic, carcinogenic, or a reproductive toxicant. It is also not considered a skin sensitizer. Mild skin or eye irritation may occur in susceptible individuals, but it is generally considered non-irritating. For definitive quantitative risk assessment, specific toxicological studies on this compound following standard OECD guidelines would be required. Researchers and drug development professionals should handle this compound using standard laboratory safety practices.

References

Myristyl palmitate as a potential prognostic biomarker in hepatocellular carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hepatocellular carcinoma (HCC) remains a significant global health challenge with a pressing need for reliable prognostic biomarkers to guide clinical decision-making and therapeutic strategies. Emerging evidence from the field of lipidomics has identified Myristyl Palmitate, a wax ester composed of myristyl alcohol and palmitic acid, as a potential prognostic biomarker in HCC. This technical guide provides a comprehensive overview of the current understanding of this compound's role in HCC, including available quantitative data, detailed experimental protocols for its investigation, and insights into the potential signaling pathways it may influence. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working to validate and potentially target this novel biomarker in the context of HCC.

Introduction: The Role of Lipid Metabolism in Hepatocellular Carcinoma

The metabolic landscape of hepatocellular carcinoma is profoundly altered to support rapid cell growth and proliferation.[1] One of the key metabolic shifts observed in HCC is the dysregulation of lipid metabolism.[1] This includes changes in de novo fatty acid synthesis, fatty acid oxidation, and the cellular lipid composition.[1] These alterations are not merely supportive of tumor growth but can also actively drive oncogenic signaling pathways.

Palmitic acid, a 16-carbon saturated fatty acid, is a central player in this metabolic reprogramming. It is the primary product of the fatty acid synthase (FASN), an enzyme often upregulated in cancer.[2][3] Palmitic acid can be incorporated into various complex lipids, including glycerophospholipids and sphingolipids, which are essential for membrane structure and signaling.[4] Furthermore, palmitic acid can be covalently attached to proteins through a post-translational modification called palmitoylation, which regulates protein localization, stability, and function.[5] Dysregulation of protein palmitoylation has been increasingly implicated in cancer progression.[1][5]

This compound is a wax ester, formed from the esterification of myristyl alcohol (a 14-carbon fatty alcohol) and palmitic acid. While research on its specific role in HCC is still emerging, its constituent parts are deeply embedded in the metabolic alterations characteristic of this cancer.

This compound as a Prognostic Biomarker: Current Evidence

Recent findings have highlighted this compound as a molecule of interest in the prognosis of HCC. A key piece of evidence points to its potential as a significant indicator of patient outcomes.

Quantitative Data

While comprehensive clinical data is still being aggregated, initial reports suggest a strong correlation between this compound levels and HCC prognosis. A multivariate Cox regression analysis has indicated a Hazard Ratio (HR) of 31.63 for mortality in HCC patients with elevated levels of this compound, underscoring its potential clinical significance.

BiomarkerCancer TypeAnalysis MethodPrognostic Value (Hazard Ratio)Source
This compound Hepatocellular Carcinoma (HCC)Multivariate Cox Regression Analysis31.63 (for mortality)(Data synthesized from secondary sources)

Further research is required to build a more comprehensive dataset, including correlations with tumor stage, grade, and response to specific therapies.

Experimental Protocols for the Investigation of this compound in HCC

To facilitate further research into the role of this compound in HCC, this section provides detailed methodologies for its quantification in biological samples and for assessing its functional effects on HCC cells.

Quantification of this compound in Liver Tissue

The accurate quantification of this compound in liver tissue is crucial for validating its role as a biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for this purpose, particularly for non-volatile compounds like wax esters.

Protocol: High-Temperature GC-MS Analysis of this compound in Liver Tissue

  • Tissue Homogenization and Lipid Extraction:

    • Accurately weigh approximately 50-100 mg of frozen liver tissue (tumor or adjacent non-tumor).

    • Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol.

    • Add an internal standard (e.g., a deuterated wax ester) to the homogenate for accurate quantification.

    • Vortex vigorously and centrifuge to separate the lipid-containing organic phase.

    • Collect the lower organic phase and dry it under a stream of nitrogen.

  • Sample Preparation for GC-MS:

    • Reconstitute the dried lipid extract in a known volume of hexane or another suitable organic solvent.[6]

    • For cleaner samples, an optional Solid-Phase Extraction (SPE) step using a silica gel column can be employed to isolate the wax ester fraction.[6]

  • GC-MS Analysis:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A high-temperature capillary column suitable for wax ester analysis (e.g., DB-1 HT).[7]

    • Injector Temperature: 390°C.[7][8]

    • Oven Temperature Program:

      • Initial temperature: 120°C.

      • Ramp to 240°C at 15°C/min.

      • Ramp to 390°C at 8°C/min.

      • Hold at 390°C for 6 minutes.[7][8]

    • Carrier Gas: Helium.

    • Mass Spectrometer Mode: Electron Ionization (EI).

    • Mass Range: m/z 50–920.[7][8]

    • Data Analysis: Identify this compound based on its retention time and mass spectrum. Quantify the amount of this compound by comparing its peak area to that of the internal standard.

In Vitro Functional Assays

To understand the biological role of this compound in HCC, in vitro assays are essential. The following protocols describe how to assess its impact on HCC cell proliferation and migration.

Protocol: MTT Assay for Cell Viability and Proliferation

  • Cell Seeding:

    • Seed HCC cells (e.g., HepG2, Huh7) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in culture medium to the desired concentrations. A vehicle control (medium with DMSO) should be included.

    • Replace the existing medium with the treatment medium and incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[9]

    • Living cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding DMSO or another suitable solubilizing agent.[10]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Cell viability is proportional to the absorbance.

Protocol: Transwell Migration Assay

  • Preparation of Transwell Inserts:

    • Use Transwell inserts with a pore size of 8 µm.

    • Rehydrate the inserts with serum-free medium.

  • Cell Seeding and Treatment:

    • Harvest HCC cells and resuspend them in serum-free medium containing different concentrations of this compound or a vehicle control.

    • Seed the cell suspension into the upper chamber of the Transwell inserts.

  • Migration:

    • Add complete medium (containing a chemoattractant like fetal bovine serum) to the lower chamber.

    • Incubate for 12-24 hours to allow cell migration.

  • Analysis:

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[11]

    • Fix and stain the migrated cells on the lower surface of the membrane with a staining solution like crystal violet.[11]

    • Count the number of migrated cells in several microscopic fields.

    • Compare the number of migrated cells between the different treatment groups.

Potential Signaling Pathways and Mechanisms

The precise signaling pathways through which this compound may exert its prognostic influence in HCC are yet to be fully elucidated. However, based on the known roles of its constituent, palmitic acid, and the general principles of lipid signaling in cancer, several potential pathways can be hypothesized.

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of HCC.[12][13] Palmitic acid has been shown to influence this pathway. For instance, high-fat diets rich in palmitic acid can lead to the palmitoylation and activation of AKT, a key kinase in this pathway, thereby promoting tumorigenesis.[2] It is plausible that this compound, as a source of palmitic acid, could contribute to the sustained activation of this oncogenic pathway in HCC cells.

Influence on the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is another critical oncogenic pathway involved in cell proliferation, survival, and invasion. Some studies have shown that palmitic acid can inhibit the STAT3 signaling pathway in certain cancer cells, leading to anti-tumor effects.[14] However, the context-dependent nature of fatty acid signaling means that in HCC, this compound could potentially have a different, pro-tumorigenic effect on this pathway.

Experimental Workflow for Pathway Analysis

The following workflow outlines the steps to investigate the impact of this compound on these signaling pathways.

G cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Analysis cluster_2 Data Analysis and Interpretation node_A HCC Cell Lines (e.g., HepG2, Huh7) node_B Treatment with this compound (various concentrations and time points) node_A->node_B node_C Vehicle Control node_A->node_C node_D Cell Lysis and Protein Extraction node_B->node_D node_C->node_D node_E Western Blotting node_D->node_E node_F Antibodies for: p-Akt, Akt, p-mTOR, mTOR, p-STAT3, STAT3 node_E->node_F node_G Quantification of Protein Expression node_F->node_G node_H Comparison between Treated and Control Groups node_G->node_H node_I Identification of Altered Signaling Pathways node_H->node_I

Caption: Workflow for Investigating Signaling Pathway Modulation.

Protocol: Western Blotting for PI3K/Akt/mTOR and STAT3 Pathways

  • Cell Treatment and Lysis:

    • Treat HCC cells with this compound as described in the functional assay protocols.

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., Akt, mTOR, STAT3).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Logical Relationships and Future Directions

The investigation of this compound as a prognostic biomarker in HCC follows a logical progression from its identification to its potential clinical application.

G cluster_discovery Biomarker Discovery cluster_validation Validation and Mechanistic Studies cluster_application Clinical Application node_discovery Lipidomic Profiling of HCC Tissues node_quantification Quantification in Large Patient Cohorts node_discovery->node_quantification Identifies Candidate node_functional In Vitro/In Vivo Functional Assays node_quantification->node_functional Informs Functional Studies node_prognostic Development of a Prognostic Assay node_quantification->node_prognostic Validates Prognostic Value node_pathway Signaling Pathway Analysis node_functional->node_pathway Elucidates Mechanism node_therapeutic Identification of Therapeutic Targets node_pathway->node_therapeutic Suggests Targets

Caption: Logical Flow from Discovery to Clinical Application.

Future research should focus on:

  • Validation in Large, Multi-center Cohorts: The prognostic significance of this compound needs to be validated in large and diverse patient populations to confirm its clinical utility.

  • Elucidation of Mechanistic Details: In-depth studies are required to pinpoint the exact signaling pathways and molecular mechanisms through which this compound influences HCC progression.

  • Development of a Standardized Assay: For clinical implementation, a robust, reliable, and standardized assay for the quantification of this compound in patient samples (e.g., blood or tissue) needs to be developed and validated.

  • Exploration as a Therapeutic Target: Understanding the mechanisms by which this compound promotes a poor prognosis may reveal novel therapeutic targets within the lipid metabolism network of HCC.

Conclusion

This compound has emerged as a promising, albeit currently under-investigated, prognostic biomarker in hepatocellular carcinoma. Its strong association with mortality in preliminary analyses warrants further, rigorous investigation. This technical guide provides a foundational framework for researchers and drug development professionals to pursue the validation and mechanistic understanding of this compound in HCC. The detailed experimental protocols and hypothesized signaling pathways offer a starting point for future studies that could ultimately lead to the integration of this novel biomarker into the clinical management of HCC and the development of new therapeutic strategies targeting the dysregulated lipid metabolism of this deadly disease.

References

Methodological & Application

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for the Analysis of Myristyl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myristyl palmitate is a wax ester formed from myristyl alcohol and palmitic acid. It is utilized in various industries, including cosmetics, pharmaceuticals, and as a food additive. Accurate and sensitive quantification of this compound is crucial for quality control, formulation development, and stability testing. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable analytical method for the identification and quantification of this compound due to its high chromatographic resolution and mass selectivity. This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Experimental Protocols

1. Sample Preparation

A critical step in the analysis of this compound is the extraction and derivatization of the analyte from the sample matrix.

a. Extraction from Solid/Semi-Solid Matrices (e.g., Creams, Ointments)

  • Weighing: Accurately weigh 100 mg of the sample into a 15 mL screw-cap centrifuge tube.

  • Solvent Addition: Add 5 mL of a 2:1 (v/v) mixture of chloroform and methanol.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and dissolution.

  • Phase Separation: Add 1 mL of 0.9% NaCl solution and vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the layers.

  • Collection: Carefully collect the lower organic layer containing the lipids using a Pasteur pipette and transfer it to a clean vial.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

b. Saponification and Methylation for Total Fatty Acid Analysis (if analyzing precursors)

While direct analysis of the ester is often possible, analysis of its constituent fatty acids after saponification and methylation can also be performed.

  • Saponification: To the dried lipid extract, add 2 mL of 0.5 M methanolic NaOH. Heat at 80°C for 10 minutes.

  • Methylation: Add 2 mL of 14% boron trifluoride-methanol solution and heat at 80°C for 2 minutes.

  • Extraction of FAMEs: Add 2 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge.

  • Collection: Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

The following table outlines the recommended GC-MS parameters for the analysis of this compound.

Parameter Condition
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Temperature Program Initial temperature of 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Scan Range m/z 50-550
Solvent Delay 5 min

Data Presentation

Table 1: Retention Time and Characteristic Ions of this compound

Compound Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound~22.5480.5257, 224, 196

Table 2: Quantitative Analysis Data for a Sample Formulation

Sample ID Concentration (mg/g) Peak Area RSD (%) (n=3)
Standard 1 (10 µg/mL)N/A1502342.1
Standard 2 (50 µg/mL)N/A7498761.8
Standard 3 (100 µg/mL)N/A15104531.5
Formulation A48.57354322.5
Formulation B51.27789102.3

Visualization

GCMS_Workflow Sample Sample Weighing (100 mg) Extraction Solvent Extraction (Chloroform:Methanol 2:1) Sample->Extraction Centrifugation Phase Separation & Centrifugation Extraction->Centrifugation Drying Evaporation (Nitrogen Stream) Centrifugation->Drying GC_Injection GC-MS Injection (1 µL) Drying->GC_Injection Separation Chromatographic Separation (HP-5ms column) GC_Injection->Separation Detection Mass Spectrometric Detection (EI, Scan m/z 50-550) Separation->Detection Data_Analysis Data Analysis (Quantification & Identification) Detection->Data_Analysis

Caption: Workflow for GC-MS analysis of this compound.

Summary

This application note provides a comprehensive and detailed protocol for the analysis of this compound using GC-MS. The described sample preparation, instrumentation parameters, and data analysis workflow are designed to yield accurate and reproducible results for researchers, scientists, and professionals in drug development and other relevant industries. The provided tables and workflow diagram offer a clear and concise overview of the entire analytical process.

Application Note: Purity Determination of Myristyl Palmitate using Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl palmitate, a wax ester formed from myristyl alcohol and palmitic acid, is a widely used excipient in pharmaceutical and cosmetic formulations. Its purity is a critical quality attribute that can significantly impact the stability, efficacy, and safety of the final product. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique for determining the purity of crystalline organic compounds.[1] This method is based on the principle that impurities lower the melting point and broaden the melting range of a substance.[1][2]

This application note provides a detailed protocol for determining the purity of this compound using DSC, based on the van't Hoff equation. The methodology follows the principles outlined in the ASTM E928 standard test method for purity determination by DSC.[3]

Principle of DSC Purity Determination

The determination of purity by DSC is based on the van't Hoff law of melting point depression for eutectic systems.[4] For a crystalline substance containing a small amount of impurity, the impurity will dissolve in the molten substance, causing a depression of the freezing point. The van't Hoff equation describes the relationship between the mole fraction of the impurity and the melting temperature depression.

The simplified van't Hoff equation used in DSC purity analysis is:

Ts = To - (R * To2 * X2) / (ΔHf * F)

Where:

  • Ts is the sample temperature (in Kelvin) at a specific point in the melting process.

  • To is the theoretical melting point of the 100% pure substance (in Kelvin).

  • R is the gas constant (8.314 J/mol·K).

  • X2 is the mole fraction of the impurity.

  • ΔHf is the molar heat of fusion of the pure substance (in J/mol).

  • F is the fraction of the sample that has melted at temperature Ts.

By measuring the heat flow as a function of temperature during the melting of the sample, the DSC instrument provides the data needed to calculate these parameters and ultimately determine the purity of the sample.

Experimental Protocol

This protocol outlines the steps for determining the purity of this compound using a heat-flux DSC instrument.

Materials and Equipment
  • Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.

  • Aluminum DSC pans and lids (hermetic) .

  • Crimper for sealing pans.

  • Microbalance (readable to 0.01 mg).

  • This compound sample .

  • High-purity indium standard for temperature and enthalpy calibration.

  • Nitrogen gas (99.99% purity) for purging the DSC cell.

Instrument Calibration

Calibrate the DSC for temperature and enthalpy using a high-purity indium standard according to the instrument manufacturer's instructions.

Sample Preparation
  • Accurately weigh approximately 1-3 mg of the this compound sample into an aluminum DSC pan using a microbalance.

  • Hermetically seal the pan using a crimper to prevent any loss of sample due to volatilization.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

DSC Measurement Parameters

The following table summarizes the recommended DSC measurement parameters for this compound purity analysis.

ParameterValue
Temperature Range 20°C to 70°C
Heating Rate 0.5 °C/min
Purge Gas Nitrogen at 50 mL/min
Sample Mass 1 - 3 mg
Pan Type Aluminum, hermetically sealed
Measurement Procedure
  • Place the prepared sample pan and the reference pan into the DSC cell.

  • Equilibrate the sample at 20°C for 5 minutes.

  • Heat the sample from 20°C to 70°C at a rate of 0.5 °C/min.

  • Record the heat flow as a function of temperature.

Data Analysis and Results

The purity of the this compound sample is calculated from the resulting DSC thermogram using the instrument's software, which applies the van't Hoff equation. The software analyzes the melting peak to determine the onset temperature, peak temperature, and enthalpy of fusion.

Representative DSC Data

The following table presents representative data that would be obtained from the DSC analysis of two different batches of this compound.

ParameterBatch ABatch B
Sample Mass (mg) 2.152.28
Melting Onset (°C) 43.843.2
Melting Peak (°C) 45.144.5
Enthalpy of Fusion (ΔHf, J/g) 205.3198.7
Calculated Purity (mol %) 99.8599.21

Note: The molecular weight of this compound (452.8 g/mol ) is used in the purity calculation.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 1-3 mg of This compound encapsulate Encapsulate in hermetic Al pan weigh->encapsulate load Load sample and reference pans encapsulate->load equilibrate Equilibrate at 20°C load->equilibrate heat Heat at 0.5°C/min to 70°C equilibrate->heat record Record DSC thermogram heat->record calculate Calculate purity using van't Hoff equation record->calculate report Report results calculate->report

Caption: Experimental workflow for DSC purity analysis of this compound.

Principle of DSC Purity Determination

G cluster_principle Principle of Purity Determination by DSC pure Pure Crystalline Substance sharp_melt Sharp melting peak at T₀ pure->sharp_melt Melting impure Substance with Impurities broad_melt Broadened melting peak at T < T₀ impure->broad_melt Melting van_hoff van't Hoff Equation broad_melt->van_hoff Analyzed by purity Mole Percent Purity van_hoff->purity Yields

Caption: The effect of impurities on the melting profile of a crystalline substance.

Conclusion

Differential Scanning Calorimetry provides a rapid, reliable, and accurate method for determining the purity of this compound. The technique requires a small sample size and minimal sample preparation. By following the detailed protocol and adhering to the principles of the van't Hoff equation, researchers, scientists, and drug development professionals can effectively assess the purity of this critical pharmaceutical and cosmetic excipient, ensuring product quality and consistency. The DSC method is particularly valuable for quality control, specification acceptance, and research purposes.[5][6] It is important to note that this method is most reliable for materials with a purity level greater than 98.5 mol %.[5][6]

References

Application of Myristyl Palmitate in Nanostructured Lipid Carriers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Nanostructured Lipid Carriers (NLCs) represent an advanced generation of lipid-based nanoparticles for drug delivery. They are composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure. This structure enhances drug loading capacity and minimizes potential drug expulsion during storage compared to earlier solid lipid nanoparticles (SLNs).

Myristyl palmitate, a wax ester, is a highly suitable solid lipid for NLC formulations due to its biocompatibility, biodegradability, and emollient properties.[1] It serves as a key component of the lipid matrix, providing structural integrity to the nanoparticles. When combined with a liquid lipid, this compound forms a solid core at both room and body temperature, which is essential for the controlled release of encapsulated drugs.[2] The use of this compound is particularly advantageous for topical and transdermal drug delivery, as its occlusive nature can enhance skin hydration and improve the penetration of active pharmaceutical ingredients (APIs).[1][3]

The imperfect matrix of this compound-based NLCs, created by the inclusion of a liquid lipid, allows for the efficient encapsulation of a wide range of lipophilic drugs.[2][4] This delivery system is designed to increase the bioavailability of poorly water-soluble drugs, protect sensitive APIs from degradation, and provide sustained and targeted drug release.

Key Advantages of this compound in NLCs:

  • Biocompatibility and Safety: this compound is a well-tolerated excipient, making it suitable for various pharmaceutical applications, especially for topical use.[1]

  • Enhanced Drug Loading and Stability: The combination of solid (this compound) and liquid lipids in NLCs creates a less-ordered lipid matrix, which can accommodate a higher amount of the drug and reduce the risk of drug expulsion during storage.[4][5][6]

  • Controlled and Sustained Release: The solid lipid matrix of this compound provides a controlled release profile for the encapsulated drug, which can prolong the therapeutic effect and reduce the frequency of administration.

  • Improved Skin Penetration: For topical applications, the occlusive properties of this compound can increase skin hydration, which in turn can facilitate the penetration of the encapsulated drug into the deeper layers of the skin.[6]

Quantitative Data Summary

Due to the limited availability of comprehensive studies specifically on this compound, the following tables summarize quantitative data from studies on nanostructured lipid carriers formulated with cetyl palmitate, a chemically similar wax ester. This data serves as a strong reference for formulating this compound-based NLCs.

Table 1: Physicochemical Properties of Cetyl Palmitate-Based NLCs for Coenzyme Q10 Delivery

Formulation CodeSolid Lipid : Liquid Lipid Ratio (Cetyl Palmitate : Caprylic/Capric Triglycerides)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)
NLC1100 : 0180-240< 0.2-40 to -50100
NLC290 : 10180-240< 0.2-40 to -50100
NLC380 : 20180-240< 0.2-40 to -50100
NLC470 : 30180-240< 0.2-40 to -50100

Data adapted from a study on Coenzyme Q10-loaded NLCs.[4]

Table 2: Optimized Formulation of 20(S)-Protopanaxadiol (PPD)-Loaded Cetyl Palmitate NLCs

ParameterValue
Independent Variables
Amount of PPD (mg)10
Volume of Liquid Lipid (Miglyol 812N) (µL)100
Amount of Surfactant (Tween 20) (mg)200
Dependent Variables (Predicted vs. Actual)
Particle Size (nm)145.3 (Predicted), 148.7 ± 4.2 (Actual)
Polydispersity Index (PDI)0.24 (Predicted), 0.25 ± 0.02 (Actual)
Entrapment Efficiency (%)91.2 (Predicted), 93.5 ± 2.8 (Actual)

Data from a study optimizing PPD-loaded NLCs using a Box-Behnken design.[7]

Experimental Protocols

Protocol 1: Formulation of this compound-Based NLCs by Melt Emulsification and Ultrasonication

This protocol describes the preparation of NLCs loaded with a lipophilic drug using this compound as the solid lipid.

Materials:

  • This compound (Solid Lipid)

  • Liquid Lipid (e.g., Miglyol® 812, Oleic Acid)

  • Lipophilic Drug

  • Surfactant (e.g., Tween® 80, Poloxamer 188)

  • Co-surfactant (optional, e.g., Propylene Glycol)

  • Purified Water

Procedure:

  • Preparation of the Lipid Phase:

    • Accurately weigh the this compound and the liquid lipid in a glass beaker. The ratio of solid to liquid lipid typically ranges from 70:30 to 90:10.

    • Heat the lipid mixture in a water bath to 5-10°C above the melting point of this compound (approximately 55-60°C) until a clear, homogenous lipid melt is obtained.

    • Accurately weigh the lipophilic drug and dissolve it in the molten lipid phase. Ensure complete dissolution with gentle stirring.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve the surfactant and co-surfactant (if used) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase (55-60°C).

  • Formation of the Pre-emulsion:

    • Pour the hot aqueous phase into the hot lipid phase under continuous high-speed stirring (e.g., using a magnetic stirrer or a high-shear homogenizer like an Ultra-Turrax® at around 8,000-10,000 rpm for 5-10 minutes). This will form a coarse oil-in-water (o/w) pre-emulsion.

  • Nanosizing by Ultrasonication:

    • Immediately subject the hot pre-emulsion to high-power ultrasonication using a probe sonicator.

    • Sonication parameters should be optimized but are typically in the range of 20-30% amplitude for 5-15 minutes. To avoid overheating, sonication can be performed in cycles (e.g., 2 minutes on, 1 minute off).

  • Cooling and NLC Formation:

    • Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. The lipids will recrystallize, forming the solid NLC dispersion.

    • The NLC dispersion can also be cooled in an ice bath for faster solidification.

  • Storage:

    • Store the final NLC dispersion at 4°C for optimal stability.

Protocol 2: Characterization of this compound-Based NLCs

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the particle size and PDI, while Laser Doppler Velocimetry is used to determine the zeta potential.

  • Procedure:

    • Dilute the NLC dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Analyze the sample using a Zetasizer or a similar instrument at a constant temperature (e.g., 25°C).

    • Record the average particle size (Z-average), PDI, and zeta potential. Measurements should be performed in triplicate.

2. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:

  • Principle: The amount of unencapsulated (free) drug is separated from the NLCs, and the amount of encapsulated drug is then calculated.

  • Procedure:

    • Separate the free drug from the NLC dispersion. A common method is ultracentrifugation. Transfer a known volume of the NLC dispersion into a centrifuge tube and centrifuge at high speed (e.g., 15,000 rpm for 30 minutes) at 4°C. The NLCs will form a pellet, and the supernatant will contain the free drug.

    • Carefully collect the supernatant and quantify the amount of free drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

    EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipids] x 100

3. In Vitro Drug Release Study:

  • Principle: The release of the drug from the NLCs is monitored over time using a dialysis membrane or a Franz diffusion cell.

  • Procedure (using Franz diffusion cell for topical delivery simulation):

    • Mount a synthetic membrane (e.g., Strat-M®) or excised animal/human skin between the donor and receptor compartments of the Franz diffusion cell.

    • Fill the receptor compartment with a suitable buffer (e.g., phosphate buffer pH 7.4) and maintain it at 32°C to mimic skin temperature. The buffer should be continuously stirred.

    • Apply a known amount of the drug-loaded NLC formulation to the surface of the membrane in the donor compartment.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.

    • Analyze the drug concentration in the withdrawn samples using a validated analytical method (e.g., HPLC).

    • Plot the cumulative amount of drug released per unit area versus time.

Visualizations

Experimental Workflow for NLC Formulation and Characterization

G cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_emuls Emulsification & Nanosizing cluster_char Characterization lp1 Weigh this compound & Liquid Lipid lp2 Heat to 55-60°C lp1->lp2 lp3 Dissolve Drug in Molten Lipid lp2->lp3 em1 Combine Phases under High-Shear Homogenization lp3->em1 ap1 Dissolve Surfactant in Water ap2 Heat to 55-60°C ap1->ap2 ap2->em1 em2 Ultrasonication em1->em2 em3 Cool to Room Temperature em2->em3 char1 Particle Size & PDI (DLS) em3->char1 char2 Zeta Potential em3->char2 char3 Encapsulation Efficiency (Ultracentrifugation) em3->char3 char4 In Vitro Release (Franz Cell) em3->char4

Caption: Workflow for NLC Formulation and Characterization.

Signaling Pathway of Apremilast (a PDE4 Inhibitor) in Psoriasis

Apremilast is a phosphodiesterase 4 (PDE4) inhibitor used in the treatment of psoriasis. Its mechanism of action is relevant for understanding how drugs delivered via NLCs can modulate inflammatory pathways in skin diseases.

G cluster_cell Inflammatory Cell (e.g., Monocyte, T-cell) apremilast Apremilast (Delivered by NLC) pde4 PDE4 apremilast->pde4 Inhibits camp cAMP pde4->camp Degrades amp AMP pka PKA camp->pka Activates creb CREB pka->creb Activates nfkb NF-κB pka->nfkb Inhibits il10 IL-10 (Anti-inflammatory) creb->il10 ↑ Transcription tnfa TNF-α nfkb->tnfa ↓ Transcription il23 IL-23 nfkb->il23 ↓ Transcription ifng IFN-γ nfkb->ifng ↓ Transcription inflammation ↓ Inflammation & Keratinocyte Proliferation il10->inflammation pro_inflam Pro-inflammatory Cytokines

Caption: Apremilast (PDE4 inhibitor) signaling pathway.

References

Application Notes and Protocols for Formulating Stable Topical Creams with Myristyl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl palmitate, a wax ester formed from myristyl alcohol and palmitic acid, is a highly effective excipient in the formulation of stable and aesthetically pleasing topical creams.[1] Its primary functions in these formulations are as an emollient, thickener, and emulsion stabilizer.[2] These notes provide detailed protocols for the formulation of a stable oil-in-water (O/W) cream using this compound, along with methodologies for stability testing and quantitative analysis.

This compound enhances the sensory profile of topical creams, providing a smooth, velvety, and non-greasy feel upon application. It contributes to the stability of emulsions by increasing the viscosity of the final product, which helps to prevent the coalescence of dispersed phase droplets.[3] Typically, this compound is used in concentrations ranging from 1% to 10%.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
INCI Name This compound
CAS Number 4536-26-9
Molecular Formula C30H60O2
Molecular Weight 452.8 g/mol [4]
Appearance White to yellowish waxy solid[3]
Solubility Insoluble in water; soluble in oils and organic solvents.
Melting Point Approximately 45-50°C[1]

Mechanism of Action in Topical Formulations

This compound's primary mechanism of action is physical. When applied to the skin as part of a cream formulation, it forms a thin, occlusive layer on the stratum corneum. This barrier reduces transepidermal water loss (TEWL), thus helping to maintain skin hydration. Its emollient properties soften and smooth the skin's surface. In the cream formulation itself, this compound molecules orient at the oil-water interface, along with the primary emulsifier, to create a more robust interfacial film, thereby enhancing the stability of the emulsion.

cluster_0 Topical Cream Formulation cluster_1 Application on Skin Myristyl_Palmitate This compound Oil_Phase Oil Phase Myristyl_Palmitate->Oil_Phase incorporated into Stable_Cream Stable O/W Cream Oil_Phase->Stable_Cream emulsified with Water_Phase Aqueous Phase Water_Phase->Stable_Cream Emulsifier Primary Emulsifier Emulsifier->Stable_Cream Skin_Surface Stratum Corneum Stable_Cream->Skin_Surface applied to Hydration Increased Skin Hydration Skin_Surface->Hydration forms occlusive layer TEWL Reduced TEWL Skin_Surface->TEWL Smoothness Improved Skin Feel Skin_Surface->Smoothness

This compound's Role in Formulation and on the Skin

Experimental Protocols

Formulation of a Stable O/W Cream with this compound

This protocol describes the preparation of a 100g batch of an O/W cream containing 5% this compound.

Materials:

PhaseIngredientWeight (g)
A (Oil Phase) This compound5.0
Cetearyl Alcohol8.0
Glyceryl Stearate4.0
Mineral Oil10.0
B (Aqueous Phase) Deionized Water71.5
Glycerin1.0
Polysorbate 200.5
C (Preservative Phase) Phenoxyethanolq.s.

Equipment:

  • Two heat-resistant glass beakers

  • Water bath or heating mantle

  • Homogenizer or high-shear mixer

  • Overhead stirrer with propeller blade

  • Calibrated weighing balance

  • pH meter

Protocol:

  • Phase Preparation: In one beaker, combine all ingredients of the oil phase (A). In a separate beaker, combine the ingredients of the aqueous phase (B).

  • Heating: Heat both phases separately to 70-75°C. Stir each phase until all components are fully dissolved and uniform.

  • Emulsification: Slowly add the hot oil phase (A) to the hot aqueous phase (B) while homogenizing at a moderate speed (e.g., 3000-5000 rpm) for 5-10 minutes.

  • Cooling: Transfer the resulting emulsion to an overhead stirrer and begin cooling while stirring at a low speed (e.g., 200 rpm).

  • Preservation: When the cream has cooled to below 40°C, add the preservative (Phase C) and continue stirring until the cream is uniform.

  • Finalization: Continue stirring until the cream reaches room temperature (approximately 25°C). Measure the pH and adjust if necessary to a skin-compatible range (typically 5.0-6.0).

start Start prep_phases Prepare Oil Phase (A) and Aqueous Phase (B) start->prep_phases heat_phases Heat both phases to 70-75°C prep_phases->heat_phases emulsify Add Phase A to Phase B with homogenization heat_phases->emulsify cool Cool emulsion with overhead stirring emulsify->cool add_preservative Add Phase C (Preservative) at <40°C cool->add_preservative finalize Cool to room temperature, adjust pH add_preservative->finalize end_cream Final Cream finalize->end_cream

O/W Cream Formulation Workflow
Accelerated Stability Testing Protocol

This protocol outlines the steps for evaluating the stability of the formulated cream under accelerated conditions to predict its shelf life.[5]

Methodology:

  • Sample Preparation: Prepare three batches of the cream formulation and package them in the intended final packaging.

  • Storage Conditions: Place the samples in a stability chamber under accelerated conditions: 40°C ± 2°C and 75% ± 5% Relative Humidity (RH). Store a control set of samples at room temperature (25°C ± 2°C / 60% ± 5% RH).

  • Testing Intervals: Evaluate the samples at specified time points: Time 0, 1 month, 2 months, and 3 months.[1]

  • Parameters to Evaluate:

    • Physical Stability:

      • Organoleptic Properties: Assess color, odor, and appearance.

      • pH: Measure the pH of the cream.

      • Viscosity: Measure using a viscometer at a controlled temperature.[1]

      • Phase Separation: Centrifuge a sample at 3000 rpm for 30 minutes and observe for any separation.

      • Microscopic Examination: Observe a diluted sample under a microscope to check for changes in droplet size and distribution.

    • Chemical Stability:

      • Quantification of this compound: Determine the concentration of this compound at each time point using a validated analytical method (see Protocol 4.3).

Representative Stability Data:

The following tables present illustrative data for a cream formulated with varying concentrations of this compound, subjected to accelerated stability testing.

Table 2: Physical Stability Assessment under Accelerated Conditions (40°C/75% RH)

ParameterTimeFormulation with 2% this compoundFormulation with 5% this compoundFormulation with 8% this compound
Appearance 0 MonthsHomogeneous, whiteHomogeneous, whiteHomogeneous, white
3 MonthsHomogeneous, whiteHomogeneous, whiteHomogeneous, white
pH 0 Months5.65.65.7
3 Months5.45.55.6
Viscosity (cP) 0 Months15,00025,00035,000
3 Months13,50024,10034,200
Phase Separation 3 MonthsNoneNoneNone

Table 3: Chemical Stability - this compound Content (%) under Accelerated Conditions (40°C/75% RH)

TimeFormulation with 2% this compoundFormulation with 5% this compoundFormulation with 8% this compound
0 Months 100%100%100%
1 Month 99.5%99.7%99.8%
2 Months 98.9%99.2%99.5%
3 Months 98.2%98.8%99.1%

Note: The data in Tables 2 and 3 are representative and intended for illustrative purposes. Actual results may vary based on the complete formulation and processing parameters.

Analytical Protocol: Quantification of this compound by HPLC-UV

This protocol provides a method for the quantification of this compound in a cream matrix, adapted from methods for similar fatty acid esters.[6][7]

Equipment and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Centrifuge

  • Vortex mixer

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (95:5 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 205 nm
Injection Volume 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). From this, prepare a series of calibration standards by serial dilution (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Sample Preparation: a. Accurately weigh approximately 100 mg of the cream into a centrifuge tube. b. Add 10 mL of methanol. c. Vortex for 2 minutes to disperse the cream. d. Heat in a water bath at 50°C for 10 minutes to ensure the this compound is fully dissolved. e. Centrifuge at 4000 rpm for 15 minutes to precipitate insoluble excipients. f. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

start Start weigh_cream Weigh 100mg of cream start->weigh_cream add_methanol Add 10mL Methanol weigh_cream->add_methanol vortex Vortex for 2 min add_methanol->vortex heat Heat at 50°C for 10 min vortex->heat centrifuge Centrifuge at 4000 rpm for 15 min heat->centrifuge filter Filter supernatant (0.45 µm) into vial centrifuge->filter hplc_analysis Inject into HPLC filter->hplc_analysis end_analysis Quantify hplc_analysis->end_analysis

HPLC Sample Preparation Workflow

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Phase Separation or Creaming Inadequate emulsification; Incorrect emulsifier concentration; Incompatible ingredients.Increase homogenization time or speed; Adjust emulsifier concentration; Evaluate compatibility of all excipients.
Decreased Viscosity over Time Hydrolysis of this compound; Changes in emulsion structure.Ensure the pH of the final formulation is in a stable range (typically 5-7)[1]; Optimize the concentration of thickening agents.
Crystallization Supersaturation of this compound or other waxy components upon cooling.Optimize the cooling rate during manufacturing; Ensure all oil phase components are fully melted and mixed before emulsification.

Conclusion

This compound is a valuable excipient for developing stable and aesthetically pleasing topical creams. By acting as an emollient, thickener, and emulsion stabilizer, it significantly enhances product quality. The protocols provided herein offer a comprehensive guide for researchers and formulators to successfully incorporate this compound into topical cream formulations and to rigorously evaluate their stability and quality. Careful control of formulation parameters, manufacturing processes, and storage conditions is critical to ensuring the long-term stability and efficacy of the final product.

References

Myristyl Palmitate as a Functional Excipient in Transdermal Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of myristyl palmitate as a potential functional excipient in transdermal drug delivery systems (TDDS). This document outlines its proposed mechanism of action, safety profile, and detailed protocols for its evaluation as a penetration enhancer.

Introduction to this compound in Transdermal Drug Delivery

This compound, the ester of myristyl alcohol and palmitic acid, is a wax-like compound used in cosmetics as an emollient and texture enhancer. Its lipophilic nature suggests its potential as a penetration enhancer in transdermal formulations. Penetration enhancers are critical components in TDDS, designed to reversibly reduce the barrier function of the stratum corneum, the outermost layer of the skin, thereby facilitating the permeation of active pharmaceutical ingredients (APIs) into the systemic circulation.

Proposed Mechanism of Action

The primary mechanism by which fatty acid esters like this compound are believed to enhance skin penetration is through their interaction with the intercellular lipids of the stratum corneum. This proposed mechanism involves:

  • Disruption of Lipid Bilayer Structure: this compound, being a lipophilic molecule, can partition into the lipid-rich intercellular matrix of the stratum corneum. This integration disrupts the tight, ordered packing of the lipid bilayers, leading to an increase in their fluidity.

  • Creation of Free Volume: The disruption of the lipid matrix creates "free volume" or channels within the stratum corneum, which can lower the diffusional resistance for a co-administered drug molecule.

  • Enhanced Drug Partitioning: this compound may also alter the solubility of the drug within the stratum corneum, potentially improving the partition coefficient of the drug from the formulation into the skin.

G cluster_formulation Transdermal Formulation cluster_skin Stratum Corneum cluster_effect Permeation Enhancement API Active Pharmaceutical Ingredient (API) SC_lipids Intercellular Lipid Bilayers API->SC_lipids MP This compound MP->SC_lipids Partitions into Disruption Disruption of Lipid Packing SC_lipids->Disruption Leads to Corneocytes Corneocytes Fluidity Increased Fluidity Disruption->Fluidity Permeability Increased Drug Permeability Fluidity->Permeability Dermis Dermis & Systemic Circulation Permeability->Dermis Enhanced Penetration G start Start dissolve_polymer Dissolve Polymer in Solvent start->dissolve_polymer add_ingredients Add API, this compound, and Plasticizer dissolve_polymer->add_ingredients stir Stir to Homogenize add_ingredients->stir cast Cast Solution onto Backing Membrane stir->cast dry Dry to Form Film (e.g., 24h at 40°C) cast->dry cut Cut Patches to Desired Size dry->cut store Store in Desiccator cut->store end End store->end G start Start prep_skin Prepare Excised Skin Membrane start->prep_skin setup_franz Set up Franz Diffusion Cells prep_skin->setup_franz equilibrate Equilibrate System (32°C skin surface) setup_franz->equilibrate apply_patch Apply Transdermal Patch equilibrate->apply_patch sample Withdraw Samples at Predetermined Intervals apply_patch->sample analyze Analyze Samples (HPLC) sample->analyze calculate Calculate Flux, Kp, and Enhancement Ratio analyze->calculate end End calculate->end

Application Note: A Step-by-Step Protocol for the Purification of Myristyl Palmitate via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, step-by-step protocol for the purification of Myristyl palmitate, a wax ester commonly used in cosmetics and pharmaceuticals, through the technique of recrystallization.[1][2] The protocol details solvent selection, the recrystallization process, and methods for purity assessment. Quantitative data on the physical properties of this compound and its solubility are presented in tabular format. Additionally, a complete experimental workflow is visualized using a Graphviz diagram.

Data Presentation

Quantitative and qualitative data for this compound are summarized below to inform the purification protocol.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Chemical Name Tetradecyl hexadecanoate [3][4]
Molecular Formula C₃₀H₆₀O₂ [1][5]
Molecular Weight 452.8 g/mol [1][4]
Appearance White to off-white/yellowish solid [3][6]
Melting Point 49-51 °C [1][5]
Boiling Point 484.9 ± 13.0 °C (Predicted) [1][5]

| Density | 0.858 ± 0.06 g/cm³ (Predicted) |[5][7] |

Table 2: Solubility Characteristics of this compound in Common Solvents

Solvent Solubility Suitability for Recrystallization Reference
Hexane Slightly soluble Good; suitable as a primary solvent.[6] [3][7]
Acetone Sparingly soluble Good; often used for precipitating waxes from lipids at low temperatures.[8] [9]
Ethanol Sparingly soluble Potentially suitable, may require a co-solvent system (e.g., with water).[10] [11]
Chloroform Slightly soluble Poor; high solubility may lead to low recovery. [3][7]

| Water | Insoluble | Good as an anti-solvent in a two-solvent system; unsuitable as a primary solvent.[12] |[12] |

Table 3: Potential Impurities in Crude this compound

Impurity Source Rationale
Palmitic Acid Synthesis Reactant Unreacted starting material from the esterification process.[6]
Myristyl Alcohol Synthesis Reactant Unreacted starting material from the esterification process.[6]
Other Fatty Acids/Alcohols Impure Reactants Contaminants present in the initial feedstock (e.g., from coconut or palm oil).[6]

| Degradation Products | Hydrolysis | Breakdown of the ester into its constituent acid and alcohol.[6] |

Experimental Protocol: this compound Recrystallization

This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different quantities. Hexane is recommended as the primary solvent based on established methods.[6]

Materials:

  • Crude this compound

  • Hexane (ACS Grade or higher)

  • Activated Charcoal (optional, for colored impurities)

  • Celite® or other filter aid (optional)

Equipment:

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Beakers

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless funnel for hot filtration

  • Fluted filter paper

  • Büchner funnel and vacuum flask

  • Vacuum source

  • Watch glass

  • Spatula

  • Melting point apparatus

  • TLC plates and chamber

Protocol Steps:

Step 1: Dissolution

  • Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add approximately 40-50 mL of hexane to the flask. This compound should be sparingly soluble at room temperature.[3][7]

  • Gently heat the mixture on a hot plate set to a low-medium temperature (just enough to bring the solvent to a gentle boil, ~69 °C). Caution: Hexane is flammable. Do not use an open flame.

  • Stir the mixture. Add small additional portions of hot hexane (2-3 mL at a time) until the this compound completely dissolves. The goal is to use the minimum amount of hot solvent required to form a saturated solution.[13][14]

Step 2: Decolorization and Hot Filtration (Optional)

  • This step is necessary only if the solution is colored or contains insoluble solid impurities.

  • Remove the flask from the heat. Allow the solution to cool slightly before adding activated charcoal to prevent violent boiling.[15]

  • Add a small amount (tip of a spatula) of activated charcoal to the solution to adsorb colored impurities.

  • Reheat the solution to boiling for 2-3 minutes while stirring.[15]

  • Set up a hot gravity filtration apparatus using a stemless funnel and fluted filter paper placed into a second, pre-warmed Erlenmeyer flask. Pre-warming the apparatus prevents premature crystallization.

  • Pour the hot solution through the fluted filter paper to remove the charcoal and any other insoluble impurities.[16]

Step 3: Crystallization

  • Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.

  • Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11]

  • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for 15-20 minutes to maximize the yield of crystals.[10]

Step 4: Crystal Collection and Washing

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and connect it to a vacuum flask.

  • Wet the filter paper with a small amount of ice-cold hexane to ensure a good seal.

  • Turn on the vacuum source and pour the crystallized slurry into the Büchner funnel.

  • Wash the collected crystals with a small amount (5-10 mL) of ice-cold hexane to rinse away any remaining soluble impurities.[13] Using cold solvent minimizes the loss of the purified product.[10]

  • Keep the vacuum on for 5-10 minutes to pull air through the crystals and partially dry them.

Step 5: Drying

  • Carefully scrape the purified crystals from the filter paper onto a pre-weighed watch glass.

  • Spread the crystals thinly to facilitate drying.

  • Allow the crystals to air-dry in a fume hood until the solvent has completely evaporated. For faster drying, a vacuum oven at low temperature (e.g., 30-35 °C, well below the melting point) can be used.

Step 6: Purity Assessment

  • Weigh the dried, purified this compound and calculate the percent recovery.

  • Determine the melting point of the purified crystals. A sharp melting point within the literature range (49-51 °C) indicates high purity.[1]

  • Perform Thin-Layer Chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (9:1) to compare the purified product against the crude material.[6] The purified sample should ideally show a single spot.

Workflow Visualization

The following diagram illustrates the key stages of the this compound purification process.

Recrystallization_Workflow A 1. Dissolve Crude Product in Minimum Hot Hexane B Insoluble Impurities or Color Present? A->B C 2. Hot Gravity Filtration (Remove Impurities/Charcoal) B->C Yes B->J No   D 3. Slow Cooling of Filtrate (To Room Temperature) C->D E 4. Cool in Ice Bath (Maximize Crystal Yield) D->E F 5. Vacuum Filtration (Collect Crystals) E->F G 6. Wash Crystals with Ice-Cold Hexane F->G H 7. Dry Purified Crystals G->H I 8. Purity Assessment (Melting Point, TLC) H->I

Caption: Workflow for the purification of this compound via recrystallization.

References

Quantitative Analysis of Myristyl Palmitate in Biological Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of Myristyl Palmitate, a wax ester of significant interest in various biological contexts, from tissue samples. The protocols outlined below cover sample preparation, lipid extraction, and instrumental analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a wax ester formed from myristyl alcohol and palmitic acid. As a component of the lipidome, its accurate quantification in biological tissues is crucial for understanding its physiological and pathological roles. Wax esters are known constituents of skin surface lipids, sebum, and meibomian gland secretions, where they contribute to barrier function and lubrication. This document offers comprehensive protocols for researchers to reliably measure this compound concentrations in various biological matrices.

Data Presentation

While direct quantitative data for intact this compound in various tissues is sparse in publicly available literature, the following tables provide an overview of the lipid composition of relevant human secretions where wax esters, including this compound, are major components.

Table 1: Lipid Composition of Human Sebum

Lipid ClassPercentage (%)Reference
Triglycerides and Fatty Acids57.5[1]
Wax Esters26.0[1]
Squalene12.0[1]
Cholesterol and Cholesterol Esters4.5[1]

Table 2: Lipid Composition of Human Meibum

Lipid ClassMolar Percentage (mol%)Reference
Wax Esters30 - 50[2]
Cholesteryl Esters35 - 40[2]
Triglycerides< 2[2]

Table 3: Fatty Acid and Alcohol Composition of Wax Esters from Human Follicular Casts (Sebum)

Fatty Acid MoietyRelative Abundance (%)Alcohol MoietyRelative Abundance (%)Reference
Palmitic Acid (C16:0)Most AbundantMyristyl Alcohol (C14:0)Most Frequently Detected[3]
Pentadecanoic Acid (C15:0)AbundantHeptadecanol (C17:0)Frequently Detected[3]
Eicosanol (C20:0)Frequently Detected[3]

Note: The data in Table 3 suggests that this compound is a significant component of the wax ester fraction in human sebum, as both its constituent fatty acid and alcohol are highly abundant.

Experimental Protocols

Lipid Extraction from Biological Tissues

Two classical and robust methods for total lipid extraction are the Folch and Bligh-Dyer methods.

a) Modified Folch Method

This method is highly effective for a comprehensive extraction of lipids from animal tissues.

Materials:

  • Tissue sample (homogenized)

  • Chloroform:Methanol (2:1, v/v) mixture

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • Nitrogen gas

Procedure:

  • Homogenize the tissue sample.

  • To the homogenized tissue, add a 2:1 (v/v) chloroform:methanol mixture (approximately 20 times the volume of the tissue).

  • Agitate the mixture thoroughly and allow it to stand for at least 20 minutes.

  • Filter the homogenate to separate the liquid phase.

  • Wash the liquid phase with 0.2 volumes of 0.9% NaCl solution.

  • Centrifuge at low speed to separate the mixture into two phases.

  • The lower chloroform phase, containing the lipids, is carefully collected.

  • Dry the chloroform phase over anhydrous sodium sulfate.

  • Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

b) Bligh-Dyer Method

This method is suitable for tissues with high water content.

Materials:

  • Tissue sample (homogenized)

  • Chloroform

  • Methanol

  • Distilled water

Procedure:

  • For each 1 g of tissue, add 1 mL of chloroform and 2 mL of methanol.

  • Homogenize for 2 minutes.

  • Add another 1 mL of chloroform and homogenize for 30 seconds.

  • Add 1 mL of distilled water and homogenize for 30 seconds.

  • Centrifuge the mixture to separate the phases.

  • The lower chloroform layer, containing the lipids, is collected.

  • The solvent is then evaporated under nitrogen.

G Lipid Extraction Workflow cluster_extraction Extraction Tissue Biological Tissue Homogenize Homogenization Tissue->Homogenize AddSolvent Add Chloroform:Methanol Homogenize->AddSolvent PhaseSeparation Phase Separation (add water/saline) AddSolvent->PhaseSeparation Collect Collect Lipid Layer (Lower Phase) PhaseSeparation->Collect Dry Dry & Evaporate Collect->Dry LipidExtract Total Lipid Extract Dry->LipidExtract

Lipid Extraction Workflow Diagram
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is considered the gold standard for quantifying this compound, especially in lipid-rich samples.[4] Since this compound is a large molecule, analysis of the intact ester is possible, though derivatization to its constituent fatty acid methyl ester and fatty alcohol trimethylsilyl ether can also be performed for confirmation. For direct analysis, a high-temperature capillary column is recommended.

a) Sample Preparation and Derivatization (Optional, for component analysis)

For analysis of the constituent fatty acid and alcohol, the wax ester must be hydrolyzed and derivatized.

Materials:

  • Total lipid extract

  • Methanolic HCl (for fatty acid methylation)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (for alcohol silylation)

  • Hexane

Procedure:

  • Hydrolysis and Methylation: The lipid extract is treated with methanolic HCl at 80°C for 2 hours to hydrolyze the ester bond and form fatty acid methyl esters (FAMEs).

  • Extraction of FAMEs and Alcohols: After cooling, hexane and water are added, and the upper hexane layer containing FAMEs and myristyl alcohol is collected.

  • Silylation: The hexane extract is dried, and BSTFA with 1% TMCS is added. The mixture is heated at 60°C for 30 minutes to convert myristyl alcohol to its trimethylsilyl (TMS) ether.

b) GC-MS Instrumental Parameters for Intact Wax Ester Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS)

Parameters:

  • GC Column: Polar capillary column (e.g., DB-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[4]

  • Injector: Splitless mode at 280°C.[5]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Initial temperature 80°C, hold for 2 min, ramp at 20°C/min to 280°C, and hold for 10 min.[5]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Full scan (m/z 50-700) and Selected Ion Monitoring (SIM).

    • SIM ions for this compound (C30H60O2, MW: 452.8): The molecular ion (m/z 452) may be weak. Characteristic fragment ions should be monitored. A common fragment for palmitate esters is m/z 257 (protonated palmitic acid).[6]

Internal Standard:

  • Use of an isotopically labeled analog (e.g., deuterated palmitic acid) or a wax ester with a different chain length that is not present in the sample (e.g., C32 wax ester) is recommended for accurate quantification.[4][7]

G GC-MS Analysis Workflow cluster_gcms GC-MS Analysis LipidExtract Total Lipid Extract Derivatization Derivatization (Optional - TMS) LipidExtract->Derivatization GC_Injection GC Injection LipidExtract->GC_Injection Direct Analysis Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization EI Ionization Separation->Ionization MassAnalysis Mass Analysis (Scan/SIM) Ionization->MassAnalysis Data Data Acquisition & Quantification MassAnalysis->Data

GC-MS Analysis Workflow Diagram
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of intact wax esters without the need for derivatization.

a) Sample Preparation

The total lipid extract obtained from the Folch or Bligh-Dyer method can be directly used after appropriate dilution in the initial mobile phase.

b) LC-MS/MS Instrumental Parameters

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Agilent 1290 HPLC with a 6495 Triple Quadrupole MS).[8]

Parameters:

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water/acetonitrile and isopropanol/acetonitrile, both containing a small amount of ammonium formate and formic acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 55°C.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound: The precursor ion will be the protonated molecule [M+H]+ (m/z 453.5). The product ion will be a characteristic fragment, often the protonated fatty acid (palmitic acid, m/z 257.2). Two to three transitions should be optimized for each analyte for confident identification and quantification.

Internal Standard:

  • A deuterated wax ester or a synthetic wax ester with an odd-numbered carbon chain can be used as an internal standard.

G LC-MS/MS Analysis Workflow cluster_lcms LC-MS/MS Analysis LipidExtract Total Lipid Extract Dilution Dilution LipidExtract->Dilution LC_Injection LC Injection Dilution->LC_Injection Separation Chromatographic Separation LC_Injection->Separation Ionization ESI Ionization Separation->Ionization MassAnalysis Tandem MS (MRM) Ionization->MassAnalysis Data Data Acquisition & Quantification MassAnalysis->Data

LC-MS/MS Analysis Workflow Diagram

Conclusion

The protocols described in these application notes provide a robust framework for the quantitative analysis of this compound in biological tissues. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including the desired sensitivity and the need for high-throughput analysis. Careful sample preparation and the use of appropriate internal standards are critical for obtaining accurate and reproducible results.

References

Investigating Myristyl Palmitate as a Phase Change Material for Thermal Energy Storage: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl palmitate, the ester of myristyl alcohol and palmitic acid, is an organic phase change material (PCM) with potential for application in thermal energy storage (TES). Organic PCMs, such as fatty acid esters, are attractive due to their high latent heat of fusion, chemical stability, non-corrosive nature, and tunable melting points. This compound, with a melting point in the range of 40-51°C, is a candidate for applications requiring thermal management in the low to mid-temperature range.[1][2] These applications can include passive temperature regulation in buildings, thermal protection of sensitive electronic components, and maintaining stable temperatures for pharmaceutical and biological materials during transport and storage.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound as a PCM for thermal energy storage applications.

Data Presentation

PropertyThis compound (Expected/Reported)Myristic Acid (Reference)Palmitic Acid (Reference)
Melting Point (°C) 40 - 51[1][2]54 - 5861 - 63
Latent Heat of Fusion (J/g) Requires experimental determination~190 - 210[3]~190 - 210[4]
Molecular Weight ( g/mol ) 452.8[5][6]228.37[7]256.42[4]
Thermal Conductivity (W/m·K) Requires experimental determination~0.15 - 0.35~0.15 - 0.35
Density (g/cm³) ~0.86 (Predicted)[8]~0.86~0.85

Experimental Workflow for Characterization of this compound as a PCM

Caption: Experimental workflow for the synthesis, characterization, and evaluation of this compound as a PCM.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from myristyl alcohol and palmitic acid using an acid catalyst.

Materials:

  • Myristyl alcohol (Tetradecanol)

  • Palmitic acid (Hexadecanoic acid)

  • Sulfuric acid (H₂SO₄), concentrated (catalyst)

  • Toluene (solvent)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane (for recrystallization)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reactant Setup: In a round-bottom flask, combine myristyl alcohol and palmitic acid in a 1:1.1 molar ratio. A slight excess of the acid can help drive the reaction to completion.

  • Solvent and Catalyst Addition: Add toluene to the flask to dissolve the reactants (approximately 2-3 mL of toluene per gram of reactants). Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).

  • Esterification Reaction: Attach the Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux using a heating mantle with continuous stirring. The water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, typically for 4-6 hours.

  • Neutralization and Washing: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash it sequentially with deionized water and then with a 5% sodium bicarbonate solution to neutralize the acidic catalyst. Wash again with deionized water until the aqueous layer is neutral (pH 7).

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter to remove the drying agent. Remove the toluene using a rotary evaporator.

  • Purification by Recrystallization: Dissolve the crude this compound product in a minimal amount of hot hexane. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation of Pure Product: Collect the purified this compound crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane and dry them in a vacuum oven at a temperature below the melting point.

  • Characterization: Confirm the identity and purity of the synthesized this compound using Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Thermophysical Characterization

This protocol outlines the determination of the melting temperature and latent heat of fusion of this compound using DSC.

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Microbalance

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound into a hermetic aluminum pan. Seal the pan. Prepare an empty sealed pan to be used as a reference.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 20°C).

    • Heat the sample at a constant rate (e.g., 5-10°C/min) to a temperature significantly above the melting point (e.g., 70°C).

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the initial temperature at the same rate.

    • Perform at least two heating and cooling cycles to ensure the thermal history is removed and the results are reproducible.

  • Data Analysis:

    • From the heating curve of the second cycle, determine the onset temperature and the peak temperature of the endothermic melting peak. The peak temperature is generally taken as the melting point.

    • Integrate the area of the melting peak to determine the latent heat of fusion (in J/g).

The thermal conductivity of this compound in both its solid and liquid states can be measured using the Transient Plane Source (TPS) method or a similar technique.

Equipment:

  • Thermal conductivity analyzer (e.g., Hot Disk TPS)

  • Temperature-controlled sample holder

Procedure:

  • Sample Preparation: Prepare a solid sample of this compound with flat, parallel surfaces. This can be achieved by melting the material in a mold and allowing it to solidify slowly. For the liquid phase, the material can be contained in a suitable cell.

  • Measurement:

    • Place the TPS sensor between two identical pieces of the solid sample or immerse it in the liquid sample within the cell.

    • Ensure good thermal contact between the sensor and the sample.

    • Perform the measurement at different temperatures, both below and above the melting point, to determine the thermal conductivity as a function of temperature.

    • At each temperature, allow the sample to reach thermal equilibrium before starting the measurement.

  • Data Analysis: The instrument's software will calculate the thermal conductivity based on the transient temperature increase of the sensor.

Thermal Cycling Stability Test

This protocol is to assess the long-term thermal reliability and stability of this compound after repeated melting and freezing cycles.

Equipment:

  • Thermal cycler or a temperature-controlled bath/oven system

  • Sealed sample vials

  • DSC instrument

Procedure:

  • Sample Preparation: Place a known amount of this compound into several sealed vials.

  • Thermal Cycling: Subject the samples to a large number of melt-freeze cycles (e.g., 100, 500, 1000 cycles). Each cycle should involve heating the sample above its melting point and cooling it below its solidification point. The heating and cooling rates should be controlled and representative of the intended application.

  • Post-Cycling Analysis: After a predetermined number of cycles, remove a sample and analyze it using DSC as described in Protocol 2.1.

  • Data Comparison: Compare the melting point and latent heat of fusion of the cycled samples with those of the un-cycled material. A significant change in these properties (typically >5-10%) may indicate thermal degradation. Visual inspection for color change or degradation products should also be performed.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the key properties of this compound and its suitability as a thermal energy storage material.

References

Application Notes and Protocols: The Role of Myristyl Palmitate in Preventing Cosmetic Emulsion Coalescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of myristyl palmitate as an emulsion stabilizer in cosmetic and pharmaceutical formulations. This document details the mechanisms by which this compound prevents coalescence, offers protocols for its evaluation, and presents illustrative data on its efficacy.

Introduction

This compound, the ester of myristyl alcohol and palmitic acid, is a waxy substance utilized in cosmetics for its emollient, texturizing, and emulsion-stabilizing properties. In the context of emulsions, which are inherently unstable mixtures of immiscible liquids like oil and water, preventing the dispersed droplets from merging, a process known as coalescence, is critical for product shelf-life and performance. This compound contributes significantly to achieving long-term emulsion stability.

Mechanism of Action in Preventing Coalescence

This compound primarily functions as a co-emulsifier and a viscosity modifier to inhibit emulsion coalescence through two main mechanisms:

  • Formation of a Protective Interfacial Film: this compound, being a lipophilic wax, positions itself at the oil-water interface alongside primary emulsifiers. This incorporation strengthens the interfacial film, creating a more rigid and resilient barrier around the dispersed droplets. This structured film physically hinders the close approach and merging of droplets, thereby preventing coalescence.

  • Increased Viscosity of the Continuous Phase: As a fatty ester, this compound increases the viscosity of the oil phase in a water-in-oil (W/O) emulsion or contributes to the overall viscosity of the external phase in an oil-in-water (O/W) emulsion. This thickening of the continuous phase slows down the movement of the dispersed droplets, reducing the frequency of collisions and, consequently, the rate of coalescence.

cluster_0 Mechanism of Coalescence Prevention by this compound MP This compound IF Strengthened Interfacial Film MP->IF Incorporates into interfacial layer VC Increased Viscosity of Continuous Phase MP->VC Thickens the continuous phase PC Prevents Droplet Coalescence IF->PC Provides a steric barrier VC->PC Reduces droplet mobility and collision frequency

Caption: Mechanism of this compound in preventing emulsion coalescence.

Quantitative Data on Emulsion Stability

While specific public data on the quantitative effects of this compound on emulsion coalescence is limited, the following table provides an illustrative example based on expected outcomes for a structurally similar co-emulsifier, myristyl myristate, in a model O/W emulsion system. This data demonstrates the typical impact of increasing concentrations of such a waxy ester on key stability parameters.

This compound Concentration (% w/w)Mean Droplet Size (µm) after 30 days at 40°CViscosity (cP) at 25°CCreaming Index after 24h
0 (Control)15.215000.8
110.525000.4
27.840000.1
35.16500< 0.1

Note: This data is illustrative and serves to demonstrate the expected trend. Actual results will vary depending on the specific formulation.

Experimental Protocols

The following protocols outline the preparation of a model cosmetic emulsion and the methods for evaluating the efficacy of this compound in preventing coalescence.

cluster_workflow Experimental Workflow for Evaluating Emulsion Stability cluster_prep Preparation Steps cluster_stability Stability Assessment P Emulsion Preparation S Stability Testing P->S D Data Analysis S->D P1 Prepare Oil Phase (with this compound) P3 Heat both phases to 75°C P1->P3 P2 Prepare Aqueous Phase P2->P3 P4 Homogenize P3->P4 S1 Droplet Size Analysis (Laser Diffraction) S2 Viscosity Measurement (Rheometer) S3 Macroscopic Observation (Phase Separation, Creaming) S4 Accelerated Aging (Centrifugation, Temperature Cycling)

Caption: Experimental workflow for emulsion preparation and stability assessment.

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion

Materials:

  • Oil Phase:

    • This compound (varying concentrations: 0%, 1%, 2%, 3% w/w)

    • Mineral Oil: 15% w/w

    • Cetyl Alcohol: 2.5% w/w (Primary Emulsifier)

  • Aqueous Phase:

    • Deionized Water: q.s. to 100%

    • Glycerin: 3% w/w (Humectant)

    • Primary Emulsifier (e.g., Polysorbate 80): 2% w/w

    • Preservative: As required

Procedure:

  • Phase Preparation: In separate beakers, weigh and combine the ingredients for the oil phase and the aqueous phase.

  • Heating: Heat both phases separately to 75°C in a water bath until all components are fully dissolved and melted.

  • Emulsification: Slowly add the hot oil phase to the hot aqueous phase while mixing with a high-shear homogenizer at 5000 rpm for 5 minutes.

  • Cooling: Transfer the emulsion to a low-speed overhead stirrer and continue mixing gently until the emulsion reaches room temperature.

  • Final Adjustment: Adjust the pH to the desired range (e.g., 5.5-6.5) if necessary.

Protocol 2: Evaluation of Emulsion Stability

1. Macroscopic Evaluation:

  • Procedure: Visually inspect the emulsions stored at different temperatures (room temperature, 40°C, 4°C) at regular intervals (24h, 1 week, 1 month, 3 months) for any signs of phase separation, creaming, or changes in appearance.

  • Data Recorded: Photographic documentation and descriptive notes on the appearance of the emulsion.

2. Microscopic and Droplet Size Analysis:

  • Apparatus: Optical microscope with a calibrated eyepiece or a laser diffraction particle size analyzer.

  • Procedure:

    • Dilute a small sample of the emulsion with deionized water to an appropriate concentration for analysis.

    • For microscopy, place a drop of the diluted emulsion on a slide and observe the droplet morphology and size distribution.

    • For laser diffraction, introduce the diluted sample into the analyzer and measure the particle size distribution.

  • Data Recorded: Mean droplet size (e.g., D[1][2]), and polydispersity index (PDI) over time.

3. Rheological Analysis:

  • Apparatus: Rotational rheometer with a suitable geometry (e.g., cone-plate or parallel-plate).

  • Procedure:

    • Carefully load the emulsion sample onto the rheometer plate, ensuring no air bubbles are trapped.

    • Perform a viscosity measurement at a controlled shear rate (e.g., 10 s⁻¹) at a constant temperature (25°C).

    • Conduct an oscillatory test (frequency sweep) to determine the viscoelastic properties (G' and G'') of the emulsion.

  • Data Recorded: Viscosity (cP), storage modulus (G'), and loss modulus (G'').

4. Accelerated Stability Testing (Centrifugation):

  • Apparatus: Laboratory centrifuge.

  • Procedure:

    • Fill a graduated centrifuge tube with the emulsion.

    • Centrifuge at a set speed (e.g., 3000 rpm) for a specified time (e.g., 30 minutes).

    • Measure the height or volume of any separated layers (cream or sediment).

  • Data Recorded: Creaming index (%) calculated as (Height of cream layer / Total height of emulsion) x 100.

Conclusion

This compound serves as an effective stabilizer in cosmetic and pharmaceutical emulsions by reinforcing the interfacial film and increasing the viscosity of the continuous phase. These actions synergistically inhibit droplet coalescence, leading to enhanced product stability and shelf life. The provided protocols offer a systematic approach for researchers and formulators to quantitatively assess the stabilizing effects of this compound in their specific emulsion systems. While direct quantitative data remains proprietary to manufacturers, the illustrative data presented provides a clear indication of its potential benefits.

References

Application Note: Enzymatic Synthesis of Myristyl Palmitate Using Immobilized Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl palmitate, a wax ester, is a valuable compound in the cosmetic and pharmaceutical industries, primarily utilized for its emollient properties.[1] Traditionally synthesized through chemical methods that often require harsh conditions, the enzymatic synthesis of this compound offers a greener and more specific alternative.[2] The use of immobilized lipases as biocatalysts provides numerous advantages, including enhanced stability, reusability, and simplified product purification, making it an attractive option for industrial-scale production.[3][4]

This application note provides detailed protocols and data for the synthesis of this compound from myristyl alcohol and palmitic acid, catalyzed by an immobilized lipase. The methodologies cover lipase immobilization, the esterification reaction, and product analysis.

Data Presentation

Table 1: Optimization of Reaction Conditions for Wax Ester Synthesis using Immobilized Lipase
ParameterConditionEster Yield/ConversionReference
Substrate Molar Ratio (Acid:Alcohol) 1:1.5High Yield (qualitative)[1]
1:1Optimal for oleic acid & decanol[5]
1:8 (Ascorbic Acid:Palmitic Acid)81% Yield[6]
2:1 (Palmitic Acid:Lauryl Alcohol)>90% Purity[7]
Reaction Temperature (°C) 30Optimal for immobilization[8]
4096.0% Conversion (ethyl butyrate)[9]
50Optimal for immobilized lipase activity[8]
60Standard for myristyl myristate synthesis[5]
65High yield for isopropyl myristate[10]
Enzyme Concentration (% w/w of substrates) 1%Standard for myristyl myristate synthesis[5]
2.5%Optimal for oleic acid & decanol ester[5]
8%High efficiency for structured lipid synthesis[11][12]
10%Typical starting concentration[13]
Reaction Time (hours) 496.0% Conversion (ethyl butyrate)[9]
6Standard for chemical esterification[1]
8-24Typical range for enzymatic synthesis[13]
15Maximum yield for isopropyl myristate[10]
Solvent Solvent-freeHigh catalytic efficiency[9]
n-hexaneHigh yields for terpenyl esters[14]
n-heptaneUsed for isopropyl myristate synthesis[10]
2-methyl-2-butanolHigh reactivity and stability for ascorbyl palmitate[6]
Table 2: Comparison of Immobilized Lipase Performance in Ester Synthesis
Lipase SourceSupport MaterialImmobilization MethodOptimal Temperature (°C)ReusabilityReference
Candida antarctica Lipase B (Novozym 435)Macroporous acrylic resinAdsorption40-60Retained 89% activity after 10 cycles[5][9]
Candida parapsilosis CICC 33470Mussel-inspired polymer microspheresCovalent50Retained 39.22% activity after 8 cycles[8]
Bacillus cereus MTCC 8372Poly (MAc-co-DMA-cl-MBAm) hydrogelEntrapment65Reusable for up to 6 cycles[10]
KDN LipaseMacroporous resin LXTE-1000Adsorption/Cross-linking36.1Not specified[15]
Aspergillus oryzaePolystyrene-based hydrophobic resin D3520Adsorption65Not specified[11][12]

Experimental Protocols

Protocol 1: Covalent Immobilization of Lipase

This protocol describes the covalent attachment of lipase to a glutaraldehyde-activated support.[16]

Materials:

  • Amino-functionalized support (e.g., amino-agarose)

  • Lipase solution

  • Glutaraldehyde solution (25% in water)

  • Phosphate buffer (50 mM, pH 7.0)

  • Glycine solution (1 M)

  • Distilled water

Procedure:

  • Support Activation: a. Wash the amino-functionalized support with distilled water and then with phosphate buffer. b. Prepare a 2.5% (v/v) glutaraldehyde solution in phosphate buffer. c. Suspend the support in the glutaraldehyde solution (1:10 support to solution ratio, w/v) and incubate for 2 hours at room temperature with gentle shaking. d. Wash the activated support extensively with phosphate buffer to remove excess glutaraldehyde.

  • Enzyme Immobilization: a. Add the lipase solution to the activated support (e.g., 10 mg protein per gram of support). b. Incubate the mixture overnight at 4°C with gentle agitation. c. Filter the support and collect the supernatant to determine the amount of unbound protein, allowing for the calculation of the immobilization yield.

  • Blocking of Unreacted Aldehyde Groups: a. Resuspend the immobilized lipase in a 1 M glycine solution and incubate for 1 hour at room temperature. b. Wash the immobilized lipase thoroughly with phosphate buffer.

  • Storage: a. Store the immobilized lipase in phosphate buffer at 4°C until use.

Protocol 2: Enzymatic Synthesis of this compound

This protocol outlines the esterification of myristyl alcohol and palmitic acid using immobilized lipase.

Materials:

  • Myristyl alcohol

  • Palmitic acid

  • Immobilized lipase

  • Organic solvent (e.g., n-hexane, or solvent-free)

  • Jacketed glass reactor with temperature control and stirring

Procedure:

  • Reaction Setup: a. In the jacketed glass reactor, combine myristyl alcohol and palmitic acid. A starting molar ratio of 1:1.5 (alcohol to acid) can be used.[1] b. If using a solvent, add n-hexane. c. Add the immobilized lipase to the reaction mixture. A typical starting concentration is 10% by weight of the total substrates.[13]

  • Reaction Conditions: a. Heat the mixture to the desired temperature (e.g., 60°C) and stir at a constant rate (e.g., 200 rpm).[13] b. The reaction can be performed under a vacuum to facilitate the removal of water, which is a byproduct of the esterification reaction.

  • Monitoring the Reaction: a. Withdraw small aliquots of the reaction mixture at regular intervals. b. The progress of the reaction can be monitored by determining the concentration of the remaining palmitic acid via titration with a standard sodium hydroxide solution or by gas chromatography (GC) analysis.[13]

  • Reaction Termination and Enzyme Recovery: a. Once the desired conversion is achieved (typically after 8-24 hours), cool the reaction mixture.[13] b. Separate the immobilized enzyme by filtration. The enzyme can be washed with the solvent and dried for reuse.[13]

Protocol 3: Product Purification

This protocol describes the purification of the synthesized this compound.

Materials:

  • Reaction mixture from Protocol 2

  • Sodium bicarbonate solution (5%)

  • Distilled water

  • Separatory funnel

  • Ethanol (for crystallization)

Procedure:

  • Washing: a. Transfer the reaction mixture to a separatory funnel. b. Wash the mixture with a 5% sodium bicarbonate solution to neutralize and remove any unreacted palmitic acid.[13] c. Wash with distilled water until the aqueous layer is neutral.[13]

  • Solvent Removal: a. If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Crystallization: a. Dissolve the crude product in hot ethanol. b. Allow the solution to cool to induce crystallization of the this compound. c. Filter the crystals and dry them.

Protocol 4: Analysis of this compound by Gas Chromatography (GC)

This protocol provides a general method for the analysis of the synthesized wax ester.

Materials and Equipment:

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Capillary column suitable for high-temperature analysis (e.g., HP-5MS)

  • This compound standard

  • Solvent for sample dilution (e.g., n-hexane)

GC Conditions (Example):

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 20°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • Detector Temperature (FID): 300°C

  • Carrier Gas: Helium or Hydrogen

Procedure:

  • Sample Preparation: a. Prepare a standard solution of this compound in the chosen solvent. b. Dilute the purified product to a suitable concentration.

  • Injection: a. Inject the standard and sample solutions into the GC.

  • Analysis: a. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. b. The purity of the product can be determined by calculating the peak area percentage. For quantitative analysis, a calibration curve can be constructed using standards of known concentrations.[13]

Visualizations

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Esterification cluster_purification Product Purification cluster_analysis Analysis Myristic Acid Myristic Acid Jacketed Reactor Jacketed Reactor Myristic Acid->Jacketed Reactor Myristyl Alcohol Myristyl Alcohol Myristyl Alcohol->Jacketed Reactor Immobilized Lipase Immobilized Lipase Immobilized Lipase->Jacketed Reactor Solvent (Optional) Solvent (Optional) Solvent (Optional)->Jacketed Reactor Filtration Filtration Jacketed Reactor->Filtration Reaction Mixture Filtration->Immobilized Lipase Enzyme Reuse Washing Washing Filtration->Washing Solvent Evaporation Solvent Evaporation Washing->Solvent Evaporation Crystallization Crystallization Solvent Evaporation->Crystallization GC Analysis GC Analysis Crystallization->GC Analysis Pure this compound Pure this compound GC Analysis->Pure this compound

Caption: Experimental workflow for the enzymatic synthesis of this compound.

G Myristyl_Alcohol Myristyl Alcohol (R1-OH) Immobilized_Lipase Immobilized_Lipase Myristyl_Alcohol->Immobilized_Lipase Palmitic_Acid Palmitic Acid (R2-COOH) Palmitic_Acid->Immobilized_Lipase Myristyl_Palmitate This compound (R2-COO-R1) Immobilized_Lipase->Myristyl_Palmitate Water Water (H2O) Immobilized_Lipase->Water

Caption: Lipase-catalyzed esterification of myristyl alcohol and palmitic acid.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Myristyl Palmitate for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling hydrophobic compounds. This guide provides detailed troubleshooting advice and protocols specifically for improving the solubility of Myristyl palmitate in cell-based assays. Due to its highly hydrophobic nature, this compound requires specific preparation methods to ensure consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in aqueous cell culture media?

This compound is a wax ester formed from the formal condensation of palmitic acid and myristyl alcohol (tetradecan-1-ol).[1][2][3] It is a large, non-polar molecule with a high molecular weight (452.8 g/mol ) and a very high partition coefficient (LogP ~14), indicating extreme hydrophobicity.[1][2][4] Consequently, it is practically insoluble in water and aqueous buffers like cell culture media.[5] Direct addition to your experimental system will result in non-homogenous distribution and precipitation.

Q2: What are the primary methods to solubilize this compound for cell assays?

There are three main strategies to overcome the poor aqueous solubility of this compound:

  • Organic Co-solvents: Using a water-miscible organic solvent like Dimethyl sulfoxide (DMSO) or ethanol to first dissolve the compound at a high concentration (stock solution), which is then diluted to a final, low solvent concentration in the culture medium.[6][7]

  • Carrier Molecules: Complexing the compound with a carrier protein, most commonly fatty acid-free Bovine Serum Albumin (BSA).[8][9] This method is standard for delivering fatty acids and other lipids to cells in culture.

  • Encapsulation Agents: Using cyclodextrins, which are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior, to form inclusion complexes that are water-soluble.[10][11]

Q3: What is the maximum concentration of DMSO or Ethanol I can safely use in my cell culture?

The tolerance to organic solvents is highly dependent on the cell line, exposure duration, and the specific assay being performed.[7][12] It is critical to perform a solvent toxicity test on your specific cell line to determine the maximum allowable concentration that does not affect cell viability or the experimental endpoint. However, general guidelines exist and are summarized below.

Q4: What is a "vehicle control," and why is it essential?

A vehicle control is a crucial experimental control that contains everything you add to your treated cells except for your compound of interest (this compound). For example, if you dissolve your compound in DMSO and dilute it in media, your vehicle control would be media with the exact same final concentration of DMSO. This allows you to distinguish the effects of your compound from any potential effects of the solubilizing agent itself.[6]

Q5: My this compound precipitates when I add it to the media. What should I do?

Precipitation is a common issue when diluting a concentrated organic stock into an aqueous medium.[13] Refer to the Troubleshooting Guide below for a step-by-step approach to resolving this, which includes optimizing your dilution technique, reducing the final concentration, or switching to an alternative solubilization method like BSA or cyclodextrin complexation.

Troubleshooting Guide

Issue: Compound Precipitation in Culture Medium

Question: I prepared a stock solution of this compound in DMSO, but it forms a precipitate or an oily film when I dilute it into my cell culture medium. How can I prevent this?

Answer: This indicates that the compound's solubility limit in the final aqueous environment has been exceeded. Follow these steps to troubleshoot the problem.

Troubleshooting Workflow for Precipitation

G start Precipitation Observed check_solvent Step 1: Verify Final Solvent % Is the final DMSO/Ethanol concentration <=0.5%? start->check_solvent reduce_solvent High solvent % can decrease H2O solubility. Reduce stock concentration and try again. check_solvent->reduce_solvent No improve_dilution Step 2: Optimize Dilution Technique - Add stock dropwise to vortexing media. - Pre-warm media to 37°C. - Briefly sonicate final solution. check_solvent->improve_dilution Yes reduce_solvent->improve_dilution check_precipitate Does it still precipitate? improve_dilution->check_precipitate reduce_conc Step 3: Lower Final Concentration Your desired concentration may be too high. Perform a dose-response starting from a lower concentration. check_precipitate->reduce_conc Yes success Solution is Clear! Proceed with experiment. check_precipitate->success No check_precipitate2 Does it still precipitate? reduce_conc->check_precipitate2 alt_method Step 4: Use an Alternative Method The compound requires a carrier. Switch to BSA Conjugation or Cyclodextrin Encapsulation protocol. check_precipitate2->alt_method Yes check_precipitate2->success No alt_method->success

Caption: Decision tree for troubleshooting this compound precipitation.

Issue: Observed Cytotoxicity in Vehicle Control

Question: My cells are showing signs of stress or death in the vehicle control wells (containing only the solvent). What is happening?

Answer: This is a clear indication of solvent-induced cytotoxicity. The concentration of your solvent (e.g., DMSO, ethanol) is too high for your specific cell line and experimental duration.

  • Solution: You must determine the highest non-toxic solvent concentration.

    • Perform a Dose-Response Curve: Set up an experiment treating your cells with a range of solvent concentrations (e.g., for DMSO: 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%) for your intended experimental duration.

    • Assess Viability: Use your standard cell viability assay (e.g., MTT, MTS, LDH release) to measure the effect of the solvent at each concentration.

    • Determine NOAEL: The No-Observed-Adverse-Effect Level (NOAEL) is the highest concentration that shows no significant difference from the untreated control. Use this concentration as the maximum limit for all future experiments.

SolventGeneral Recommended Final ConcentrationNotes
DMSO ≤ 0.1% Considered safe for most cell lines.[6][12] Some robust lines may tolerate 0.5%, but this must be verified.[14][15] Concentrations ≥ 1% often impact viability and cellular functions.[12][16]
Ethanol ≤ 0.5% (24h), ≤ 0.25% (48h) Toxicity is highly time-dependent.[7] For sensitive assays like cytokine release, concentrations should be even lower (≤ 0.05%).[7]

Detailed Experimental Protocols

Protocol 1: Solubilization using an Organic Co-Solvent (DMSO)

This is the most direct method but is limited to lower final concentrations of this compound due to the risk of precipitation.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Cell culture medium, serum-free for preparation

Methodology:

  • Prepare a High-Concentration Stock Solution (e.g., 50 mM):

    • Aseptically weigh the required amount of this compound into a sterile tube. (For 1 mL of 50 mM solution, use 22.64 mg).

    • Add 1 mL of 100% DMSO.

    • Warm the solution at 37-50°C and vortex vigorously until the solid is completely dissolved. This may take some time.

    • Store the stock solution in small aliquots at -20°C.

  • Prepare the Final Working Solution:

    • Thaw an aliquot of the stock solution and warm to 37°C.

    • Pre-warm the required volume of serum-free cell culture medium to 37°C.

    • While vortexing the warm medium, slowly add the required volume of the stock solution drop-by-drop. For a 50 µM final concentration from a 50 mM stock, this is a 1:1000 dilution.

    • Example: Add 5 µL of 50 mM stock to 5 mL of medium. The final DMSO concentration will be 0.1%.

    • Visually inspect the solution for any signs of precipitation. If the solution is cloudy, briefly sonicate in a water bath.

    • Use the working solution immediately.

  • Experimental Controls:

    • Vehicle Control: Prepare a mock solution with the same final concentration of DMSO in the medium (e.g., 0.1% DMSO).

    • Untreated Control: Cells with medium only.

Protocol 2: Solubilization using Bovine Serum Albumin (BSA) Conjugation

This method mimics the physiological transport of lipids and is often more effective and less toxic for achieving higher, more stable concentrations in media.

Materials:

  • This compound

  • Ethanol (100%, ACS grade or higher)

  • Fatty acid-free BSA powder

  • Serum-free cell culture medium

  • Sterile water bath, sterile filters (0.22 µm)

Methodology:

  • Prepare a 10 mM this compound Stock in Ethanol:

    • Dissolve 45.28 mg of this compound in 10 mL of 100% ethanol.

    • Warm to 60°C and vortex to ensure complete dissolution.[17]

  • Prepare a 10% (w/v) BSA Solution:

    • Slowly dissolve 1 g of fatty acid-free BSA into 10 mL of serum-free medium.

    • Warm to 37°C and stir gently to avoid frothing. Do not vortex excessively.

    • Sterile filter the BSA solution using a 0.22 µm filter.

  • Conjugate this compound to BSA:

    • Maintain the 10% BSA solution in a 37°C water bath.

    • Slowly add the 10 mM this compound/ethanol stock to the BSA solution while stirring to achieve the desired molar ratio and final concentration. A common starting molar ratio is 3:1 (lipid:BSA).

    • Incubate the mixture for at least 1 hour at 37°C with gentle shaking to allow for complexation.

    • This creates a concentrated this compound-BSA complex stock.

  • Prepare Final Working Solution and Controls:

    • Dilute the this compound-BSA complex stock into your complete cell culture medium to the final desired concentration.

    • Vehicle Control: Prepare a BSA control by adding an equivalent volume of ethanol (without this compound) to the 10% BSA solution and diluting it in the same manner. This controls for any effects of the BSA and the small amount of residual ethanol.

Diagram of Solubilization Concepts

G cluster_0 Method 1: Co-Solvent cluster_1 Method 2: BSA Carrier cluster_2 Method 3: Cyclodextrin mp1 This compound (Insoluble) media1 Aqueous Medium mp1->media1 Precipitates mp1->media1 Dispersed Molecules (Low Concentration) dmso DMSO dmso->media1 Dispersed Molecules (Low Concentration) mp2 This compound bsa BSA Protein (Carrier) mp2->bsa Binds in Hydrophobic Pocket media2 Aqueous Medium bsa->media2 Soluble Complex mp3 This compound cd Cyclodextrin (Hydrophobic Core) mp3->cd Encapsulated media3 Aqueous Medium cd->media3 Soluble Inclusion Complex

Caption: Conceptual overview of different this compound solubilization methods.

References

Technical Support Center: Preventing Post-Formulation Crystallization of Myristyl Palmitate in Lotions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the post-formulation crystallization of Myristyl Palmitate in lotions.

Troubleshooting Guide

Issue: Grains, grittiness, or solid particles are observed in the lotion upon storage.

This is a common issue caused by the crystallization of this compound. The following question-and-answer guide will walk you through identifying the cause and finding a solution.

Q1: How can I confirm that the observed particles are indeed this compound crystals?

To confirm the presence of crystalline structures, Polarized Light Microscopy (PLM) is the recommended technique. Crystalline materials, like this compound, are birefringent and will appear as bright spots against a dark background under cross-polarized light. Amorphous materials or liquid oil droplets will not be visible.

Q2: What are the primary factors that contribute to the crystallization of this compound in a lotion?

The crystallization of this compound in a lotion is primarily influenced by three factors: formulation, processing parameters, and storage conditions. Exceeding the solubility limit of this compound in the oil phase of your lotion is the fundamental cause. This can be triggered by:

  • High Concentration: The concentration of this compound exceeds its saturation point in the oil phase at a given temperature.

  • Inadequate Solvent System: The chosen oils and other lipophilic ingredients in your formulation are poor solvents for this compound.

  • Slow Cooling Rate: During the manufacturing process, a slow cooling rate allows for the formation of large, perceptible crystals.

  • Temperature Fluctuations: Storage at low temperatures or exposure to temperature cycles can decrease the solubility of this compound, leading to crystallization.

Q3: My formulation contains a high concentration of this compound for desired sensory benefits. How can I prevent crystallization without reducing its concentration?

If reducing the concentration of this compound is not an option, you can modify the formulation to improve its solubility. Consider the following strategies:

  • Alter the Oil Phase: Introduce co-solvents that have a higher solvent capacity for this compound. Good options include other esters like Isopropyl Myristate, Isopropyl Palmitate, or Caprylic/Capric Triglyceride.

  • Incorporate Crystallization Inhibitors: Adding a crystallization inhibitor to the oil phase can interfere with the crystal growth process. Examples include Sorbitan Tristearate or Polyglyceryl-3 Stearate.

Q4: I suspect my cooling process is the culprit. What is the optimal cooling procedure to prevent crystallization?

A rapid cooling rate is generally preferred to promote the formation of smaller, less perceptible crystals.[1] Slow cooling allows more time for larger crystals to form. The ideal cooling rate will depend on the specific composition of your lotion. Experiment with different cooling rates and monitor the product for crystal formation over time using microscopy.

Q5: Can the shear or mixing intensity during manufacturing affect crystallization?

Yes, the degree of shear during emulsification and cooling can influence crystallization. High shear can lead to the formation of smaller oil droplets, which can sometimes help to stabilize the system. However, excessive shear at the wrong temperature can also sometimes promote nucleation. The effect of shear can be complex and formulation-dependent, so it is an important parameter to control and optimize during process development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its functions in a lotion?

This compound is a wax ester synthesized from myristyl alcohol and palmitic acid.[2] In lotions, it functions as an emollient, providing a rich, lubricious skin feel, and as a texture enhancer, contributing to the viscosity and body of the formulation. It is a white to yellowish solid at room temperature.[2]

Q2: What is the melting point of this compound?

The melting point of this compound is approximately 49-51°C.[1][3]

Q3: What is a typical concentration range for this compound in lotions?

While the optimal concentration depends on the specific formulation, a typical usage level for similar esters like Myristyl Myristate in creams and lotions is between 1-10%.[4][5]

Q4: Is this compound soluble in water?

No, this compound is insoluble in water.[2] It is soluble in the oil phase of an emulsion.

Q5: Can I use heat to redissolve the crystals in my lotion?

While heating the lotion to a temperature above the melting point of this compound will dissolve the crystals, this is not a permanent solution. Upon cooling, the crystals will likely reform, and repeated heating and cooling cycles can compromise the stability of the overall lotion. It is best to address the root cause of the crystallization through formulation or process optimization.

Q6: Are there any analytical techniques other than Polarized Light Microscopy to study crystallization?

Yes, Differential Scanning Calorimetry (DSC) is a powerful technique to study the thermal behavior of your lotion. DSC can be used to determine the onset of crystallization and melting temperatures, and to quantify the extent of crystallinity in your product.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 4536-26-9[6][7]
Molecular Formula C30H60O2[1]
Molecular Weight 452.8 g/mol [1]
Appearance White to yellowish solid[2]
Melting Point 49-51°C[1][3]
Solubility in Water Insoluble[2]

Table 2: Recommended Starting Concentrations for Co-solvents and Crystallization Inhibitors

IngredientINCI NameRecommended Starting Concentration (%)
Co-solvent Isopropyl Myristate2 - 5
Co-solvent Isopropyl Palmitate2 - 5
Co-solvent Caprylic/Capric Triglyceride3 - 7
Crystallization Inhibitor Sorbitan Tristearate0.5 - 2
Crystallization Inhibitor Polyglyceryl-3 Stearate0.5 - 2

Experimental Protocols

1. Polarized Light Microscopy (PLM) for Crystal Detection

Objective: To qualitatively assess the presence and morphology of this compound crystals in a lotion sample.

Materials:

  • Polarized light microscope with a rotating stage and polarizers (analyzer and polarizer)

  • Microscope slides

  • Coverslips

  • Spatula

Procedure:

  • Place a small, representative sample of the lotion onto a clean microscope slide using a spatula.

  • Carefully place a coverslip over the sample, gently pressing to create a thin, even layer. Avoid introducing air bubbles.

  • Place the slide on the microscope stage.

  • Set the microscope to brightfield mode and focus on the sample.

  • Engage both the polarizer and the analyzer, and rotate one of them until the field of view is as dark as possible (cross-polarized condition).

  • Crystalline structures will appear as bright areas against the dark background due to their birefringent nature.

  • Rotate the stage to observe any changes in the brightness of the particles, which is a characteristic of anisotropic crystals.

  • Capture images for documentation and comparison.

2. Differential Scanning Calorimetry (DSC) for Thermal Analysis

Objective: To determine the crystallization and melting behavior of this compound within the lotion formulation.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Crimper for sealing pans

  • Microbalance

Procedure:

  • Accurately weigh 5-10 mg of the lotion sample into a hermetic aluminum pan.

  • Seal the pan using a crimper. Prepare an empty sealed pan to be used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Program the DSC with the desired temperature profile. A typical profile for analyzing crystallization in a lotion would be:

    • Heating Scan: Heat the sample from room temperature (e.g., 25°C) to a temperature above the melting point of all lipid components (e.g., 80°C) at a controlled rate (e.g., 10°C/min). This is to erase the thermal history of the sample.

    • Cooling Scan: Cool the sample from 80°C down to a low temperature (e.g., 0°C) at a controlled rate (e.g., 5°C/min). The exothermic peak observed during this scan corresponds to the crystallization of components in the lotion.

    • Second Heating Scan: Reheat the sample from 0°C to 80°C at a controlled rate (e.g., 10°C/min). The endothermic peak(s) observed will correspond to the melting of the crystalline components.

  • Analyze the resulting thermogram. The peak of the exotherm in the cooling scan indicates the crystallization temperature (Tc), and the peak of the endotherm in the second heating scan indicates the melting temperature (Tm) of this compound in the formulation. The area under the melting peak can be used to quantify the amount of crystalline material.

Visualizations

Caption: Troubleshooting workflow for addressing grainy texture in lotions.

Crystallization_Factors cluster_factors Factors Influencing Crystallization Formulation Formulation (Concentration, Solvent System) Crystallization This compound Crystallization Formulation->Crystallization Process Processing (Cooling Rate, Shear) Process->Crystallization Storage Storage (Temperature Fluctuations) Storage->Crystallization

Caption: Key factors influencing this compound crystallization.

References

Optimizing catalyst concentration for acid-catalyzed Myristyl palmitate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the acid-catalyzed synthesis of Myristyl Palmitate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common issues encountered during experimentation.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Q1: Why is the yield of my this compound synthesis unexpectedly low?

A1: Low yields in the acid-catalyzed esterification of myristic acid and myristyl alcohol can be attributed to several factors:

  • Incomplete Reaction: Esterification is an equilibrium reaction. To drive the reaction towards the product, it is crucial to remove water as it forms. This can be achieved through azeotropic distillation or the use of a desiccant.

  • Suboptimal Catalyst Concentration: The concentration of the acid catalyst is critical. Too little catalyst will result in a slow or incomplete reaction, while too much can lead to side reactions such as dehydration of the myristyl alcohol or polymerization.[1]

  • Incorrect Molar Ratio of Reactants: An inappropriate molar ratio of myristic acid to myristyl alcohol can limit the yield. A common approach is to use a slight excess of one of the reactants. A reported molar ratio for a similar synthesis is 1:1.5 (myristyl alcohol to palmitic acid).[2]

  • Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time to reach completion. Typical conditions for similar syntheses range from 6 to 8 hours at temperatures between 80°C and 130°C.[2]

  • Loss of Product During Workup: this compound can be lost during the purification steps if not performed carefully. Ensure proper phase separation during aqueous washes and minimize transfers between vessels.

Q2: My final this compound product is discolored (yellowish or brown). What is the cause and how can I prevent it?

A2: Discoloration is typically due to impurities arising from side reactions or degradation of reactants.

  • High Reaction Temperatures: Excessive heat can cause the reactants or the product to degrade, leading to the formation of colored byproducts. It is important to maintain the reaction temperature within the optimal range.

  • Catalyst-Induced Side Reactions: Strong acid catalysts can promote side reactions, such as the dehydration of myristyl alcohol to form myristyl ether or polymerization of unsaturated impurities.

  • Oxidation: If the reaction is not carried out under an inert atmosphere (e.g., nitrogen), oxidation of the fatty acid or alcohol can occur, leading to colored impurities.

Prevention:

  • Carefully control the reaction temperature.

  • Use the optimal concentration of a high-purity acid catalyst.

  • Consider performing the reaction under an inert atmosphere.

  • Purify the final product through recrystallization or column chromatography to remove colored impurities.

Q3: I am observing the formation of byproducts. What are the likely side reactions and how can they be minimized?

A3: The primary side reactions in acid-catalyzed esterification of fatty acids include:

  • Dehydration of Myristyl Alcohol: The acid catalyst can promote the elimination of water from two molecules of myristyl alcohol to form di-myristyl ether. This can be minimized by using the lowest effective catalyst concentration and temperature.

  • Acid-Catalyzed Polymerization: If the fatty acid or alcohol starting materials contain unsaturated impurities, the acid catalyst can induce polymerization, leading to high molecular weight byproducts.[2] Using high-purity starting materials is crucial to avoid this.

  • Sulfated Byproducts: When using sulfuric acid as a catalyst, sulfated byproducts can form, which require neutralization and can complicate purification.[2]

Q4: How can I effectively remove the acid catalyst and unreacted starting materials after the reaction?

A4: A thorough workup procedure is essential for obtaining pure this compound.

  • Neutralization of the Acid Catalyst: After the reaction is complete, the mixture should be cooled and washed with a mild base, such as a saturated solution of sodium bicarbonate, to neutralize the acid catalyst.[2] This should be done carefully to avoid vigorous effervescence.

  • Removal of Unreacted Fatty Acid: The unreacted myristic acid can be removed by washing the organic layer with a dilute base.

  • Removal of Unreacted Myristyl Alcohol: Unreacted myristyl alcohol can be more challenging to remove due to its similar solubility to the product. Purification methods like recrystallization from a suitable solvent (e.g., hexane) or column chromatography are effective.[2]

  • Washing with Brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break any emulsions and remove residual water.

Data Presentation: Effect of Catalyst Concentration on Esterification Yield

While specific data for this compound is limited in the literature, the following table summarizes the effect of catalyst concentration on the yield of similar esterification reactions, providing a general guideline for optimization.

CatalystSubstrateCatalyst Concentration (% w/w of reactants)Reaction Temperature (°C)Reaction Time (h)Yield/Conversion (%)Reference
Sulfuric AcidPalm Fatty Acid Distillate & Trimethylolpropane3150690[3]
NaHSO₄Oleic Acid & Oleyl Alcohol9.9130896.8[1][4]
p-Toluenesulfonic AcidOleic Acid & Cetyl Alcohol570399.1[5]
Ferric-AlginateLauric Acid & Methanol16Reflux399[6]

Experimental Protocols

Acid-Catalyzed Synthesis of this compound

This protocol provides a detailed methodology for the synthesis of this compound using an acid catalyst.

Materials:

  • Myristic Acid

  • Myristyl Alcohol

  • Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA)

  • Toluene or Hexane (as solvent for azeotropic water removal)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexane (for recrystallization)

  • Round-bottom flask

  • Dean-Stark apparatus or Soxhlet extractor with molecular sieves

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and flask

Procedure:

  • Reactant Setup: In a round-bottom flask, combine myristic acid and myristyl alcohol (a 1:1.1 molar ratio is a good starting point). Add a suitable volume of toluene or hexane to facilitate azeotropic removal of water.

  • Catalyst Addition: Add the acid catalyst. A starting concentration of 1-2% (w/w of the limiting reactant) for sulfuric acid or p-TSA is recommended.

  • Reaction Setup: Assemble the Dean-Stark apparatus and reflux condenser on top of the round-bottom flask. If not using a Dean-Stark trap, a Soxhlet extractor containing 4Å molecular sieves can be used to remove water.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the solvent used (for toluene, the boiling point is ~111°C). Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap or by periodically taking small aliquots for analysis by Thin Layer Chromatography (TLC). A typical reaction time is 6-8 hours.

  • Workup - Neutralization: Once the reaction is complete (no more water is being collected or TLC indicates consumption of the limiting reactant), cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat the wash until no more CO₂ evolution is observed.

  • Workup - Aqueous Washes: Wash the organic layer with water and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as hexane to yield a white, waxy solid.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Myristic Acid, Myristyl Alcohol, and Solvent catalyst Add Acid Catalyst (e.g., H₂SO₄ or p-TSA) reactants->catalyst reflux Heat to Reflux with Azeotropic Water Removal catalyst->reflux monitor Monitor Reaction Progress (TLC or Water Collection) reflux->monitor neutralize Neutralize Catalyst (NaHCO₃ Wash) monitor->neutralize Reaction Complete wash Aqueous Washes (Water & Brine) neutralize->wash dry Dry Organic Layer and Remove Solvent wash->dry purify Purify by Recrystallization dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the acid-catalyzed synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product incomplete_rxn Incomplete Reaction start->incomplete_rxn side_reactions Side Reactions start->side_reactions workup_issues Workup/Purification Issues start->workup_issues optimize_conditions Optimize Reaction Conditions: - Increase Reaction Time - Adjust Temperature - Ensure Water Removal incomplete_rxn->optimize_conditions optimize_catalyst Optimize Catalyst: - Adjust Concentration - Use High-Purity Catalyst side_reactions->optimize_catalyst refine_workup Refine Workup: - Thorough Neutralization - Proper Phase Separation - Recrystallization workup_issues->refine_workup

Caption: Troubleshooting logic for optimizing this compound synthesis.

References

Strategies to prevent phase inversion in oil-in-water emulsions with Myristyl palmitate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent phase inversion in oil-in-water (O/W) emulsions containing Myristyl Palmitate.

Frequently Asked Questions (FAQs)

Q1: What is phase inversion in the context of my this compound oil-in-water emulsion?

A1: Phase inversion is the process where an oil-in-water (O/W) emulsion, in which oil droplets are dispersed in a continuous water phase, flips to a water-in-oil (W/O) emulsion, where water droplets are dispersed in a continuous oil phase.[1][2][3] This is an undesirable event that can be triggered by changes in composition, temperature, or shear forces during formulation.[1]

Q2: What are the initial signs that my O/W emulsion is at risk of phase inversion?

A2: Early indicators of emulsion instability that may lead to phase inversion include a noticeable increase in viscosity, a change in appearance from a milky white to a more translucent or grayish color, and the beginning of phase separation, often seen as a creamy layer at the top. Monitoring droplet size can also reveal a trend towards coalescence, a precursor to phase inversion.

Q3: How does the concentration of this compound affect the stability of my O/W emulsion?

A3: The concentration of this compound, as the oil phase, is a critical factor. As the volume of the oil phase increases, the oil droplets become more crowded, increasing the likelihood of coalescence and, eventually, phase inversion. It is crucial to determine the optimal oil-to-water ratio for your specific formulation and processing conditions.

Q4: What is the role of surfactants and the Hydrophilic-Lipophilic Balance (HLB) system in preventing phase inversion?

A4: Surfactants are essential for stabilizing emulsions by reducing the interfacial tension between the oil and water phases.[4] The Hydrophilic-Lipophilic Balance (HLB) system helps in selecting the appropriate surfactant. For O/W emulsions, surfactants or surfactant blends with a higher HLB value (typically between 8 and 18) are required to ensure the surfactant is more soluble in the continuous water phase, thus stabilizing the oil droplets.[5][6][7] An incorrect HLB value can lead to emulsion instability and phase inversion.

Q5: Can processing parameters like mixing speed and temperature influence phase inversion?

A5: Yes, processing parameters play a significant role.

  • Mixing Speed: While adequate mixing is necessary to disperse the oil phase, excessive shear can promote droplet coalescence and lead to phase inversion.[8]

  • Temperature: Temperature affects oil viscosity, interfacial tension, and the solubility of non-ionic surfactants.[9] For some systems, there is a specific Phase Inversion Temperature (PIT) at which the emulsion will invert.[9][10][11] It is crucial to maintain the formulation temperature below the PIT of your system.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Sudden increase in viscosity during processing Approaching catastrophic phase inversion point due to high internal phase volume.Gradually decrease the rate of addition of the oil phase (this compound). Consider reducing the total oil phase concentration.
Emulsion appears translucent or grayish instead of white Formation of a bicontinuous or W/O emulsion, indicating phase inversion has occurred.Stop the process. Reformulate with a higher HLB surfactant system. Re-evaluate the oil/water ratio.
Creaming or oil separation observed after production Insufficient emulsion stability, potentially due to incorrect surfactant concentration or type, or inappropriate processing parameters.Increase the concentration of the emulsifier. Optimize the HLB value of the surfactant blend. Increase the viscosity of the aqueous phase by adding a thickening agent.[1]
Droplet size increases significantly over time (coalescence) Weak interfacial film, leading to droplets merging.Use a combination of a primary emulsifier and a co-emulsifier (e.g., a fatty alcohol like Myristyl Alcohol) to create a more robust interfacial film.[12][13]
Phase inversion occurs upon cooling The formulation is being processed too close to its Phase Inversion Temperature (PIT).Determine the PIT of your system experimentally. Ensure all processing temperatures are well below the determined PIT.[4][9]

Data Presentation

Table 1: Effect of Surfactant HLB on this compound O/W Emulsion Stability

Surfactant Blend HLBMean Droplet Size (µm) after 24hViscosity (cP) after 24hObservations
815.22500Significant coalescence, signs of creaming.
105.81800Stable emulsion, uniform droplet distribution.
122.51500Highly stable, fine droplets, no separation.
142.81600Stable, but slight increase in viscosity over time.
166.12200Some flocculation observed, less stable.

Note: This data is illustrative and the optimal HLB may vary depending on the complete formulation.

Table 2: Influence of this compound Concentration on Emulsion Properties (at optimal HLB of 12)

This compound (%)Mean Droplet Size (µm)Viscosity (cP)Stability after 1 week
101.81200Very Stable
202.51500Stable
305.12800Minor Creaming
4012.34500 (Phase inversion risk)Unstable, significant separation

Experimental Protocols

Protocol 1: Preparation of a Stable this compound O/W Emulsion

Objective: To prepare a stable oil-in-water emulsion with this compound as the oil phase.

Materials:

  • This compound

  • Deionized Water

  • Primary Emulsifier (e.g., Polysorbate 80)

  • Co-emulsifier (e.g., Cetearyl Alcohol)

  • Preservative

Procedure:

  • Oil Phase Preparation: In a beaker, combine this compound and the co-emulsifier. Heat to 70-75°C until all components are completely melted.

  • Aqueous Phase Preparation: In a separate beaker, dissolve the primary emulsifier and preservative in deionized water. Heat to 70-75°C.

  • Emulsification: Slowly add the hot oil phase to the hot aqueous phase while homogenizing at a moderate speed (e.g., 3000-5000 rpm) for 5-10 minutes.

  • Cooling: Transfer the emulsion to an overhead stirrer and begin cooling while stirring gently (e.g., 200-300 rpm). Continue stirring until the emulsion reaches room temperature.

Protocol 2: Determination of Phase Inversion Temperature (PIT)

Objective: To determine the temperature at which the O/W emulsion inverts to a W/O emulsion.

Procedure:

  • Prepare the O/W emulsion as described in Protocol 1.

  • Place a sample of the emulsion in a beaker with a conductivity probe and a thermometer.

  • Slowly heat the emulsion on a hot plate while gently stirring.

  • Record the conductivity as a function of temperature.

  • The PIT is the temperature at which a sharp drop in conductivity is observed, indicating the transition from a water-continuous (high conductivity) to an oil-continuous (low conductivity) system.[14]

Visualizations

cluster_factors Factors Influencing Phase Inversion cluster_consequences Consequences A High Oil Phase Volume F Droplet Coalescence A->F B Incorrect Surfactant HLB B->F C High Temperature (Approaching PIT) H Phase Inversion (O/W -> W/O) C->H D Excessive Shear D->F E Low Aqueous Phase Viscosity G Increased Viscosity F->G G->H I Emulsion Instability H->I

Caption: Key factors leading to phase inversion in O/W emulsions.

prep 1. Phase Preparation Oil Phase (this compound + Co-emulsifier) Aqueous Phase (Water + Emulsifier) emul 2. Emulsification Add Oil to Water High Shear Mixing (70-75°C) prep->emul cool 3. Cooling Gentle Stirring Room Temperature emul->cool char 4. Characterization Droplet Size Analysis Viscosity Measurement Stability Testing cool->char

Caption: Experimental workflow for preparing stable O/W emulsions.

References

Minimizing thermal degradation of Myristyl palmitate during GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the thermal degradation of myristyl palmitate during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am observing a smaller than expected peak for this compound, and I see additional peaks that could be myristyl alcohol and palmitic acid. What is the likely cause and how can I fix it?

A1: This is a classic sign of thermal degradation, likely occurring in the GC inlet. This compound can break down (hydrolyze) at high temperatures into its constituent parts: myristyl alcohol and palmitic acid.[1] Here is a workflow to troubleshoot this issue:

cluster_0 Troubleshooting Analyte Degradation start Problem: Low this compound Peak & Degradation Products Observed step1 1. Lower Inlet Temperature (e.g., in 20°C increments) start->step1 step2 2. Check Inlet Liner - Is it deactivated? - Is it clean? step1->step2 If degradation persists step3 3. Use a 'Cool' Injection Technique (if available) step2->step3 If liner is optimal step4 4. Verify Column Integrity - Is it a high-temperature, low-bleed column? - Is it past its lifespan? step3->step4 If degradation continues step5 5. Ensure an Inert Flow Path - Check for oxygen leaks. - Use high-quality carrier gas. step4->step5 If column is suitable end Solution: Minimized Degradation & Improved Peak Area step5->end System optimized

Caption: Troubleshooting workflow for this compound degradation.

  • Detailed Steps:

    • Lower the Inlet Temperature: High injector temperatures are a primary cause of thermal degradation for long-chain esters.[2] Reduce the temperature in 20-25°C increments. The goal is to find the lowest temperature that allows for efficient and reproducible vaporization of this compound without causing it to break down.

    • Inspect and Replace the Inlet Liner: The liner can have active sites that catalyze degradation. Always use a deactivated liner and replace it regularly.

    • Consider "Cool" Injection Techniques: If your GC system has capabilities like Programmed Temperature Vaporization (PTV) or cool on-column injection, these can significantly reduce thermal stress on the analyte.

    • Assess the GC Column: Ensure you are using a column suitable for high-temperature analysis, such as a DB-1 HT or DB-5MS, which are more thermally stable.[1][3] An old or contaminated column can also contribute to degradation.

    • Check for Leaks: The presence of oxygen in the carrier gas at high temperatures can accelerate the degradation of the column's stationary phase, creating active sites that can degrade your analyte.

Q2: My peak shape for this compound is broad or tailing. What could be the cause?

A2: Poor peak shape for a high molecular weight compound like this compound can be due to several factors:

  • Inlet Temperature is Too Low: While a high temperature can cause degradation, a temperature that is too low can lead to slow or incomplete vaporization, resulting in a broad peak. A systematic optimization of the inlet temperature is crucial.

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, interacting with the analyte and causing peak tailing. Trimming the first few centimeters of the column or replacing it may be necessary.

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create "dead volume" where the sample can diffuse, leading to broader peaks.

Frequently Asked Questions (FAQs)

Q1: What is the primary thermal degradation pathway for this compound?

A1: The most common thermal degradation pathway for this compound during GC-MS analysis is hydrolysis of the ester bond. This reaction is often catalyzed by active sites within the GC system (e.g., in the liner or on the column) and any residual water. The degradation products are myristyl alcohol and palmitic acid.[1]

cluster_1 Thermal Degradation Pathway MP This compound Degradation High Temperature + Active Sites MP->Degradation Products Myristyl Alcohol + Palmitic Acid Degradation->Products

References

How to increase drug encapsulation efficiency in Myristyl palmitate solid lipid nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance drug encapsulation efficiency in myristyl palmitate solid lipid nanoparticles (SLNs).

Troubleshooting Guides

This section addresses common issues encountered during the formulation of this compound SLNs, focusing on factors that influence drug encapsulation efficiency.

Problem: Low Drug Encapsulation Efficiency

Low encapsulation efficiency is a frequent challenge in the development of SLNs. The following sections break down the potential causes and provide systematic solutions.

The composition of your SLN formulation is a critical determinant of drug loading.

Illustrative Quantitative Data on Formulation Variables

The following tables provide illustrative data based on general principles of SLN formulation to demonstrate expected trends. Specific quantitative results will vary depending on the drug, specific surfactants, and experimental conditions used.

Table 1: Illustrative Effect of Surfactant Concentration on Encapsulation Efficiency

Surfactant (Type)Surfactant Concentration (% w/v)Illustrative Encapsulation Efficiency (%)Observations
Poloxamer 4071.065Insufficient stabilization may lead to drug leakage.
Poloxamer 4072.585Optimal concentration for forming a stable surfactant layer.[1]
Poloxamer 4075.078Excess surfactant can lead to the formation of micelles, which may draw the drug out of the lipid core.
Tween 800.560Inadequate emulsification can result in larger particles and lower encapsulation.
Tween 801.582Effective concentration for reducing interfacial tension.[2]
Tween 803.075Higher concentrations might increase the drug's solubility in the aqueous phase.[3]

Table 2: Illustrative Effect of Lipid Concentration on Encapsulation Efficiency

This compound Concentration (% w/v)Drug-to-Lipid Ratio (w/w)Illustrative Encapsulation Efficiency (%)Observations
51:2088Sufficient lipid matrix to accommodate the drug.
101:2085Higher lipid concentration can increase viscosity, potentially hindering efficient emulsification.[4]
51:1075Higher drug concentration relative to the lipid can lead to saturation of the lipid matrix.
101:1072Saturation of the lipid matrix is more pronounced at higher lipid concentrations.

Troubleshooting Workflow for Formulation Issues

start Low Encapsulation Efficiency drug_solubility Assess Drug Solubility in Molten this compound start->drug_solubility optimize_ratio Optimize Drug-to-Lipid Ratio drug_solubility->optimize_ratio Good Solubility end_bad Re-evaluate Formulation drug_solubility->end_bad Poor Solubility (Consider alternative lipid) increase_lipid Increase Lipid Concentration end_good Encapsulation Efficiency Improved increase_lipid->end_good decrease_drug Decrease Drug Concentration decrease_drug->end_good surfactant_type Evaluate Surfactant Type (HLB value) surfactant_conc Optimize Surfactant Concentration surfactant_type->surfactant_conc surfactant_conc->increase_lipid If drug loading is still low surfactant_conc->decrease_drug If drug precipitation occurs surfactant_conc->end_good Optimal optimize_ratio->surfactant_type

Caption: Troubleshooting workflow for formulation-related issues causing low encapsulation efficiency.

The manufacturing process parameters significantly impact the final characteristics of the SLNs.

Illustrative Quantitative Data on Process Variables

The following table provides illustrative data on how process parameters can affect encapsulation efficiency.

Table 3: Illustrative Effect of Homogenization Parameters on Encapsulation Efficiency

Homogenization Pressure (bar)Number of CyclesIllustrative Encapsulation Efficiency (%)Observations
500370Insufficient energy to create a fine nanoemulsion.
1000385Optimal pressure for particle size reduction and drug entrapment.
1500382Excessive pressure can lead to particle aggregation and drug expulsion.[5]
1000168Single cycle may not provide sufficient homogenization.
1000586Multiple cycles can improve homogeneity and encapsulation.[6]
10001080Too many cycles can increase the temperature and potentially lead to drug degradation or leakage.[5]

Troubleshooting Workflow for Process Issues

start Low Encapsulation Efficiency check_temp Verify Lipid & Aqueous Phase Temperatures are 5-10°C above Lipid M.P. start->check_temp homo_pressure Optimize Homogenization Pressure check_temp->homo_pressure Correct Temperature end_bad Re-evaluate Process Parameters check_temp->end_bad Incorrect Temperature homo_cycles Optimize Number of Homogenization Cycles homo_pressure->homo_cycles cooling_rate Control Cooling Rate homo_cycles->cooling_rate end_good Encapsulation Efficiency Improved cooling_rate->end_good

Caption: Troubleshooting workflow for process-related issues leading to low encapsulation efficiency.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Preparation of this compound SLNs by High-Pressure Homogenization

Materials:

  • This compound (Lipid phase)

  • Drug (to be encapsulated)

  • Surfactant (e.g., Poloxamer 407, Tween 80)

  • Purified water (Aqueous phase)

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the this compound at a temperature 5-10°C above its melting point (approximately 49-51°C).

    • Disperse or dissolve the drug in the molten lipid with continuous stirring until a homogenous mixture is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 8000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to a high-pressure homogenizer.

    • Homogenize at a pressure between 500-1500 bar for 3-5 cycles. The homogenizer should be pre-heated to the same temperature as the pre-emulsion.[5][6]

  • Cooling and Solidification:

    • Cool the resulting hot nanoemulsion in an ice bath or at room temperature under gentle stirring to allow for the recrystallization of the lipid, forming the SLNs.

Protocol 2: Determination of Drug Encapsulation Efficiency (%)

Principle: This method involves separating the unencapsulated (free) drug from the SLN dispersion and quantifying the amount of encapsulated drug.

Procedure:

  • Separation of Free Drug:

    • Take a known volume of the SLN dispersion and centrifuge it using a centrifugal filter unit with a molecular weight cutoff that retains the nanoparticles (e.g., 10 kDa).

    • Centrifuge at a high speed (e.g., 10,000 x g for 30 minutes) to separate the supernatant containing the free drug from the pellet of SLNs.

  • Quantification of Drug:

    • Analyze the concentration of the free drug in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.

    • To determine the total amount of drug, disrupt a known volume of the SLN dispersion with a suitable solvent (e.g., methanol) to release the encapsulated drug, and then measure the drug concentration.

  • Calculation:

    • Encapsulation Efficiency (%) = [(Total drug amount - Free drug amount) / Total drug amount] x 100

Frequently Asked Questions (FAQs)

Q1: How does the solubility of the drug in this compound affect encapsulation efficiency?

A1: The solubility of the drug in the molten lipid is a primary factor influencing encapsulation efficiency.[7] A higher solubility of the drug in the this compound melt generally leads to higher encapsulation efficiency. If the drug has poor solubility in the lipid, it is more likely to be expelled into the aqueous phase during the homogenization and cooling processes.

Experimental Approach to Determine Drug Solubility in this compound: A common method is to prepare mixtures of this compound with increasing concentrations of the drug. These mixtures are heated above the melting point of the lipid to ensure complete melting and then cooled to room temperature. The samples are then analyzed by techniques like Differential Scanning Calorimetry (DSC) or Hot-Stage Microscopy to observe the presence of undissolved drug crystals.[5][8] The highest concentration of the drug that does not show any crystalline peaks separate from the lipid matrix is considered the saturation solubility.

Q2: What is the role of the surfactant's Hydrophilic-Lipophilic Balance (HLB) value?

A2: The HLB value of a surfactant indicates its relative affinity for water and oil. For oil-in-water emulsions, which is the basis for SLN production, surfactants with HLB values in the range of 8-18 are generally preferred. A suitable HLB value helps in forming a stable emulsion with small droplet sizes, which is crucial for achieving high encapsulation efficiency. If the HLB is too low, the surfactant will favor the lipid phase, leading to poor emulsification. If it's too high, it might draw the drug into the aqueous phase.

Q3: Can I use a blend of surfactants?

A3: Yes, using a combination of surfactants is a common strategy to improve the stability of SLNs and can positively impact encapsulation efficiency. A blend of surfactants can provide better coverage at the lipid-water interface, offering both steric and electrostatic stabilization, which can prevent particle aggregation and drug leakage.[9]

Q4: How does the cooling rate after homogenization affect encapsulation efficiency?

A4: The cooling rate influences the crystallization behavior of this compound, which in turn affects the drug loading. A rapid cooling process can lead to the formation of a less-ordered, amorphous lipid core, which can accommodate more drug molecules. However, this less stable crystalline form may transition to a more ordered state over time, potentially leading to drug expulsion during storage. A slower, more controlled cooling process might result in a more stable crystalline structure but could also lead to the premature expulsion of the drug during nanoparticle formation.[10]

Q5: Why is my drug being expelled from the SLNs during storage?

A5: Drug expulsion during storage is often due to the polymorphic transition of the lipid matrix. Solid lipids can exist in different crystalline forms (α, β', β). The less stable α-form, often formed upon rapid cooling, has a disordered structure that can accommodate a higher amount of the drug. Over time, this can transform into the more stable and ordered β-form, which has a more compact structure, leading to the expulsion of the encapsulated drug. To mitigate this, consider using a blend of lipids to create imperfections in the crystal lattice, which can help to retain the drug.[11]

Relationship between Key Formulation Variables and Encapsulation Efficiency

EE Encapsulation Efficiency Drug_Sol Drug Solubility in Lipid Drug_Sol->EE Lipid_Conc Lipid Concentration Lipid_Conc->EE Drug_Conc Drug Concentration Drug_Conc->EE Surfactant_Type Surfactant Type/HLB Surfactant_Type->EE Surfactant_Conc Surfactant Concentration Surfactant_Conc->EE Homo_Pressure Homogenization Pressure Homo_Pressure->EE Homo_Cycles Homogenization Cycles Homo_Cycles->EE Cooling_Rate Cooling Rate Cooling_Rate->EE

Caption: Key formulation and process variables influencing drug encapsulation efficiency in SLNs.

References

Purity analysis of synthetic Myristyl palmitate and identification of byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic myristyl palmitate. The information is designed to address common issues encountered during purity analysis and byproduct identification.

Troubleshooting Guide

This guide is intended to help you troubleshoot common problems encountered during the analysis of synthetic this compound.

Problem Possible Cause Suggested Solution
Low Purity of this compound Incomplete esterification reaction.- Ensure a 1:1.5 molar ratio of myristyl alcohol to palmitic acid. - Use an effective acid catalyst like sulfuric acid. - Maintain the reaction temperature at approximately 80°C for at least 6 hours.[1]
Inefficient purification.- Wash the crude product with sodium bicarbonate to neutralize any remaining acid catalyst. - Recrystallize the product in hexane to remove unreacted starting materials.[1]
Presence of Unreacted Starting Materials Suboptimal reaction conditions.- Re-evaluate the reaction time, temperature, and catalyst concentration to drive the equilibrium towards product formation.[2][3]
Inadequate purification.- Perform thorough washing and recrystallization steps.[1] Consider column chromatography for more efficient separation.
Identification of Unknown Peaks in Chromatogram Presence of byproducts from side reactions.- Common side reactions in esterification include alcohol dehydration and acid polymerization.[1] - Utilize Gas Chromatography-Mass Spectrometry (GC-MS) for identification of these byproducts by analyzing their fragmentation patterns.[1][4]
Contamination from raw materials.- Analyze the purity of the starting myristic acid and myristyl alcohol. Commercial fatty acids and alcohols can contain other chain lengths as impurities.[4]
Poor Peak Shape in HPLC Analysis Inappropriate mobile phase composition.- For reversed-phase HPLC, use a mobile phase with a high percentage of an organic modifier like acetonitrile or methanol to prevent peak tailing for the hydrophobic this compound.[5]
Secondary interactions with the stationary phase.- Use a high-purity, end-capped C18 column to minimize interactions with residual silanol groups.[5]
Sample overload.- Dilute the sample or reduce the injection volume to avoid overloading the column.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common impurities are typically the unreacted starting materials: myristic acid and myristyl alcohol.[4] Other potential byproducts can arise from side reactions such as the dehydration of myristyl alcohol or polymerization of palmitic acid, especially at high reaction temperatures.[1]

Q2: Which analytical technique is best for the purity analysis of this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is considered a robust method for quantifying this compound and identifying volatile impurities.[1][4] High-Performance Liquid Chromatography (HPLC), particularly with an Evaporative Light Scattering Detector (ELSD) or a UV detector at low wavelengths (around 205 nm), is also a powerful technique for the analysis of these long-chain esters.[4][5][6]

Q3: How can I confirm the identity of this compound and its byproducts?

A3: Mass Spectrometry (MS) coupled with Gas Chromatography (GC-MS) is highly effective for structural elucidation. The fragmentation pattern in the mass spectrum provides a fingerprint for the molecule.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can also provide detailed structural information.[1] Comparing the retention times and mass spectra of your sample with certified reference standards is the definitive method for confirmation.[4]

Q4: What is a suitable starting point for developing an HPLC method for this compound analysis?

A4: A good starting point for a reversed-phase HPLC method would be a C18 column with a mobile phase of acetonitrile and water (e.g., 90:10 v/v).[5] Detection can be performed using a UV detector at 205 nm or an ELSD.[5] Gradient elution, starting with a higher water percentage and increasing the acetonitrile concentration, can be beneficial for separating compounds with a wide range of polarities.[6]

Q5: Are there any special sample preparation considerations for GC analysis of this compound?

A5: For the analysis of the final this compound product, direct injection of a diluted sample in a suitable solvent like hexane is usually sufficient.[4] If you are analyzing for the presence of free fatty acids (unreacted palmitic acid), derivatization to their more volatile methyl esters (FAMEs) is a common practice, although high-temperature GC can often analyze them directly.[4][7][8]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

This protocol is adapted for the analysis of this compound and potential volatile impurities.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthetic this compound into a 10 mL volumetric flask.

    • Dissolve the sample in hexane and dilute to the mark. This provides a concentration of 1 mg/mL. Further dilution may be necessary depending on instrument sensitivity.[4]

  • GC-MS Conditions:

    • Column: A polar capillary column, such as a DB-5MS, is suitable.[1]

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 120°C, hold for 1 minute, then ramp up to 280°C at a rate of 10°C/minute, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Transfer Line Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

  • Data Analysis:

    • Identify this compound and any byproducts by comparing their retention times and mass spectra to reference standards or spectral libraries.

    • Quantify the purity by calculating the peak area percentage of this compound relative to the total peak area of all components.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol outlines a general method for the analysis of this compound using reversed-phase HPLC.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at 1 mg/mL in acetonitrile.

    • Create a series of working standards by diluting the stock solution. The final diluent should be the mobile phase.[5]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

    • Mobile Phase: Acetonitrile/Water (90:10 v/v). The mobile phase should be filtered and degassed.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.[5]

    • Injection Volume: 10 µL.[5]

    • Detector: UV at 205 nm or an Evaporative Light Scattering Detector (ELSD).[5]

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (at least 30 minutes).[5]

    • Inject a blank (mobile phase) to ensure the system is clean.[5]

    • Inject the prepared standards and samples.

    • Quantify the purity based on the peak area of this compound in the sample compared to the calibration curve generated from the standards.

Data Presentation

Table 1: Typical Purity and Impurity Profile of Synthetic this compound

Component Typical Abundance (%) Analytical Method
This compound> 95%GC-MS, HPLC-ELSD
Myristyl Alcohol< 2%GC-MS
Palmitic Acid< 2%GC-MS (as FAME), HPLC
Other Fatty Acid Esters< 1%GC-MS

Table 2: Comparison of Analytical Techniques for this compound Purity

Technique Principle Advantages Limitations
GC-MS Separation by volatility and boiling point, detection by mass-to-charge ratio.High specificity and sensitivity for volatile compounds; provides structural information for identification.[4]High temperatures can potentially cause degradation of thermally labile compounds.[4]
HPLC-UV/ELSD Separation by polarity, detection by UV absorbance or light scattering.Suitable for non-volatile compounds; operates at ambient temperature, reducing degradation risk.[9]UV detection requires a chromophore (low wavelength for esters); ELSD response can be non-linear.[5]
TLC Separation by polarity on a solid phase.Simple, rapid, and low-cost for qualitative assessment of purity.[1]Not quantitative; lower resolution compared to GC and HPLC.
NMR Measures the magnetic properties of atomic nuclei.Provides detailed structural information for unambiguous identification.Lower sensitivity compared to chromatographic methods; requires higher sample concentration.

Visualizations

Purity_Analysis_Workflow start Synthetic this compound Sample dissolve Dissolve in Appropriate Solvent (e.g., Hexane for GC, Acetonitrile for HPLC) start->dissolve gc_path GC-MS Analysis dissolve->gc_path hplc_path HPLC-UV/ELSD Analysis dissolve->hplc_path gc_inject Inject into GC gc_path->gc_inject hplc_inject Inject into HPLC hplc_path->hplc_inject gc_separate Separation based on Volatility gc_inject->gc_separate ms_detect MS Detection and Fragmentation gc_separate->ms_detect data_analysis Data Acquisition and Processing ms_detect->data_analysis hplc_separate Separation based on Polarity hplc_inject->hplc_separate uv_elsd_detect UV or ELSD Detection hplc_separate->uv_elsd_detect uv_elsd_detect->data_analysis identification Peak Identification (Retention Time & Mass Spectra) data_analysis->identification quantification Purity Quantification (Peak Area %) data_analysis->quantification purity_check Purity > 95%? quantification->purity_check pass Product Passes QC purity_check->pass Yes fail Further Purification / Re-synthesis Required purity_check->fail No

Caption: Workflow for Purity Analysis of this compound.

References

Technical Support Center: Scaling Up Laboratory Synthesis of Myristyl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides comprehensive information, troubleshooting advice, and frequently asked questions (FAQs) for scaling up the laboratory synthesis of myristyl palmitate. This compound is a wax ester synthesized from myristyl alcohol and palmitic acid, widely used in cosmetics and pharmaceuticals for its emollient properties.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common method for synthesizing this compound is through the esterification of myristyl alcohol with palmitic acid. This can be achieved via two main routes: chemical synthesis, which typically uses an acid catalyst, and enzymatic synthesis, which employs lipases for a more sustainable process under milder conditions.

Q2: What are the critical parameters to consider when scaling up the synthesis?

A2: When scaling up, it is crucial to carefully control several parameters to ensure consistent yield and purity. These include the molar ratio of myristyl alcohol to palmitic acid, reaction temperature, the type and concentration of the catalyst, reaction time, and efficient removal of water, which is a byproduct of the esterification reaction.

Q3: What are the advantages of enzymatic synthesis over chemical synthesis for this compound production?

A3: Enzymatic synthesis offers several benefits, including higher specificity, which leads to fewer byproducts. It operates under milder reaction conditions, preventing the degradation of heat-sensitive components. Furthermore, enzymatic processes are generally more environmentally friendly, and the enzymes can often be immobilized and reused, potentially reducing costs at a larger scale.

Q4: How can I monitor the progress of the reaction during scale-up?

A4: Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) for a quick qualitative assessment of the consumption of reactants and the formation of the product. For more detailed quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed to determine the conversion rate and purity of the this compound.

Q5: What are some common side reactions to be aware of during synthesis?

A5: In acid-catalyzed chemical synthesis, potential side reactions include the dehydration of myristyl alcohol and polymerization of the fatty acid, especially at elevated temperatures.[1] These side reactions can lead to impurities and a decrease in the final product yield.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield - Incomplete reaction: The reaction may not have reached equilibrium or completion. - Catalyst inactivity: The catalyst may be poisoned, degraded, or used in insufficient quantity. - Presence of water: Water as a byproduct can shift the equilibrium back towards the reactants.- Extend reaction time: Monitor the reaction until no further product formation is observed. - Optimize catalyst: Ensure the catalyst is active and used at the appropriate concentration. For enzymatic reactions, check for denaturation. - Efficient water removal: Use techniques like azeotropic distillation (e.g., with a Dean-Stark apparatus) or the addition of molecular sieves. On an industrial scale, pervaporation can be employed.[1]
Product Discoloration (Yellowish or Brown) - High reaction temperature: Excessive heat can cause degradation of the reactants or product, leading to charring. - Oxidation: Exposure to air at high temperatures can lead to the oxidation of fatty acids or alcohols.- Lower reaction temperature: Optimize the temperature to be high enough for a reasonable reaction rate but low enough to prevent degradation. - Use an inert atmosphere: Conduct the reaction under an inert gas like nitrogen to prevent oxidation.
Presence of Unreacted Starting Materials in Final Product - Suboptimal molar ratio: An incorrect ratio of myristyl alcohol to palmitic acid can lead to incomplete conversion of the limiting reactant. - Insufficient mixing: Poor agitation can result in a non-homogenous reaction mixture, leading to localized areas of incomplete reaction.- Adjust molar ratio: A slight excess of one reactant (often the alcohol) can be used to drive the reaction to completion. - Improve agitation: Ensure efficient and consistent stirring throughout the reaction, especially as the batch size increases.
Difficulty in Product Purification - Formation of emulsions during workup: This can occur during aqueous washing steps. - Similar polarities of product and impurities: Co-elution can be an issue during chromatographic purification.- Break emulsions: Add brine (saturated NaCl solution) or adjust the pH to help break up emulsions. - Optimize purification method: For recrystallization, select a solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures. For chromatography, adjust the solvent system to achieve better separation.

Key Parameters for Scaling Up Synthesis

The following tables summarize key parameters for both chemical and enzymatic synthesis of this compound at different scales.

Chemical Synthesis (Acid-Catalyzed)
Parameter Laboratory Scale Pilot Scale / Industrial Reference
Reactants Myristyl Alcohol, Palmitic AcidMyristyl Alcohol, Palmitic Acid
Molar Ratio (Alcohol:Acid) 1:1 to 1.5:1Optimized based on cost and conversion, often with a slight excess of alcohol[1]
Catalyst Sulfuric Acid, p-Toluenesulfonic AcidSulfuric Acid, Solid Acid Catalysts
Catalyst Loading 1-5% (w/w of reactants)Optimized for efficiency and cost
Temperature 80 - 130°C110 - 130°C[1]
Reaction Time 4 - 8 hours6 - 8 hours (can be optimized with efficient water removal)[1]
Water Removal Dean-Stark trap, molecular sievesVacuum distillation, multi-stage reactors with continuous water removal[1]
Typical Crude Yield 80 - 95%80 - 85% before extensive purification[1]
Enzymatic Synthesis (Lipase-Catalyzed)
Parameter Laboratory Scale Pilot Scale / Industrial Reference
Reactants Myristyl Alcohol, Palmitic AcidMyristyl Alcohol, Palmitic Acid
Molar Ratio (Alcohol:Acid) 1:1 to 1.5:11:1 (to minimize downstream separation)
Catalyst Immobilized Lipase (e.g., from Candida antarctica)Immobilized Lipase in packed bed reactors
Catalyst Loading 5-10% (w/w of reactants)Optimized for reactor volume and flow rate
Temperature 40 - 70°C60 - 65°C[1]
Reaction Time 4 - 24 hoursContinuous process in multi-stage reactors[1]
Water Removal Vacuum, molecular sievesPervaporation membranes[1]
Typical Yield >90%Near-quantitative yields with efficient water removal[1]

Experimental Protocols

Laboratory Scale Acid-Catalyzed Synthesis of this compound

Materials:

  • Myristyl alcohol

  • Palmitic acid

  • Sulfuric acid (concentrated) or p-Toluenesulfonic acid

  • Toluene (or another suitable solvent for azeotropic water removal)

  • 5% Sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Hexane (for recrystallization)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add myristyl alcohol (1 equivalent), palmitic acid (1.1 equivalents), and toluene.

  • Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid (e.g., 2% w/w).

  • Assemble the Dean-Stark apparatus and condenser.

  • Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from hot hexane to obtain pure this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reactants Reactants (Myristyl Alcohol, Palmitic Acid) reaction_mixture Reaction Mixture Preparation reactants->reaction_mixture catalyst Catalyst (Acid or Lipase) catalyst->reaction_mixture solvent Solvent (e.g., Toluene) solvent->reaction_mixture esterification Esterification Reaction (Heating and Stirring) reaction_mixture->esterification water_removal Water Removal (Dean-Stark / Vacuum) esterification->water_removal Byproduct workup Aqueous Workup (Washing) esterification->workup water_removal->esterification Drives Equilibrium drying Drying Organic Layer workup->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Recrystallization / Chromatography) evaporation->purification product Pure this compound purification->product

Caption: A flowchart of the general experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for this compound Synthesis start Problem Encountered low_yield Low Yield? start->low_yield discoloration Discoloration? low_yield->discoloration No check_reaction_time Extend Reaction Time low_yield->check_reaction_time Yes impurities Impurities Present? discoloration->impurities No lower_temp Lower Reaction Temperature discoloration->lower_temp Yes optimize_purification Optimize Purification Protocol impurities->optimize_purification Yes solution Problem Resolved impurities->solution No check_catalyst Verify Catalyst Activity check_reaction_time->check_catalyst remove_water Improve Water Removal check_catalyst->remove_water remove_water->solution use_inert_atm Use Inert Atmosphere lower_temp->use_inert_atm use_inert_atm->solution check_reactants Check Reactant Purity optimize_purification->check_reactants check_reactants->solution

Caption: A decision tree illustrating the troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Controlling Polymorphic Transitions of Myristyl Palmitate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Myristyl Palmitate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and control the polymorphic transitions of this compound in various formulations.

This compound, a wax ester formed from myristyl alcohol and palmitic acid, is widely used in cosmetics and pharmaceuticals for its emollient properties.[1][2] However, like many long-chain esters, it can exist in different crystalline forms, or polymorphs. These different forms can significantly impact the physicochemical properties of a formulation, including its stability, texture, and bioavailability.[3][4][5]

This guide provides a structured approach to understanding and managing the polymorphic behavior of this compound, leveraging data from analogous, well-characterized long-chain esters where specific data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What is polymorphism and why is it important for this compound formulations?

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[5] Different polymorphs of the same compound can exhibit distinct physical properties such as melting point, solubility, and stability.[4][6] For this compound formulations, controlling polymorphism is critical because transitions between forms can lead to:

  • Changes in Texture: The formation of larger, more stable crystals can result in a grainy or gritty texture in creams and lotions.[7]

  • Physical Instability: Polymorphic transitions can affect the stability of emulsions, potentially leading to phase separation.[8]

  • Variable Drug Release: In pharmaceutical formulations, changes in the crystal structure of this compound used as a lipid matrix can alter the release rate of the active pharmaceutical ingredient (API).[1]

Q2: What are the common polymorphic forms of long-chain esters like this compound?

While specific data for this compound is not extensively documented, analogous long-chain esters like cetyl palmitate and stearyl stearate typically exhibit three main polymorphic forms: α (alpha), β' (beta prime), and β (beta).[4]

  • α (alpha): This is a metastable form, often with the lowest melting point and highest solubility. It is typically formed upon rapid cooling.[4]

  • β' (beta prime): This form has intermediate stability, melting point, and solubility.

  • β (beta): This is generally the most stable polymorphic form, with the highest melting point and lowest solubility.[4]

Q3: How can I identify the polymorphic forms of this compound in my sample?

The primary techniques for characterizing polymorphs are:

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with thermal transitions. Multiple melting peaks in a DSC thermogram are a strong indication of polymorphism.[4][9]

  • Powder X-ray Diffraction (PXRD): Each polymorph has a unique crystal lattice, resulting in a distinct PXRD pattern, which serves as a "fingerprint" for that form.[4]

Other techniques that can provide valuable information include Fourier Transform Infrared Spectroscopy (FTIR), Raman Spectroscopy, and Solid-State Nuclear Magnetic Resonance (SSNMR).[5][9][10]

Troubleshooting Guides

Issue 1: Grainy or Gritty Texture in a Cream/Lotion Formulation

Possible Cause: The formation of large, stable β-polymorph crystals of this compound during storage or upon temperature cycling.

Troubleshooting Workflow:

G Troubleshooting: Grainy Texture A Grainy Texture Observed B Confirm Crystals via Polarized Light Microscopy A->B C Modify Formulation B->C Crystals Confirmed D Optimize Process B->D Crystals Confirmed E Increase Co-solvent Concentration (e.g., Isopropyl Palmitate) C->E F Add Crystallization Inhibitor (e.g., Sorbitan Tristearate) C->F G Rapid Cooling ('Shock Cooling') During Manufacturing D->G H Result: Fine, Imperceptible Crystals E->H F->H G->H G Troubleshooting: Inconsistent DSC Results A Multiple DSC Melting Peaks B Analyze Thermal History A->B C Controlled Crystallization Study B->C D Slow Cooling Rate (e.g., 2°C/min) C->D E Rapid Cooling Rate (e.g., 20°C/min) C->E F Characterize Resulting Polymorphs (DSC & PXRD) D->F E->F G Identify Conditions for Desired Polymorph F->G

References

Techniques for reducing the average particle size of Myristyl palmitate suspensions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reducing the average particle size of Myristyl Palmitate suspensions.

Frequently Asked Questions (FAQs)

Q1: What are the most effective techniques for reducing the particle size of this compound solid lipid nanoparticles (SLNs)?

A1: The most common and effective methods for producing this compound SLNs with reduced particle size are high-pressure homogenization (HPH), ultrasonication, and microfluidization.[1][2] The choice of technique often depends on the desired particle size, scalability, and the specific properties of the drug to be encapsulated.

Q2: What is a typical target particle size and polydispersity index (PDI) for this compound SLNs?

A2: For drug delivery applications, the target particle size for this compound SLNs is typically in the range of 50 nm to 500 nm.[3] A polydispersity index (PDI) value below 0.3 is generally considered acceptable, as it indicates a narrow and homogeneous particle size distribution.[4]

Q3: How can I characterize the particle size and stability of my this compound SLN suspension?

A3: The primary techniques for particle size characterization are Dynamic Light Scattering (DLS) to determine the mean hydrodynamic diameter and PDI, and Transmission Electron Microscopy (TEM) for visualizing particle morphology.[5] Zeta potential analysis is crucial for assessing the colloidal stability of the suspension; a zeta potential greater than ±30 mV is generally indicative of good stability.[4]

Q4: What are the key formulation components for preparing this compound SLNs?

A4: The key components include the solid lipid (this compound), an emulsifier or surfactant to stabilize the nanoparticles, and an aqueous phase (typically purified water).[6] The choice and concentration of the surfactant are critical factors that influence particle size and stability.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the preparation of this compound suspensions.

Issue 1: Large Average Particle Size
Possible Cause Troubleshooting Step Expected Outcome
Insufficient Energy Input (HPH) Increase homogenization pressure (typically 500-1500 bar) and/or the number of homogenization cycles (usually 3-5 cycles).[1][7]A decrease in the average particle size.
Insufficient Energy Input (Ultrasonication) Increase sonication amplitude (e.g., 50-70%) and/or sonication time.[8] Note that excessive sonication can sometimes lead to particle aggregation.[3]A reduction in particle size. An optimal sonication time may exist for a specific formulation.[9][10]
Inappropriate Surfactant Concentration Optimize the surfactant concentration. Too low a concentration may not sufficiently stabilize the newly formed nanoparticles, leading to aggregation.Improved particle size and stability.
High Lipid Concentration Decrease the concentration of this compound in the formulation. Higher lipid content can increase the viscosity of the dispersed phase, making size reduction more difficult.Smaller and more uniform nanoparticles.
Issue 2: High Polydispersity Index (PDI)
Possible Cause Troubleshooting Step Expected Outcome
Inefficient Homogenization Ensure uniform and consistent application of homogenization pressure or sonication energy. For HPH, ensure the pre-emulsion is fine and homogenous before homogenization.[2]A narrower particle size distribution and a lower PDI value.
Particle Aggregation Optimize surfactant type and concentration to provide adequate steric or electrostatic stabilization. Measure the zeta potential to assess stability.A more stable suspension with a lower PDI.
Temperature Fluctuations Maintain a constant and controlled temperature during the homogenization process. For hot homogenization, the temperature should be kept 5-10°C above the melting point of this compound.[8]More consistent and reproducible particle size and PDI.
Issue 3: Particle Aggregation and Instability Over Time
Possible Cause Troubleshooting Step Expected Outcome
Insufficient Surface Charge Measure the zeta potential of the suspension. If the absolute value is low (<±20
Lipid Crystallization and Drug Expulsion This is a known challenge with SLNs. Consider formulating nanostructured lipid carriers (NLCs) by including a liquid lipid in the formulation to create a less ordered lipid matrix.[11]Improved drug loading and reduced drug expulsion during storage.
Inappropriate Storage Conditions Store the SLN suspension at a controlled temperature, typically at 4°C.[12] Avoid freezing, which can cause irreversible aggregation.Enhanced physical stability of the suspension over time.

Quantitative Data on Particle Size Reduction

The following tables summarize representative quantitative data for the particle size and PDI of lipid nanoparticles prepared using different techniques. Note that some data may be from studies using lipids similar to this compound due to the limited availability of direct comparative studies.

Table 1: High-Pressure Homogenization (HPH)

LipidPressure (bar)No. of CyclesAverage Particle Size (nm)PDIReference
Glyceryl behenate5005~250< 0.25[7]
Tripalmitin15003~150< 0.20[7]
Softisan® 6013003207 - 406< 0.30[3]

Table 2: Ultrasonication

LipidSonication Amplitude (%)Sonication Time (min)Average Particle Size (nm)PDIReference
Myristyl myristate5030118< 0.2[12]
Hempseed oil-21.7176.40.239[9]

Table 3: Microfluidization

LipidFlow Rate Ratio (Aq:Org)Total Flow Rate (mL/min)Average Particle Size (nm)PDIReference
Cetyl Palmitate-5:15< 200~0.1-0.2[13]
Cetyl Palmitate--120.60.111[13]

Experimental Protocols

Protocol 1: High-Pressure Homogenization (Hot Homogenization)
  • Preparation of Lipid Phase: Melt the this compound at a temperature 5-10°C above its melting point. If applicable, dissolve the lipophilic drug in the molten lipid.

  • Preparation of Aqueous Phase: Dissolve the surfactant (e.g., Poloxamer 188) in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 8,000-10,000 rpm) for 5-10 minutes to form a coarse oil-in-water pre-emulsion.[8]

  • High-Pressure Homogenization: Immediately introduce the hot pre-emulsion into a high-pressure homogenizer.

  • Homogenization Parameters: Homogenize the pre-emulsion at a pressure of 500-1500 bar for 3-5 cycles.[1][7] The temperature should be maintained above the lipid's melting point.

  • Cooling: Allow the resulting nanoemulsion to cool down to room temperature to facilitate the recrystallization of the lipid, forming solid lipid nanoparticles.

Protocol 2: Ultrasonication
  • Preparation of Lipid Phase: Melt 400 mg of this compound (2.00% w/v) in a water bath at 60-70°C.[12]

  • Preparation of Aqueous Phase: Prepare a hot aqueous solution (20 mL) containing 3.00% (w/v) of a suitable surfactant (e.g., Pluronic® F68).[12]

  • Emulsification: Add the hot aqueous phase to the molten lipid phase.

  • Ultrasonication: Immediately sonicate the mixture for 30 minutes at 50% amplitude using a probe sonicator.[12]

  • Cooling and Storage: Cool the dispersion to room temperature and store it at 4°C.[12]

Visualizations

Experimental_Workflow_HPH cluster_prep Phase Preparation cluster_process Processing A Melt this compound (+ Drug) C High-Speed Stirring (Pre-emulsion) A->C B Heat Aqueous Surfactant Solution B->C D High-Pressure Homogenization C->D E Cooling and Recrystallization D->E F This compound SLN Suspension E->F Troubleshooting_Particle_Size Start Large Average Particle Size Q1 Technique? Start->Q1 A1_HPH Increase HPH Pressure and/or Cycles Q1->A1_HPH HPH A1_US Increase Sonication Amplitude/Time Q1->A1_US Ultrasonication Q2 Is PDI also high? A1_HPH->Q2 A1_US->Q2 A2 Optimize Surfactant Concentration Q2->A2 Yes A3 Decrease Lipid Concentration Q2->A3 No End Optimized Particle Size A2->End A3->End

References

Validation & Comparative

A Comparative Guide: Myristyl Palmitate vs. Cetyl Palmitate as Structural Agents in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cosmetic and pharmaceutical formulations, the selection of appropriate structural agents is paramount to achieving desired product performance, stability, and consumer appeal. Among the myriad of lipid esters available, myristyl palmitate and cetyl palmitate are two commonly employed waxy emollients that contribute significantly to the texture, viscosity, and overall sensory experience of topical products. This guide provides a comprehensive comparison of their performance as structural agents, supported by available data and detailed experimental protocols.

Executive Summary

This compound and cetyl palmitate are both saturated fatty acid esters that function as emollients, thickeners, and emulsion stabilizers in a variety of cosmetic and dermatological products. While they share similar functional roles, their distinct chemical structures—differing by two carbons in the fatty alcohol chain—result in nuanced variations in their physicochemical properties and, consequently, their impact on formulation characteristics.

Cetyl palmitate , an ester of cetyl alcohol (C16) and palmitic acid (C16), is well-documented for its ability to impart a rich, cushioned feel to formulations. It is known to form a protective, occlusive film on the skin, which aids in reducing transepidermal water loss (TEWL) and enhancing skin hydration.[1][2] Its waxy nature contributes to the viscosity and stability of emulsions.[3]

This compound , the ester of myristyl alcohol (C14) and palmitic acid (C16), also functions as an emollient and thickening agent.[4] While direct comparative data is limited, it is expected to provide similar benefits in terms of skin conditioning and viscosity modification. The shorter carbon chain of the myristyl alcohol component may influence its melting point and crystalline structure, potentially leading to a lighter skin feel compared to cetyl palmitate.

This guide will delve into a comparison of their performance based on available data for viscosity enhancement, emulsion stability, and sensory perception. Detailed experimental methodologies are provided to facilitate further comparative studies.

Data Presentation: A Comparative Overview

Table 1: Physicochemical Properties

PropertyThis compoundCetyl Palmitate
INCI Name This compoundCetyl Palmitate
CAS Number 4536-26-9[5]540-10-3[6]
Molecular Formula C₃₀H₆₀O₂[5]C₃₂H₆₄O₂[3]
Molecular Weight 452.8 g/mol [5]480.8 g/mol
Appearance White to yellowish solid[4]White, waxy solid/flakes[6]
Melting Point High melting point[4]43-48°C (109-118°F)[6][7]
Solubility Insoluble in water, soluble in oils[4]Insoluble in water, soluble in oils[6]

Table 2: Performance in Cosmetic Formulations (Quantitative Data)

Performance MetricThis compoundCetyl Palmitate
Viscosity Increase Data not availableApparent viscosity of an emulsion increased with cetyl palmitate concentration up to 22.5%.[8]
Emulsion Stability Contributes to emulsion stability.[4]Enhances emulsion stability.[6][7]
Skin Hydration Data not availableA study on creams with cetyl palmitate showed a significant increase in skin hydration after four weeks.[2]
TEWL Reduction Data not availableForms a protective barrier to reduce moisture loss.[3]

Table 3: Sensory Profile (Qualitative)

Sensory AttributeThis compoundCetyl Palmitate
Skin Feel Provides a smooth texture.[4]Imparts a smooth and silky feel.[2]
Greasiness Reduces greasy feel of oil systems.Reduces greasy feel of oil systems.[6][7]
After-feel Data not availableProvides a rich, cushioned feel.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to conduct direct comparative studies of this compound and cetyl palmitate.

Viscosity Measurement

Objective: To determine and compare the effect of this compound and cetyl palmitate on the viscosity of a cosmetic emulsion.

Methodology:

  • Apparatus: Rotational viscometer (e.g., Brookfield type) or rheometer.[9][10][11]

  • Sample Preparation:

    • Prepare a base oil-in-water (O/W) emulsion.

    • Create two additional batches of the base emulsion, one containing a specified concentration (e.g., 2-5% w/w) of this compound and the other containing the same concentration of cetyl palmitate.

    • Ensure both esters are fully melted and incorporated into the oil phase during the emulsification process.

    • Allow the emulsions to cool to a controlled temperature (e.g., 25°C) and stabilize for 24 hours before measurement.[1]

  • Procedure:

    • Calibrate the viscometer/rheometer according to the manufacturer's instructions.

    • Place a standardized amount of the test emulsion in the sample container.

    • Equilibrate the sample to the measurement temperature (e.g., 25°C).[1]

    • Measure the viscosity at a defined shear rate or over a range of shear rates to characterize the flow behavior (e.g., shear thinning).[10]

    • Record the viscosity values in centipoise (cP) or Pascal-seconds (Pa·s).

    • Repeat the measurement in triplicate for each sample and calculate the average and standard deviation.

Emulsion Stability Testing (Freeze-Thaw Cycling)

Objective: To assess and compare the physical stability of emulsions containing this compound and cetyl palmitate when subjected to temperature fluctuations.

Methodology:

  • Apparatus: Temperature-controlled chambers or incubators capable of maintaining -10°C and 45°C.[12]

  • Sample Preparation: Prepare emulsions with this compound and cetyl palmitate as described in the viscosity measurement protocol. Package the samples in transparent containers to allow for visual inspection.

  • Procedure:

    • Place the samples in a freezer at -10°C for 24 hours.[12]

    • Transfer the samples to an oven at 45°C for 24 hours.[12]

    • This completes one freeze-thaw cycle.

    • Return the samples to room temperature (approx. 25°C) for 24 hours for observation.[12]

    • Repeat this cycle for a minimum of three to five cycles.[12]

  • Evaluation: After each cycle, visually inspect the samples for any signs of instability, including:

    • Phase separation (creaming or sedimentation)[12]

    • Crystallization[12]

    • Changes in color or odor[12]

    • Significant changes in viscosity (can be qualitatively assessed or measured as per the viscosity protocol).

Sensory Panel Evaluation

Objective: To compare the sensory attributes of emulsions formulated with this compound and cetyl palmitate.

Methodology:

  • Panelists: A trained sensory panel of 10-15 individuals screened for their sensory acuity.[8][13]

  • Sample Preparation: Prepare the test emulsions as previously described. Code the samples to blind the panelists.

  • Procedure:

    • Provide panelists with a standardized amount of each sample to apply to a designated area of their forearm.[8]

    • Instruct panelists to evaluate a predefined set of sensory attributes during and after application.[8]

    • Use a standardized rating scale (e.g., a 10-point scale) for each attribute.[2]

  • Sensory Attributes to Evaluate: [2][14]

    • Pick-up: Ease of removing the product from the container.

    • Spreadability: Ease of spreading the product on the skin.

    • Absorption: Speed at which the product is absorbed.

    • Greasiness: The feeling of oiliness on the skin after application.

    • Tackiness: The feeling of stickiness on the skin after application.

    • Smoothness: The feeling of smoothness of the skin after application.

    • After-feel: The residual feeling on the skin after the product has been absorbed.

  • Data Analysis: Statistically analyze the collected data to identify any significant differences between the samples for each attribute. The results can be visualized using a spider plot for easy comparison.[15]

Mandatory Visualization

Experimental_Workflow cluster_formulation Formulation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Base_Emulsion Prepare Base Emulsion Add_MP Add Myristyl Palmitate (Test A) Base_Emulsion->Add_MP Add_CP Add Cetyl Palmitate (Test B) Base_Emulsion->Add_CP Viscosity Viscosity Measurement Add_MP->Viscosity Stability Stability Testing (Freeze-Thaw) Add_MP->Stability Sensory Sensory Panel Evaluation Add_MP->Sensory Add_CP->Viscosity Add_CP->Stability Add_CP->Sensory Data_Analysis Statistical Analysis Viscosity->Data_Analysis Stability->Data_Analysis Sensory->Data_Analysis Comparison Comparative Report Data_Analysis->Comparison

Caption: Workflow for the comparative evaluation of this compound and cetyl palmitate.

Sensory_Evaluation_Process cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Selection Panelist Selection & Training Application Standardized Application Panelist_Selection->Application Sample_Prep Sample Preparation & Blinding Sample_Prep->Application Attribute_Rating Attribute Rating on Standardized Scales Application->Attribute_Rating Data_Collection Data Collection Attribute_Rating->Data_Collection Stat_Analysis Statistical Analysis Data_Collection->Stat_Analysis Reporting Reporting & Visualization (e.g., Spider Plot) Stat_Analysis->Reporting

Caption: Logical flow of the sensory evaluation protocol.

Conclusion

Both this compound and cetyl palmitate are valuable structural agents in cosmetic and pharmaceutical formulations, contributing to viscosity, stability, and a desirable sensory profile. Cetyl palmitate is well-established for its ability to create a rich, protective barrier on the skin, leading to enhanced moisturization. While quantitative, direct comparative data for this compound is less prevalent, its similar chemical nature suggests it offers comparable benefits, potentially with a lighter skin feel due to its shorter fatty alcohol chain.

The choice between these two esters will ultimately depend on the specific formulation goals. For formulations requiring a more substantial, occlusive feel, cetyl palmitate may be the preferred option based on available evidence. For a potentially lighter texture while still providing structural benefits, this compound presents a viable alternative. The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to elucidate the nuanced performance differences between these two versatile ingredients.

References

A Comparative Analysis of Physicochemical Properties of Wax Esters in Dermatological Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical properties of several wax esters commonly used in dermatological and cosmetic formulations. The data presented is supported by experimental findings to assist in the selection of appropriate excipients for topical product development. The wax esters covered include Jojoba Oil, Beeswax, Carnauba Wax, Spermaceti (represented by its primary component, Cetyl Palmitate), and Lanolin.

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the key physicochemical parameters of the selected wax esters. These properties are critical in determining the stability, texture, and efficacy of dermatological preparations.

PropertyJojoba OilBeeswaxCarnauba WaxCetyl Palmitate (Spermaceti)Lanolin
Melting Point (°C) ~10[1]62-65[2][3]82-86[4]43-51[5]38-44[6]
Viscosity ~26 mPa·s at 32°C; ~8 mPa·s at 90°C[7]~15-20 cSt at 98.9°C[8]High (qualitative)[9][10]Not specifiedNot specified
Saponification Value (mg KOH/g) 85-98[11][12][13]87-10278-95[14]112-123[5]92-106[15]
Iodine Value (g I₂/100g) 80-92[1][12]8-111-14< 218-35[15]
Solubility Soluble in oils[16]Insoluble in water; soluble in warm oils[17]Insoluble in water; soluble in hot ethyl acetate and xylene[18]Insoluble in water; soluble in oils[5]Insoluble in water; soluble in organic solvents[6][14]
Primary Functions Emollient, Moisturizer, Sebum controlStiffener, Emulsifier, Occlusive[19]Hardening agent, Film former, Viscosity enhancer[4]Thickener, Emollient, Stabilizer[5][18][20]Emollient, Moisturizer, Occlusive[14][21]
Comedogenicity Non-comedogenicLowNon-comedogenicLowCan be comedogenic for some skin types[22]

Experimental Protocols

Detailed methodologies for determining the key physicochemical and functional properties of wax esters are outlined below.

Determination of Melting Point

The melting point of a wax is a critical parameter for formulation stability and texture. The open capillary tube method is a common and straightforward technique.

  • Apparatus: Capillary tubes (open at both ends), thermometer, beaker, heating apparatus (e.g., Bunsen burner or heating mantle), and a liquid bath (e.g., water or oil).

  • Procedure:

    • A small amount of the solid wax is introduced into a capillary tube to a depth of about 10 mm.

    • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is suspended in a liquid bath.

    • The bath is heated slowly and stirred continuously to ensure uniform temperature distribution.

    • The temperature at which the wax is observed to melt and rise in the capillary tube is recorded as the melting point.

Measurement of Viscosity

Viscosity influences the spreadability and feel of a topical product. A rotational viscometer is a standard instrument for this measurement.

  • Apparatus: Rotational viscometer (e.g., Brookfield type), temperature-controlled sample holder.

  • Procedure:

    • The wax sample is melted and maintained at a constant, specified temperature in the sample holder.

    • The appropriate spindle is selected and immersed into the molten wax to the marked level.

    • The viscometer is set to a specific rotational speed, and the spindle is allowed to rotate until a stable reading is achieved.

    • The viscosity is read from the instrument's display, typically in centipoise (cP) or milliPascal-seconds (mPa·s). Measurements should be taken at various shear rates to characterize the flow behavior of the wax.

Determination of Saponification Value

The saponification value indicates the average molecular weight of the fatty acids in the wax esters.

  • Apparatus: Conical flask, reflux condenser, water bath or hot plate, burette.

  • Reagents: Alcoholic potassium hydroxide (KOH) solution (0.5 N), standard hydrochloric acid (HCl) solution (0.5 N), phenolphthalein indicator.

  • Procedure:

    • A known weight (1-2 g) of the wax sample is placed in a conical flask.

    • A precise volume (e.g., 25 mL) of alcoholic KOH solution is added.

    • The flask is connected to a reflux condenser and heated on a water bath for about an hour to ensure complete saponification.

    • After cooling, a few drops of phenolphthalein indicator are added.

    • The excess, unreacted KOH is titrated with the standard HCl solution until the pink color disappears.

    • A blank titration is performed simultaneously without the wax sample.

    • The saponification value is calculated using the formula: SV = [(B - S) x N x 56.1] / W Where:

      • B = volume of HCl used for the blank (mL)

      • S = volume of HCl used for the sample (mL)

      • N = normality of the HCl solution

      • 56.1 = molecular weight of KOH

      • W = weight of the wax sample (g)

Determination of Iodine Value

The iodine value is a measure of the degree of unsaturation in the fatty acid chains of the wax.

  • Apparatus: Iodine flask, burette.

  • Reagents: Wijs solution (iodine monochloride in glacial acetic acid), potassium iodide (KI) solution, standard sodium thiosulfate (Na₂S₂O₃) solution (0.1 N), starch indicator solution.

  • Procedure:

    • A known weight of the wax sample is dissolved in a non-polar solvent (e.g., chloroform or carbon tetrachloride) in an iodine flask.

    • A precise volume of Wijs solution is added, and the flask is stoppered and kept in the dark for a specified time (e.g., 30-60 minutes) to allow for the reaction of iodine with the double bonds.

    • After the reaction period, KI solution and water are added.

    • The liberated iodine is titrated with the standard sodium thiosulfate solution until the solution becomes pale yellow.

    • Starch indicator is then added, and the titration is continued until the blue color disappears.

    • A blank determination is carried out under the same conditions.

    • The iodine value is calculated using the formula: IV = [(B - S) x N x 12.69] / W Where:

      • B = volume of sodium thiosulfate used for the blank (mL)

      • S = volume of sodium thiosulfate used for the sample (mL)

      • N = normality of the sodium thiosulfate solution

      • 12.69 = conversion factor (atomic weight of iodine / 10)

      • W = weight of the wax sample (g)

In Vitro Skin Penetration Test

This test evaluates the amount of a substance that penetrates the skin layers.

  • Apparatus: Franz diffusion cells, human or animal skin membrane, receptor fluid, analytical instrument (e.g., HPLC, LC-MS).

  • Procedure:

    • Excised skin is mounted on the Franz diffusion cell, separating the donor and receptor compartments.

    • The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C) to mimic physiological conditions.

    • The test formulation containing the wax ester is applied to the surface of the stratum corneum in the donor compartment.

    • At predetermined time intervals, samples are withdrawn from the receptor fluid and replaced with fresh fluid.

    • The concentration of the penetrated substance in the collected samples is quantified using a suitable analytical method.

    • At the end of the experiment, the skin is washed to remove unabsorbed formulation, and the amount of substance retained in different skin layers (stratum corneum, epidermis, dermis) can also be determined.

Measurement of Transepidermal Water Loss (TEWL)

TEWL measurement assesses the integrity of the skin barrier function by quantifying the amount of water that evaporates from the skin surface.

  • Apparatus: Tewameter® or similar evaporimeter.

  • Procedure:

    • The subject acclimatizes to the controlled environment (temperature and humidity) of the testing room for a specified period (e.g., 20-30 minutes).

    • A baseline TEWL measurement is taken on a defined area of the skin (e.g., volar forearm).

    • The test product is applied to the test area.

    • TEWL measurements are taken at specified time points after product application (e.g., 1, 2, 4, and 8 hours).

    • The probe of the Tewameter® is held gently against the skin surface, and the instrument measures the water vapor gradient.

    • The reduction in TEWL compared to the baseline or an untreated control site indicates the occlusive effect of the formulation.

Mandatory Visualizations

Experimental Workflow for Skin Barrier Function Assessment

G cluster_0 Pre-Experimental Phase cluster_1 Experimental Phase cluster_2 Post-Experimental Phase Subject_Acclimatization Subject Acclimatization (Controlled Temp & Humidity) Baseline_Measurement Baseline TEWL & Skin Hydration Measurement Subject_Acclimatization->Baseline_Measurement Product_Application Application of Wax Ester Formulation Baseline_Measurement->Product_Application Incubation Incubation Period (Specified Time Intervals) Product_Application->Incubation Post_Application_Measurement Post-Application TEWL & Skin Hydration Measurement Incubation->Post_Application_Measurement Data_Analysis Data Analysis (Comparison to Baseline) Post_Application_Measurement->Data_Analysis

Caption: Workflow for evaluating skin barrier effects of wax esters.

Mechanism of Action on the Skin Barrier

G cluster_0 Healthy Skin Barrier cluster_1 Compromised Skin Barrier cluster_2 Intervention with Wax Esters cluster_3 Restored Skin Barrier Healthy_SC Stratum Corneum Intact Lipid Matrix Low TEWL Compromised_SC Stratum Corneum Disrupted Lipid Matrix High TEWL Healthy_SC->Compromised_SC Damage Occlusive Occlusive Wax Esters (e.g., Beeswax) Forms a protective layer on the skin surface Reduces TEWL Compromised_SC->Occlusive Application Emollient Emollient Wax Esters (e.g., Jojoba Oil) Penetrates intercellular spaces Fills gaps between corneocytes Smoothens skin Compromised_SC->Emollient Application Restored_SC Stratum Corneum Reinforced Lipid Matrix Reduced TEWL Improved Hydration Occlusive->Restored_SC Barrier Repair Emollient->Restored_SC Barrier Repair

Caption: Occlusive vs. Emollient mechanisms of wax esters.

References

A Comparative Guide to the Validation of Analytical Methods for Myristyl Palmitate Utilizing Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two validated analytical methods for the quantification of Myristyl palmitate, a long-chain wax ester commonly used in pharmaceutical and cosmetic formulations. The accurate determination of this compound is critical for quality control, formulation development, and stability testing. This document outlines two robust methods employing internal standards: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD). The information presented is based on established analytical practices for wax esters and similar long-chain fatty acid esters.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For high molecular weight esters like this compound, high-temperature GC is employed to ensure sufficient volatility for analysis. The use of an internal standard is crucial to correct for variations in injection volume and potential sample loss during preparation.[1][2]

Experimental Protocol

1. Preparation of Standard and Sample Solutions:

  • Internal Standard (IS) Stock Solution: Accurately weigh and dissolve a suitable internal standard, such as Hexadecyl Acetate (HDA) or Lauryl Arachidate, in n-hexane to prepare a stock solution of 1 mg/mL.[3]

  • This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in n-hexane.

  • Calibration Standards: Create a series of calibration standards by adding a constant volume of the IS stock solution and varying volumes of the this compound stock solution to volumetric flasks, diluting with n-hexane. A typical calibration range would be from 1 to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in n-hexane, add a known amount of the internal standard, and dilute to a final concentration within the calibration range.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: An Agilent GC-6890 system or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for high-temperature analysis of wax esters.

  • Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.

  • Injector: Splitless injection is recommended for trace analysis, with an injector temperature of 300-350°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 15°C/min to 340°C.

    • Hold: 10 minutes at 340°C.

  • Detector: FID at 350°C.

Data Presentation: GC-FID Method Validation Parameters

The following table summarizes the typical performance characteristics of a validated GC-FID method for the analysis of long-chain esters.

Validation ParameterTypical Performance
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD)
- Repeatability< 2%
- Intermediate Precision< 5%
Limit of Detection (LOD) 0.05 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.1 - 0.5 µg/mL

Note: The values presented are representative for the analysis of long-chain fatty acid esters by GC-FID and serve as a benchmark for a validated method for this compound.

Workflow Diagram: GC-FID Analysis

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing prep_sample Weigh Sample & Dissolve add_is Add Internal Standard prep_sample->add_is dilute Dilute to Known Volume add_is->dilute inject Inject into GC dilute->inject Prepared Sample separate Chromatographic Separation inject->separate detect Flame Ionization Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area Ratio (Analyte/IS) integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

Caption: Workflow for this compound quantification by GC-FID.

Method 2: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or are thermally labile for GC analysis. For non-UV-absorbing analytes like this compound, an Evaporative Light Scattering Detector (ELSD) is an excellent choice, offering universal detection for non-volatile compounds.[2]

Experimental Protocol

1. Preparation of Standard and Sample Solutions:

  • Internal Standard (IS) Stock Solution: A suitable high molecular weight, non-volatile internal standard that is well-resolved from this compound should be chosen. A long-chain wax ester with a different chain length, such as Behenyl Behenate, can be used. Prepare a 1 mg/mL stock solution in a suitable organic solvent like chloroform or a mixture of chloroform and methanol.

  • This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the same solvent as the internal standard.

  • Calibration Standards: Prepare a series of calibration standards with a constant concentration of the internal standard and varying concentrations of this compound. Due to the non-linear response of the ELSD, a logarithmic or quadratic fit for the calibration curve is often necessary.[2]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent, add the internal standard, and dilute to a concentration within the calibration range.

2. HPLC-ELSD Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a binary or quaternary pump and an autosampler.

  • Column: A C18 or C30 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is typically used for the separation of lipids.[1][4]

  • Mobile Phase: A gradient of a non-polar solvent (e.g., isopropanol or acetonitrile) and a more polar solvent (e.g., methanol) is often employed. A typical gradient might start with a higher proportion of the more polar solvent and ramp up to a higher concentration of the non-polar solvent.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Maintained at around 30-40°C to ensure solubility and reproducible chromatography.

  • Detector: An Evaporative Light Scattering Detector (ELSD) with nebulizer and evaporator temperatures optimized for the mobile phase (e.g., Nebulizer: 60°C, Evaporator: 60°C) and nitrogen as the nebulizing gas.[2]

Data Presentation: HPLC-ELSD Method Validation Parameters

The following table outlines the expected performance of a validated HPLC-ELSD method for the analysis of long-chain esters.

Validation ParameterTypical Performance
Linearity (R²) ≥ 0.995 (with appropriate curve fitting)
Accuracy (% Recovery) 95 - 105%
Precision (% RSD)
- Repeatability< 5%
- Intermediate Precision< 8%
Limit of Detection (LOD) 0.2 - 1.0 µg/mL
Limit of Quantitation (LOQ) 0.6 - 3.0 µg/mL

Note: These values are representative for the analysis of non-volatile lipids by HPLC-ELSD and provide a basis for the validation of a this compound method.

Workflow Diagram: HPLC-ELSD Analysis

HPLC_ELSD_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Processing prep_sample Weigh Sample & Dissolve add_is Add Internal Standard prep_sample->add_is dilute Dilute to Known Volume add_is->dilute inject Inject into HPLC dilute->inject Prepared Sample separate Reversed-Phase Separation inject->separate detect Evaporative Light Scattering Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area Ratio (Analyte/IS) integrate->calculate quantify Quantify using Non-linear Calibration calculate->quantify

Caption: Workflow for this compound quantification by HPLC-ELSD.

Comparative Analysis

FeatureGC-FIDHPLC-ELSD
Principle Separation based on volatility and polarity in the gas phase.Separation based on polarity in the liquid phase.
Analyte Suitability Volatile and thermally stable compounds. High-temperature methods are required for wax esters.Broad applicability, including high molecular weight and thermally labile compounds.[2]
Sample Preparation May require derivatization for some compounds, but direct analysis is possible for wax esters.Generally simpler, involving dissolution in a suitable solvent.
Selectivity High, based on chromatographic retention time.Good, based on chromatographic retention time.
Sensitivity Generally very high, with low limits of detection.Good, but can be lower than FID for certain compounds.
Linearity Excellent linear response over a wide range.Response is often non-linear, requiring specific calibration models.[2]
Internal Standard A compound with similar volatility and chromatographic behavior.A non-volatile compound with similar chromatographic behavior.

Conclusion

Both GC-FID and HPLC-ELSD are robust and reliable methods for the quantitative analysis of this compound when an appropriate internal standard is used.

  • GC-FID is a highly sensitive and precise method with excellent linearity, making it a preferred technique if the analyte is thermally stable. The requirement for high temperatures is a key consideration.

  • HPLC-ELSD offers greater versatility for a wider range of wax esters, including those that may be thermally sensitive, and often involves simpler sample preparation. However, the non-linear response of the detector requires more complex calibration procedures.

The choice of method will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. For routine quality control of this compound where high throughput and precision are paramount, a validated GC-FID method is often advantageous. For research and development purposes, where a variety of long-chain esters may be analyzed, the flexibility of an HPLC-ELSD method may be more suitable.

References

Cross-Verifying Myristyl Palmitate Crystal Structure with DSC and X-ray Diffraction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myristyl palmitate, a wax ester composed of myristyl alcohol and palmitic acid, is a widely utilized excipient in pharmaceutical and cosmetic formulations. Its solid-state properties, particularly its crystal structure, are critical determinants of the final product's performance, stability, and bioavailability. Like many long-chain esters, this compound is known to exhibit polymorphism, the ability to exist in multiple crystalline forms. Each polymorph possesses a unique molecular arrangement, leading to distinct physicochemical properties such as melting point, solubility, and dissolution rate. Therefore, the accurate characterization and control of this compound's crystal structure are paramount.

This guide provides a comparative framework for cross-verifying the crystal structure of this compound using two powerful analytical techniques: Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD). By combining the thermal analysis data from DSC with the structural information from XRD, researchers can obtain a comprehensive understanding of the polymorphic landscape of this important excipient.

Understanding Polymorphism in this compound

Long-chain esters like this compound typically crystallize in one of three main polymorphic forms: α, β', and β. These forms differ in their sub-cell packing and lamellar arrangement. The α form is generally the least stable, with a lower melting point, and tends to convert to the more stable β' and subsequently to the most stable β form upon heating or over time.

  • α (Alpha) Form: Characterized by a hexagonal sub-cell packing, this is the least dense and most metastable polymorph. It typically has the lowest melting point.

  • β' (Beta-Prime) Form: This form has an orthorhombic sub-cell packing and is intermediate in stability and density. Its melting point is higher than the α form.

  • β (Beta) Form: The most stable and densest polymorph, with a triclinic sub-cell packing. It exhibits the highest melting point.

The interconversion between these forms is often temperature-dependent and can significantly impact the manufacturing process and long-term stability of drug formulations.

Experimental Protocols

Detailed methodologies for the analysis of this compound using DSC and XRD are outlined below.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is ideal for identifying melting points, phase transitions, and quantifying the enthalpy associated with these events.

1. Sample Preparation:

  • Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of sample during heating.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

2. Instrument and Method Parameters:

  • Instrument: A calibrated differential scanning calorimeter.

  • Temperature Program:

    • Equilibrate at 20°C.

    • Ramp up to 80°C at a heating rate of 5°C/min. This initial scan will characterize the as-received sample.

    • Hold at 80°C for 5 minutes to ensure complete melting and erase the sample's thermal history.

    • Cool down to 0°C at a controlled rate of 10°C/min to induce crystallization.

    • Hold at 0°C for 5 minutes.

    • Ramp up to 80°C at a heating rate of 5°C/min. This second heating scan will reveal the polymorphic behavior after controlled cooling.

  • Atmosphere: Purge with nitrogen gas at a flow rate of 50 mL/min to provide an inert atmosphere.

3. Data Analysis:

  • Determine the onset temperature, peak temperature (melting point), and enthalpy of fusion (ΔHfus) for all observed endothermic and exothermic events.

  • Compare the thermograms from the first and second heating scans to identify any polymorphic transitions.

X-ray Diffraction (XRD) Protocol

XRD is a non-destructive technique that provides detailed information about the crystallographic structure of a material. By analyzing the diffraction pattern, one can identify the specific polymorphic form(s) present in a sample.

1. Sample Preparation:

  • Gently grind the this compound sample to a fine powder using a mortar and pestle to ensure random orientation of the crystals.

  • Pack the powdered sample into a sample holder, ensuring a flat and smooth surface.

2. Instrument and Method Parameters:

  • Instrument: A powder X-ray diffractometer.

  • X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

  • Scan Range (2θ): 5° to 40°.

  • Step Size: 0.02°.

  • Scan Speed: 2°/min.

  • Temperature Control (optional but recommended): Utilize a temperature-controlled stage to analyze polymorphic transitions in situ, mirroring the conditions of the DSC experiment.

3. Data Analysis:

  • Identify the angular positions (2θ) of the diffraction peaks.

  • Calculate the d-spacings using Bragg's Law (nλ = 2d sinθ).

  • Compare the obtained d-spacings with known values for the α, β', and β polymorphs of long-chain esters to identify the crystal form(s) present in the sample. Short-spacing reflections (around 3.5-4.6 Å) are particularly indicative of the sub-cell packing.

Data Presentation and Comparison

The quantitative data obtained from DSC and XRD analyses can be summarized in tables for easy comparison, allowing for a clear cross-verification of the this compound crystal structure.

Table 1: Expected DSC Data for this compound Polymorphs

Polymorphic FormOnset Melting Temperature (°C)Peak Melting Temperature (°C)Enthalpy of Fusion (ΔHfus) (J/g)
α (Alpha) ~ 40 - 42~ 43 - 45~ 180 - 190
β' (Beta-Prime) ~ 46 - 48~ 49 - 51~ 200 - 210
β (Beta) ~ 52 - 54~ 55 - 57~ 220 - 230

Note: These values are illustrative and based on the behavior of similar long-chain esters. Actual values may vary depending on sample purity and experimental conditions.

Table 2: Characteristic XRD Short-Spacing d-values for this compound Polymorphs

Polymorphic FormSub-cell PackingCharacteristic d-spacings (Å)
α (Alpha) HexagonalA single strong peak at ~4.15
β' (Beta-Prime) OrthorhombicTwo strong peaks at ~4.2 and ~3.8
β (Beta) TriclinicA strong peak at ~4.6 and other weaker peaks

Note: These d-spacings are characteristic for the sub-cell packing of long-chain lipids and provide a fingerprint for each polymorphic form.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflow and the relationships between the different polymorphic forms of this compound.

Experimental_Workflow cluster_sample This compound Sample cluster_dsc DSC Analysis cluster_xrd XRD Analysis cluster_results Data Cross-Verification Sample As-received This compound DSC_Heat1 First Heating Scan (Characterization) Sample->DSC_Heat1 XRD_Initial Initial XRD Scan (As-received Structure) Sample->XRD_Initial DSC_Cool Controlled Cooling (Induce Crystallization) DSC_Heat1->DSC_Cool DSC_Heat2 Second Heating Scan (Polymorph Identification) DSC_Cool->DSC_Heat2 Cross_Verification Cross-Verified Crystal Structure DSC_Heat2->Cross_Verification XRD_Thermal XRD after Thermal Treatment (Correlate with DSC) XRD_Initial->XRD_Thermal XRD_Thermal->Cross_Verification

Caption: Experimental workflow for cross-verification.

Polymorphic_Transitions Melt Melt Alpha α Melt->Alpha Cooling Alpha->Melt Heating BetaPrime β' Alpha->BetaPrime Heating BetaPrime->Melt Heating Beta β BetaPrime->Beta Heating/Aging Beta->Melt Heating

Caption: Polymorphic transitions of this compound.

By systematically applying these experimental protocols and comparing the resulting data, researchers can confidently identify and characterize the polymorphic forms of this compound. This crucial information enables the selection of the appropriate crystalline form for a given application and ensures the development of stable and efficacious pharmaceutical and cosmetic products.

A Comparative Guide to Myristyl Palmitate and Other Lipid Excipients for Controlled Drug Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Myristyl palmitate against other commonly used lipid excipients—Glyceryl behenate, Cetyl palmitate, and Stearic acid—in the context of controlled drug release from solid lipid nanoparticles (SLNs). While direct comparative studies with quantitative drug release data under identical conditions are limited in publicly available literature, this document synthesizes existing data, outlines key physicochemical properties, and provides detailed experimental protocols to empower researchers in their formulation development.

Performance Comparison of Lipid Excipients

The choice of a solid lipid excipient is a critical factor that dictates the drug loading capacity, encapsulation efficiency, and, most importantly, the drug release profile of SLNs. The following table summarizes the key characteristics of this compound and its alternatives, compiled from various studies. It is important to note that the drug release characteristics are highly dependent on the specific drug, formulation parameters, and analytical methods used in each study.

Lipid ExcipientChemical StructureMelting Point (°C)Crystalline NatureKey Characteristics in Drug Release
This compound Ester of myristyl alcohol and palmitic acid45-51CrystallineForms a stable, crystalline matrix that can provide sustained drug release. Its biocompatibility and biodegradability make it a suitable carrier for various drug molecules.
Glyceryl behenate Mixture of mono-, di-, and triglycerides of behenic acid65-77Less ordered crystalline structureKnown for its ability to form a strong, hydrophobic matrix, leading to a slower and more controlled drug release. Its less perfect crystal lattice can accommodate higher drug loading.[1][2]
Cetyl palmitate Ester of cetyl alcohol and palmitic acid43-53CrystallineSimilar to this compound, it forms a crystalline matrix suitable for sustained release. It has been shown to provide a biphasic release pattern in some formulations.[3]
Stearic acid Saturated fatty acid69.3CrystallineWidely used for its ability to form a rigid matrix that retards drug release. The release rate can be influenced by the particle size of the stearic acid used.[4]

Experimental Protocols

To facilitate reproducible research and direct comparison of these lipid excipients, detailed methodologies for the preparation of Solid Lipid Nanoparticles (SLNs) and subsequent in vitro drug release testing are provided below.

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This method is widely used for the production of SLNs and is suitable for thermostable drugs.

Materials:

  • Lipid excipient (this compound, Glyceryl behenate, Cetyl palmitate, or Stearic acid)

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

Equipment:

  • High-pressure homogenizer

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath or heating mantle

  • Magnetic stirrer

Procedure:

  • Preparation of the Lipid Phase: The solid lipid is melted at a temperature approximately 5-10°C above its melting point. The lipophilic API is then dissolved or dispersed in the molten lipid.[5][6]

  • Preparation of the Aqueous Phase: The surfactant is dissolved in purified water and heated to the same temperature as the lipid phase.[5]

  • Pre-emulsion Formation: The hot aqueous phase is added to the hot lipid phase under high-shear homogenization for a few minutes to form a coarse oil-in-water (o/w) pre-emulsion.[6]

  • High-Pressure Homogenization: The hot pre-emulsion is immediately passed through a high-pressure homogenizer for several cycles (typically 3-5 cycles) at a pressure of 500-1500 bar.[6]

  • Cooling and Nanoparticle Formation: The resulting hot nanoemulsion is cooled down to room temperature, leading to the recrystallization of the lipid and the formation of solid lipid nanoparticles.[6]

Protocol 2: In Vitro Drug Release Study using the Dialysis Bag Method

This is a common and relatively simple method for assessing the in vitro release profile of drugs from nanoparticles.[7]

Materials:

  • SLN dispersion

  • Dialysis membrane (with a molecular weight cut-off, MWCO, that allows the passage of the drug but retains the nanoparticles)

  • Release medium (e.g., phosphate-buffered saline, PBS, pH 7.4, often with a small percentage of a surfactant like Tween 80 to ensure sink conditions)

Equipment:

  • Dialysis bags or dialysis cassettes

  • Beakers or dissolution vessels

  • Magnetic stirrer or orbital shaker

  • Thermostatically controlled water bath

  • UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

  • Membrane Preparation: The dialysis membrane is pre-soaked in the release medium for a specified period (e.g., overnight) to ensure it is fully wetted.[7]

  • Sample Loading: A known volume of the SLN dispersion is placed inside the dialysis bag, which is then securely sealed.[7]

  • Initiation of Release Study: The sealed dialysis bag is immersed in a beaker containing a defined volume of the release medium. The entire setup is placed in a water bath maintained at 37°C and stirred at a constant speed (e.g., 100 rpm).[7]

  • Sampling: At predetermined time intervals, an aliquot of the release medium is withdrawn for drug analysis.[4]

  • Medium Replacement: An equal volume of fresh, pre-warmed release medium is added back to the beaker to maintain a constant volume and ensure sink conditions.[4]

  • Drug Quantification: The concentration of the released drug in the collected samples is determined using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: The cumulative amount of drug released at each time point is calculated and plotted against time to generate the drug release profile.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental processes described above.

Experimental_Workflow cluster_prep SLN Preparation (Hot Homogenization) cluster_release In Vitro Drug Release (Dialysis Bag) prep1 Melt Lipid & Dissolve Drug prep3 Form Pre-emulsion (High-Shear Mixing) prep1->prep3 prep2 Prepare Hot Aqueous Surfactant Solution prep2->prep3 prep4 High-Pressure Homogenization prep3->prep4 prep5 Cool to Form SLNs prep4->prep5 rel1 Load SLN Dispersion into Dialysis Bag prep5->rel1 Characterize SLNs (Size, Zeta Potential, etc.) rel2 Immerse in Release Medium at 37°C rel1->rel2 rel3 Collect Samples at Time Intervals rel2->rel3 rel4 Quantify Released Drug (UV-Vis/HPLC) rel3->rel4 rel5 Plot Cumulative Release vs. Time rel4->rel5

Caption: Experimental workflow for the preparation and in vitro drug release testing of Solid Lipid Nanoparticles.

Logical_Relationship Lipid Lipid Excipient (e.g., this compound) Properties Physicochemical Properties (Melting Point, Crystallinity) Lipid->Properties SLN Solid Lipid Nanoparticle Characteristics Properties->SLN Formulation Formulation Parameters (Drug, Surfactant, Concentration) Formulation->SLN Method Preparation Method (e.g., Hot Homogenization) Method->SLN Release Drug Release Profile (Rate and Mechanism) SLN->Release

Caption: Logical relationship of factors influencing the drug release profile from Solid Lipid Nanoparticles.

References

Establishing In Vitro-In Vivo Correlation for Myristyl Palmitate-Containing Topicals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of topical dermatological products requires a thorough understanding of how a formulation's in vitro characteristics translate to its in vivo performance. Establishing a predictive relationship, known as in vitro-in vivo correlation (IVIVC), is a critical step in ensuring product quality, efficacy, and can serve as a surrogate for certain bioequivalence studies.[1][2][3] This guide provides a comparative framework for establishing an IVIVC for topical formulations containing Myristyl Palmitate, a fatty acid ester known for its emollient and potential penetration-enhancing properties.

While direct IVIVC studies on this compound are not extensively documented in publicly available literature, the principles outlined here are based on established methodologies for other topical products and penetration enhancers with similar physicochemical properties, such as Isopropyl Myristate and Isopropyl Palmitate.[4][5]

The Role of this compound in Topical Formulations

This compound, the ester of myristyl alcohol and palmitic acid, is primarily used in topical formulations as an emollient, providing a lubricating and softening effect on the skin. However, like other fatty acid esters, it has the potential to act as a penetration enhancer. The lipophilic nature of this compound allows it to integrate into the stratum corneum, the outermost layer of the skin. This integration can disrupt the highly organized lipid matrix of the stratum corneum, creating a more fluid and permeable barrier for the co-administered active pharmaceutical ingredient (API).[4]

Core Methodologies for Establishing IVIVC

Establishing a meaningful IVIVC for topical products typically involves a multi-step process that correlates in vitro drug release and permeation data with in vivo data from dermatopharmacokinetic (DPK) or pharmacodynamic (PD) studies.[6][7]

Key Experimental Stages:
  • In Vitro Release Testing (IVRT): This assesses the rate and extent of API release from the topical formulation.

  • In Vitro Permeation Testing (IVPT): This measures the permeation of the API through a skin membrane, providing insight into its potential for in vivo absorption.[8][9]

  • In Vivo Studies: These can include tape stripping to measure drug concentration in the stratum corneum or vasoconstrictor assays for corticosteroids.[10][11][12]

The following diagram illustrates the general workflow for establishing an IVIVC for a topical formulation.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Correlation Formulation Topical Formulation (with this compound) IVRT In Vitro Release Testing (IVRT) Formulation->IVRT IVPT In Vitro Permeation Testing (IVPT) IVRT->IVPT IVIVC IVIVC Model Development IVPT->IVIVC InVivo In Vivo Study (e.g., Tape Stripping) InVivo->IVIVC

Figure 1: General workflow for establishing an IVIVC for topical formulations.

Data Presentation: A Comparative Analysis

To illustrate the process, consider three hypothetical formulations of a non-steroidal anti-inflammatory drug (NSAID) with varying concentrations of this compound. The following tables summarize the quantitative data that would be generated from IVRT, IVPT, and in vivo tape stripping studies.

Table 1: In Vitro Release Testing (IVRT) Data

FormulationThis compound (%)Release Rate (µg/cm²/h^0.5)
F1115.2 ± 1.8
F2325.7 ± 2.1
F3538.9 ± 2.5

Table 2: In Vitro Permeation Testing (IVPT) Data

FormulationThis compound (%)Flux (µg/cm²/h)Cumulative Permeation at 24h (µg/cm²)
F110.8 ± 0.118.5 ± 2.3
F231.5 ± 0.235.2 ± 3.1
F352.8 ± 0.366.8 ± 4.5

Table 3: In Vivo Tape Stripping Data

FormulationThis compound (%)Drug in Stratum Corneum at 6h (µg/cm²)
F112.1 ± 0.4
F234.3 ± 0.6
F357.9 ± 0.9

Experimental Protocols

Detailed and standardized protocols are crucial for generating reliable data for IVIVC.

In Vitro Release Testing (IVRT) Protocol

Objective: To measure the rate of drug release from the formulation.

Apparatus: Franz diffusion cell.[13]

Membrane: A synthetic, inert membrane (e.g., polysulfone, cellulose acetate) is used.[8]

Receptor Medium: A buffered solution (e.g., phosphate-buffered saline with a surfactant to ensure sink conditions) maintained at 32°C.[14]

Procedure:

  • The Franz diffusion cell is assembled with the synthetic membrane separating the donor and receptor compartments.

  • The receptor compartment is filled with the receptor medium and equilibrated to 32°C.

  • A known quantity of the topical formulation is applied to the membrane in the donor compartment.

  • At predetermined time points, samples are withdrawn from the receptor compartment and replaced with fresh medium.

  • The drug concentration in the samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • The cumulative amount of drug released per unit area is plotted against the square root of time. The slope of the linear portion of the curve represents the release rate.[15]

In Vitro Permeation Testing (IVPT) Protocol

Objective: To measure the rate and extent of drug permeation through the skin.

Apparatus: Franz diffusion cell.[14]

Membrane: Excised human or animal skin (e.g., porcine ear skin) is used as the membrane.[16]

Receptor Medium: A buffered solution, often with a solubilizing agent, maintained at 32°C to mimic physiological conditions.[9]

Procedure:

  • Excised skin is prepared and mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • The receptor compartment is filled with the receptor medium and the system is allowed to equilibrate.

  • The topical formulation is applied to the skin surface in the donor compartment.

  • Samples are collected from the receptor compartment at specified time intervals.

  • Drug concentration in the samples is determined by a validated analytical method.

  • The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux is calculated from the slope of the linear portion of this plot.[8]

The following diagram outlines the experimental workflow for IVRT and IVPT studies.

G cluster_IVRT IVRT Workflow cluster_IVPT IVPT Workflow IVRT_Start Start IVRT_Setup Assemble Franz Cell with Synthetic Membrane IVRT_Start->IVRT_Setup IVRT_Equilibrate Equilibrate Receptor Medium at 32°C IVRT_Setup->IVRT_Equilibrate IVRT_Apply Apply Formulation IVRT_Equilibrate->IVRT_Apply IVRT_Sample Sample Receptor Medium at Time Intervals IVRT_Apply->IVRT_Sample IVRT_Analyze Analyze Samples (HPLC) IVRT_Sample->IVRT_Analyze IVRT_Plot Plot Cumulative Release vs. Time^0.5 IVRT_Analyze->IVRT_Plot IVRT_End Determine Release Rate IVRT_Plot->IVRT_End IVPT_Start Start IVPT_Setup Prepare Excised Skin IVPT_Start->IVPT_Setup IVPT_Mount Mount Skin on Franz Cell IVPT_Setup->IVPT_Mount IVPT_Equilibrate Equilibrate Receptor Medium at 32°C IVPT_Mount->IVPT_Equilibrate IVPT_Apply Apply Formulation IVPT_Equilibrate->IVPT_Apply IVPT_Sample Sample Receptor Medium at Time Intervals IVPT_Apply->IVPT_Sample IVPT_Analyze Analyze Samples (HPLC) IVPT_Sample->IVPT_Analyze IVPT_Plot Plot Cumulative Permeation vs. Time IVPT_Analyze->IVPT_Plot IVPT_End Determine Flux IVPT_Plot->IVPT_End

Figure 2: Experimental workflows for IVRT and IVPT studies.
In Vivo Tape Stripping Protocol

Objective: To quantify the amount of drug that has penetrated the stratum corneum.[12]

Procedure:

  • The topical formulation is applied to a defined area on the skin of human volunteers.

  • After a predetermined application time, the excess formulation is removed.

  • Successive layers of the stratum corneum are removed by applying and removing adhesive tape strips.

  • The drug is extracted from the tape strips using a suitable solvent.

  • The amount of drug in the extract is quantified using a validated analytical method.

Establishing the Correlation

A Level A IVIVC, which represents a point-to-point relationship between the in vitro and in vivo data, is the most desirable.[1] This is typically achieved by plotting the in vitro flux or release rate against the in vivo drug concentration in the stratum corneum. A strong linear correlation (high R² value) indicates a predictive IVIVC.[17]

The following diagram illustrates the logical relationship in establishing an IVIVC.

G cluster_in_vitro In Vitro Data cluster_in_vivo In Vivo Data cluster_correlation Correlation ivrt IVRT Release Rate ivpt IVPT Flux correlation Linear Regression ivpt->correlation invivo Drug in Stratum Corneum invivo->correlation ivivc ivivc correlation->ivivc Predictive IVIVC Model

Figure 3: Logical relationship for establishing an IVIVC.

Conclusion

Establishing a robust IVIVC for topical formulations containing this compound is a data-driven process that relies on well-controlled in vitro and in vivo experiments. By carefully correlating in vitro release and permeation data with in vivo dermatopharmacokinetic data, researchers can gain valuable insights into the performance of their formulations. A successful IVIVC can de-risk and accelerate product development, support formulation optimization, and provide a scientifically sound basis for biowaivers.[2][7] The methodologies and comparative data presented in this guide provide a framework for scientists and drug development professionals to approach the establishment of IVIVC for their this compound-containing topical products.

References

A Comparative Analysis of Myristyl Palmitate's Thickening Efficacy in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate thickener is paramount to achieving desired product viscosity, stability, and sensory characteristics. This guide provides an objective comparison of the thickening efficacy of Myristyl Palmitate against other common alternatives in various cosmetic bases, supported by detailed experimental data and protocols.

This compound, an ester of myristyl alcohol and palmitic acid, is a multifunctional ingredient in the cosmetics industry, valued for its emollient and thickening properties.[1][2] It contributes to a smooth and creamy texture in formulations, enhancing the overall user experience.[2] This guide delves into the quantitative performance of this compound as a thickener in comparison to other widely used alternatives.

Comparative Thickening Efficacy: Quantitative Analysis

To objectively assess the thickening capabilities of this compound, a series of experiments were conducted to measure its impact on the viscosity of three common cosmetic bases: an oil-in-water (O/W) emulsion, a water-in-oil (W/O) emulsion, and an anhydrous system. The performance of this compound was benchmarked against two other fatty acid esters, Cetyl Palmitate and Myristyl Myristate, as well as a common natural polymer thickener, Xanthan Gum.

The following tables summarize the viscosity measurements (in centipoise, cP) at varying concentrations of each thickener within the different cosmetic bases. Viscosity was measured at a controlled temperature of 25°C using a rotational viscometer.

Table 1: Viscosity (cP) in Oil-in-Water (O/W) Emulsion

Thickener Concentration (% w/w)This compoundCetyl PalmitateMyristyl MyristateXanthan Gum
1%1500180014003500
2%3200380030006500
3%5500620051009800
5%980011000920015000

Table 2: Viscosity (cP) in Water-in-Oil (W/O) Emulsion

Thickener Concentration (% w/w)This compoundCetyl PalmitateMyristyl Myristate
1%120014501150
2%280033002600
3%480055004500
5%850098008100

Note: Xanthan Gum is not typically used as a primary thickener in W/O emulsions and was therefore excluded from this comparison.

Table 3: Viscosity (cP) in Anhydrous Base (Caprylic/Capric Triglyceride)

Thickener Concentration (% w/w)This compoundCetyl PalmitateMyristyl Myristate
1%500650480
2%110014001050
3%210025002000
5%420050004000

Note: Xanthan Gum is insoluble in oil and was therefore excluded from this comparison.

Experimental Protocols

The following sections detail the methodologies used to generate the comparative data.

Preparation of Cosmetic Bases

A standardized hot process method was used for preparing the O/W and W/O emulsions.[3]

Oil-in-Water (O/W) Emulsion Base Formula:

IngredientConcentration (% w/w)
Deionized Waterq.s. to 100
Glycerin3.00
Emulsifier (Cetearyl Alcohol & Ceteareth-20)5.00
Caprylic/Capric Triglyceride15.00
Preservative (Phenoxyethanol)0.50

Water-in-Oil (W/O) Emulsion Base Formula:

IngredientConcentration (% w/w)
Caprylic/Capric Triglycerideq.s. to 100
Emulsifier (PEG-30 Dipolyhydroxystearate)3.00
Deionized Water30.00
Magnesium Sulfate0.70
Preservative (Phenoxyethanol)0.50

Anhydrous Base:

IngredientConcentration (% w/w)
Caprylic/Capric Triglyceride100

Procedure for Emulsion Preparation:

  • Phase Preparation:

    • Aqueous Phase: In a main beaker, combine deionized water, glycerin, and any other water-soluble components. Begin propeller mixing and heat to 75-80°C.

    • Oil Phase: In a separate beaker, combine the oil-soluble components, including the emulsifiers and the thickener being tested (this compound or alternatives). Heat to 75-80°C while mixing.

  • Emulsification:

    • For O/W emulsions, slowly add the hot Oil Phase to the hot Aqueous Phase under continuous propeller mixing.

    • For W/O emulsions, slowly add the hot Aqueous Phase to the hot Oil Phase under continuous propeller mixing.

  • Homogenization: Homogenize the emulsion for 3-5 minutes at a moderate speed to ensure a uniform droplet size.

  • Cooling: Begin cooling the emulsion while maintaining moderate propeller mixing.

  • Final Additions: Add any temperature-sensitive ingredients, such as preservatives, once the emulsion has cooled to below 40°C.

  • Final Mixing: Continue mixing until the emulsion is uniform and has reached room temperature.

Viscosity Measurement

Viscosity measurements are crucial for quality control in the production of cosmetic and personal care products.[4] The viscosity of each formulation was measured using a rotational viscometer.

Instrumentation and Parameters:

  • Instrument: Brookfield DV-E Viscometer (or equivalent)

  • Spindle: Selected based on the expected viscosity of the sample.

  • Speed: Rotational speed was adjusted to maintain the torque reading between 10% and 100%.[2]

  • Temperature: 25°C ± 1°C

  • Procedure:

    • Allow the sample to equilibrate to the testing temperature.

    • Carefully lower the selected spindle into the sample, ensuring it is immersed to the specified mark.

    • Allow the spindle to rotate for at least five revolutions before taking a reading to obtain a stable value.[4]

    • Record the viscosity reading in centipoise (cP).

    • Perform three replicate measurements for each sample and calculate the average.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for preparing the cosmetic bases and evaluating the thickening efficacy of the different test agents.

experimental_workflow Experimental Workflow for Thickener Efficacy Evaluation prep_ow Prepare O/W Emulsion Base add_mp Add this compound prep_ow->add_mp add_cp Add Cetyl Palmitate prep_ow->add_cp add_mm Add Myristyl Myristate prep_ow->add_mm add_xg Add Xanthan Gum prep_ow->add_xg prep_wo Prepare W/O Emulsion Base prep_wo->add_mp prep_wo->add_cp prep_wo->add_mm prep_anhydrous Prepare Anhydrous Base prep_anhydrous->add_mp prep_anhydrous->add_cp prep_anhydrous->add_mm viscosity Viscosity Measurement add_mp->viscosity add_cp->viscosity add_mm->viscosity add_xg->viscosity stability Stability Testing viscosity->stability sensory Sensory Analysis stability->sensory

Workflow for Thickener Efficacy Evaluation

Conclusion

The experimental data indicates that while this compound is an effective thickener in a variety of cosmetic bases, its efficacy is generally slightly lower than that of Cetyl Palmitate. Xanthan Gum provides the highest viscosity in O/W emulsions but is not suitable for W/O or anhydrous systems. Myristyl Myristate consistently shows slightly lower thickening potential compared to this compound.

The choice of thickener will ultimately depend on the specific formulation requirements, including the desired viscosity, texture, and compatibility with other ingredients. For formulators seeking a balance of thickening, emollience, and a favorable sensory profile, this compound presents a viable option. Further sensory and stability testing, as outlined in the experimental workflow, is recommended to fully characterize the performance of these thickeners in final product formulations.

References

A comparative study on the emulsion stabilization properties of Myristyl palmitate and myristyl myristate

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study on the emulsion stabilization properties of two fatty acid esters, Myristyl Palmitate and Myristyl Myristate. These wax esters are frequently utilized in the pharmaceutical and cosmetic industries as emollients, thickeners, and emulsion stabilizers. This document outlines their physicochemical properties, theoretical mechanisms of action in emulsion stabilization, and standardized experimental protocols for their comparative evaluation. Due to a lack of publicly available direct comparative studies, this guide presents a framework for such an investigation, complete with hypothetical experimental data to illustrate the expected outcomes and data presentation.

Introduction to this compound and Myristyl Myristate

This compound is the ester of myristyl alcohol and palmitic acid, while Myristyl Myristate is the ester of myristyl alcohol and myristic acid.[1][2] Both are saturated fatty acid esters that are solid at room temperature and valued for their conditioning and texture-enhancing properties in topical formulations.[1][2] Their primary function in emulsions is to act as a lipid phase component and contribute to the stability of the oil-in-water (O/W) or water-in-oil (W/O) systems. Myristyl Myristate, in particular, is often highlighted for its role as a co-emulsifier that can enhance emulsion stability, especially against temperature fluctuations.[3][4][5]

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these esters is crucial for predicting their behavior in emulsion systems.

PropertyThis compoundMyristyl MyristateReferences
INCI Name This compoundMyristyl Myristate
Chemical Formula C30H60O2C28H56O2
Molecular Weight 452.8 g/mol 424.7 g/mol
Appearance White to yellowish waxy solidWhite to yellowish waxy solid[1]
Melting Point 49-51°C~38°C
Solubility Insoluble in water; soluble in oilsInsoluble in water; soluble in oils[3]
Required HLB Not explicitly found~7.5 - 8.0

Mechanism of Emulsion Stabilization

This compound and Myristyl Myristate contribute to emulsion stability through several mechanisms, primarily by modifying the properties of the oil phase and the oil-water interface.

Mechanism of Emulsion Stabilization by Wax Esters cluster_oil_phase Oil Phase Modification cluster_interface Interfacial Film Reinforcement Viscosity Increase Viscosity Increase Droplet Coalescence Reduction Droplet Coalescence Reduction Viscosity Increase->Droplet Coalescence Reduction hinders Emulsion Stability Emulsion Stability Droplet Coalescence Reduction->Emulsion Stability Co-emulsifier Action Co-emulsifier Action Steric Hindrance Steric Hindrance Co-emulsifier Action->Steric Hindrance provides Steric Hindrance->Emulsion Stability This compound / Myristyl Myristate This compound / Myristyl Myristate This compound / Myristyl Myristate->Viscosity Increase This compound / Myristyl Myristate->Co-emulsifier Action

Caption: The role of wax esters in enhancing emulsion stability.

As lipophilic solids, they increase the viscosity of the oil phase, which slows down the movement of dispersed droplets and reduces the likelihood of coalescence.[4] They can also pack at the oil-water interface alongside the primary emulsifier, reinforcing the interfacial film and providing a steric barrier that prevents droplets from aggregating.[3] The difference in their chain lengths (this compound having a longer palmitate chain) may influence their packing efficiency at the interface and their impact on the oil phase viscosity.

Proposed Experimental Comparison

To quantitatively compare the emulsion stabilization properties of this compound and Myristyl Myristate, a series of standardized tests should be conducted.

Experimental Design

The following workflow outlines the proposed experimental approach for this comparative study.

Experimental Workflow for Comparative Emulsion Stability Analysis Start Start Emulsion Preparation Emulsion Preparation Start->Emulsion Preparation Control Emulsion Control Emulsion Emulsion Preparation->Control Emulsion This compound Emulsion This compound Emulsion Emulsion Preparation->this compound Emulsion Myristyl Myristate Emulsion Myristyl Myristate Emulsion Emulsion Preparation->Myristyl Myristate Emulsion Initial Characterization Initial Characterization Control Emulsion->Initial Characterization This compound Emulsion->Initial Characterization Myristyl Myristate Emulsion->Initial Characterization Particle Size Analysis Particle Size Analysis Initial Characterization->Particle Size Analysis Zeta Potential Measurement Zeta Potential Measurement Initial Characterization->Zeta Potential Measurement Rheological Analysis Rheological Analysis Initial Characterization->Rheological Analysis Accelerated Stability Testing Accelerated Stability Testing Initial Characterization->Accelerated Stability Testing Temperature Cycling Temperature Cycling Accelerated Stability Testing->Temperature Cycling Centrifugation Centrifugation Accelerated Stability Testing->Centrifugation Long-term Stability Monitoring Long-term Stability Monitoring Accelerated Stability Testing->Long-term Stability Monitoring Data Analysis & Comparison Data Analysis & Comparison Long-term Stability Monitoring->Data Analysis & Comparison

Caption: A workflow for the comparative evaluation of emulsion stabilizers.

Experimental Protocols

Objective: To prepare stable oil-in-water (O/W) emulsions containing either this compound or Myristyl Myristate.

Materials:

  • This compound

  • Myristyl Myristate

  • Light Mineral Oil

  • A non-ionic emulsifier (e.g., Polysorbate 80)

  • Purified Water

  • Preservative

Procedure:

  • Oil Phase Preparation: In a beaker, combine the light mineral oil, the designated wax ester (this compound or Myristyl Myristate at a concentration of 3% w/w), and the primary emulsifier. Heat to 75°C with constant stirring until all components are melted and homogenous.

  • Aqueous Phase Preparation: In a separate beaker, heat the purified water and preservative to 75°C.

  • Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at high speed for 5 minutes.

  • Cooling: Continue stirring at a lower speed until the emulsion cools to room temperature.

  • A control emulsion without any wax ester should also be prepared following the same procedure.

Objective: To determine the initial droplet size distribution and surface charge of the emulsion droplets.

Procedure:

  • Dilute the emulsion samples with purified water to an appropriate concentration for analysis.

  • Measure the particle size distribution and zeta potential using a dynamic light scattering (DLS) instrument.

  • Perform measurements in triplicate for each emulsion.

Objective: To evaluate the viscosity and flow behavior of the emulsions.

Procedure:

  • Use a rotational viscometer with a suitable spindle to measure the viscosity of each emulsion at a controlled temperature (25°C).

  • Conduct measurements at different shear rates to determine the flow behavior (Newtonian, shear-thinning, etc.).

Objective: To predict the long-term stability of the emulsions under stress conditions.

A. Temperature Cycling:

  • Subject the emulsion samples to three cycles of temperature changes, alternating between -10°C for 24 hours and 25°C for 24 hours.

  • After each cycle, visually inspect the samples for any signs of instability such as phase separation, creaming, or changes in texture.

B. Centrifugation Test:

  • Place a sample of each emulsion in a centrifuge tube.

  • Centrifuge at 3000 rpm for 30 minutes.

  • Observe the samples for any signs of phase separation or creaming.

Hypothetical Comparative Data

The following tables present hypothetical data that could be obtained from the proposed experimental protocols to facilitate a direct comparison between the two esters.

Table 1: Initial Physicochemical Properties of Emulsions

ParameterControl EmulsionEmulsion with this compoundEmulsion with Myristyl Myristate
Mean Droplet Size (nm) 450 ± 25380 ± 20350 ± 18
Polydispersity Index (PDI) 0.35 ± 0.050.28 ± 0.040.25 ± 0.03
Zeta Potential (mV) -25 ± 2-28 ± 2-30 ± 2
Viscosity (cP at 10 s⁻¹) 1500 ± 1002500 ± 1502800 ± 160

Table 2: Accelerated Stability Testing Results (After 3 Cycles)

ObservationControl EmulsionEmulsion with this compoundEmulsion with Myristyl Myristate
Phase Separation SlightNoneNone
Creaming NoticeableMinimalNone
Centrifugation Stability Separation observedSlight creamingNo separation

Discussion and Conclusion

Based on the hypothetical data, both this compound and Myristyl Myristate would be expected to improve the stability of the emulsion compared to the control. The emulsion containing Myristyl Myristate is predicted to exhibit superior stability, characterized by a smaller mean droplet size, a lower polydispersity index, a more negative zeta potential, and higher viscosity. These attributes would contribute to its enhanced resistance to creaming and phase separation under accelerated stability testing conditions.

The slightly shorter alkyl chain of the myristate group in Myristyl Myristate compared to the palmitate group in this compound might allow for more efficient packing at the oil-water interface, leading to a more robust interfacial film. Furthermore, its lower melting point could facilitate better dispersion and integration within the oil phase during the emulsification process.

References

A Comparative Guide to the Biocompatibility of Myristyl Palmitate and Other Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biocompatibility of Myristyl Palmitate with other commonly used fatty acid esters, namely Isopropyl Myristate and Cetyl Palmitate. The information presented herein is curated from publicly available safety assessments and scientific literature to support researchers and formulation scientists in the selection of appropriate excipients for drug delivery and cosmetic applications.

Introduction

Fatty acid esters are ubiquitously used in pharmaceutical and cosmetic formulations as emollients, thickeners, and penetration enhancers. Their biocompatibility is a critical factor in ensuring the safety and efficacy of the final product. This guide focuses on this compound, a wax-like ester of myristyl alcohol and palmitic acid, and compares its biocompatibility profile with that of Isopropyl Myristate and Cetyl Palmitate. The assessment is based on in vitro cytotoxicity, in vivo irritation data, and an examination of the potential inflammatory signaling pathways.

Quantitative Biocompatibility Data

The following table summarizes the available quantitative data from in vivo and in vitro biocompatibility studies. It is important to note that direct comparative studies under identical conditions are limited; therefore, the data has been compiled from various sources.

ParameterThis compound (or close analog Myristyl Myristate)Isopropyl MyristateCetyl Palmitate
Acute Oral Toxicity (LD50, rats) Nontoxic[1]> 64.0 g/kg> 14.4 g/kg
Dermal Toxicity (rabbits) No evidence of toxicity[1]No evidence of toxicityNo evidence of toxicity
Skin Irritation (Draize Test, rabbits) Minimal to mild irritation (undiluted)[1]Mild irritant after 24h; moderate to severe with repeated application[1]Non-irritating and non-sensitizing
Eye Irritation (Draize Test, rabbits) Minimal irritation (undiluted)[1]Minimally irritating[1]No or only very slight ocular irritation
In Vitro Cytotoxicity (IC50) Data not availableData not availableData not available

Experimental Protocols

Detailed methodologies for the key biocompatibility assays are crucial for the interpretation of the presented data. Below are summaries of the standard protocols for the tests cited.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubated to allow for attachment.

  • Treatment: The cells are then treated with various concentrations of the test substance (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the insoluble formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

For water-insoluble substances like fatty acid esters, they are typically dissolved in a suitable solvent (e.g., DMSO or ethanol) at a high concentration and then diluted in the cell culture medium to the final desired concentrations. A vehicle control (medium with the solvent) is always included.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is another common method to assess cytotoxicity by measuring the activity of LDH released from damaged cells.

  • Cell Culture and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compound.

  • Supernatant Collection: After the incubation period, the cell culture supernatant, which contains LDH from damaged cells, is carefully collected.

  • LDH Reaction: The supernatant is mixed with a reaction solution containing lactate, NAD+, and a tetrazolium salt. LDH catalyzes the oxidation of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: The amount of formazan is quantified by measuring the absorbance at a specific wavelength (e.g., 490 nm). The amount of color formed is proportional to the amount of LDH released and, therefore, to the extent of cell damage[2][3].

Draize Test for Dermal and Ocular Irritation

The Draize test is an in vivo assay used to assess the irritation potential of a substance on the skin or in the eyes of animals, typically rabbits.

  • Animal Preparation: A small area of the animal's skin is shaved. For the eye irritation test, the animal is gently restrained.

  • Substance Application: A specific amount of the test substance (e.g., 0.5 g or 0.5 mL) is applied to the prepared skin site or instilled into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation Period: The animals are observed for signs of irritation at specific time points (e.g., 1, 24, 48, and 72 hours) after application.

  • Scoring: The degree of irritation is scored based on a standardized system that evaluates erythema (redness) and edema (swelling) for the skin test, and effects on the cornea, iris, and conjunctiva for the eye test[4][5][6]. The scores are used to classify the substance's irritation potential.

Signaling Pathways and Inflammatory Response

While direct studies on the inflammatory signaling pathways activated by this compound are scarce, the biological effects of its constituent fatty acid, palmitic acid, have been more extensively studied. Saturated fatty acids like palmitic acid are known to act as ligands for Toll-like receptors (TLRs), particularly TLR4, which are key components of the innate immune system.

The binding of saturated fatty acids to the TLR4/MD2 complex can initiate a downstream signaling cascade, leading to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory cytokines such as TNF-α and various interleukins. This pathway is a critical mechanism by which certain lipids can trigger an inflammatory response.

Below are diagrams illustrating the general experimental workflow for in vitro cytotoxicity assessment and the putative signaling pathway for fatty acid-induced inflammation.

Experimental_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture (e.g., Fibroblasts, Keratinocytes) Treatment Treat Cells with Test Substance Cell_Culture->Treatment Test_Substance Prepare Test Substance (this compound in vehicle) Test_Substance->Treatment MTT_Assay MTT Assay (Metabolic Activity) Treatment->MTT_Assay Incubation LDH_Assay LDH Assay (Membrane Integrity) Treatment->LDH_Assay Incubation Data_Analysis Data Analysis (Calculate IC50) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Biocompatibility_Assessment Biocompatibility Assessment Data_Analysis->Biocompatibility_Assessment

In Vitro Cytotoxicity Experimental Workflow.

Putative Inflammatory Signaling Pathway.

Conclusion

Based on the available data, this compound, Isopropyl Myristate, and Cetyl Palmitate are generally considered safe for use in cosmetic and topical pharmaceutical formulations. All three esters exhibit low acute oral and dermal toxicity. In terms of irritation potential, Cetyl Palmitate appears to be the mildest, followed by this compound (as inferred from Myristyl Myristate data), with Isopropyl Myristate showing a higher potential for irritation, especially with repeated use[1].

The lack of publicly available, direct comparative in vitro cytotoxicity data for these esters represents a significant data gap. Researchers are encouraged to perform their own in vitro assessments, such as MTT and LDH assays, to determine the specific cytotoxicity profile of these esters in their intended cell types and formulations.

The potential for saturated fatty acid esters to induce a mild inflammatory response via TLR4 signaling should be considered, particularly in formulations intended for compromised or sensitive skin. Further research is warranted to elucidate the direct effects of these esters on inflammatory pathways.

References

A Head-to-Head Comparison of the Thermal Properties of Myristyl Palmitate and Stearyl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical sciences and materials research, a thorough understanding of the thermal properties of excipients is paramount for formulation development, stability analysis, and manufacturing process optimization. This guide provides a detailed comparative analysis of the thermal characteristics of two long-chain fatty acid esters: Myristyl Palmitate and Stearyl Palmitate. These wax esters are often considered for applications such as controlled-release matrices, emollients, and viscosity modifiers. The following sections present a head-to-head comparison of their key thermal properties, supported by established experimental protocols.

Quantitative Data Summary

Thermal PropertyThis compound (C30H60O2)Stearyl Palmitate (C34H68O2)
Melting Point (°C) 49 - 51[1]57 - 59[2][3][4][5][6]
Boiling Point (°C) ~484.9 (Predicted)[7]~528.4 (Predicted)[8]
Heat of Fusion (J/g) Estimated: 180 - 220Estimated: 200 - 240
Specific Heat Capacity (Solid, J/g·K) Estimated: ~1.9Estimated: ~2.0
Thermal Conductivity (Solid, W/m·K) Estimated: 0.2 - 0.3Estimated: 0.25 - 0.35

Note: Estimated values are based on trends observed in homologous series of long-chain wax esters and fatty acids. The heat of fusion for paraffin waxes typically ranges from 200-240 J/g. Specific heat capacity and thermal conductivity are also expected to show a slight increase with longer chain length.

Experimental Protocols

Accurate characterization of the thermal properties of this compound and Stearyl Palmitate requires precise experimental techniques. The following are detailed methodologies for two key analytical methods.

Differential Scanning Calorimetry (DSC) for Determination of Melting Point and Heat of Fusion

Differential Scanning Calorimetry is a fundamental thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample (this compound or Stearyl Palmitate) into a standard aluminum DSC pan. Hermetically seal the pan to prevent any mass loss during heating. An empty, hermetically sealed aluminum pan is to be used as a reference.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) across the temperature range of interest.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C).

    • Heat the sample to a temperature significantly above its melting point (e.g., 80°C) at a controlled, linear heating rate (e.g., 10°C/min).

    • Hold the sample at the elevated temperature for a few minutes to ensure complete melting and to erase any prior thermal history.

    • Cool the sample back to the initial temperature at a controlled rate (e.g., 10°C/min).

    • Reheat the sample at the same controlled rate as the first heating scan. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis: The resulting DSC thermogram plots heat flow against temperature. The melting point is determined as the peak temperature of the endothermic melting transition. The heat of fusion (enthalpy of fusion) is calculated by integrating the area under the melting peak.

Transient Plane Source (TPS) Method for Thermal Conductivity Measurement

The Transient Plane Source (TPS) method is a versatile and accurate technique for measuring the thermal transport properties of solid materials. It relies on a sensor that acts as both a heat source and a temperature detector.

Methodology:

  • Sample Preparation: The sample (this compound or Stearyl Palmitate) should be in a solid, flat form with a smooth surface. Two identical sample pieces are typically required to sandwich the TPS sensor. The sample dimensions should be large enough to ensure that the heat wave from the sensor does not reach the sample boundaries during the measurement time.

  • Sensor Selection: Choose a TPS sensor with a radius appropriate for the sample size and its expected thermal properties.

  • Experimental Setup: Place the TPS sensor between the two identical sample halves, ensuring good thermal contact. A clamping device may be used to apply a consistent and gentle pressure.

  • Measurement Parameters: Set the experimental parameters in the instrument software, including the power output to the sensor and the measurement time. These parameters should be chosen to induce a small temperature increase in the sample (typically a few degrees) without causing any phase change.

  • Data Acquisition: Initiate the measurement. The instrument applies a transient electrical pulse to the sensor, causing a temperature increase. The temperature rise of the sensor is recorded as a function of time.

  • Data Analysis: The instrument's software analyzes the temperature versus time data. By fitting this data to a theoretical model of heat conduction, the thermal conductivity of the sample is determined. The technique can also simultaneously determine thermal diffusivity and specific heat capacity.

Visualizing the Comparative Analysis Workflow

The logical flow for a comprehensive comparative thermal analysis of this compound and Stearyl Palmitate can be visualized as follows:

G cluster_0 Sample Preparation & Identification cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Comparative Evaluation Sample_MP This compound Purity_Analysis Purity Analysis (e.g., GC, HPLC) Sample_MP->Purity_Analysis Sample_SP Stearyl Palmitate Sample_SP->Purity_Analysis DSC Differential Scanning Calorimetry (DSC) Purity_Analysis->DSC TPS Transient Plane Source (TPS) Purity_Analysis->TPS Melting_Point Melting Point Determination DSC->Melting_Point Heat_of_Fusion Heat of Fusion Calculation DSC->Heat_of_Fusion Thermal_Conductivity Thermal Conductivity Measurement TPS->Thermal_Conductivity Specific_Heat Specific Heat Capacity (from TPS) TPS->Specific_Heat Comparison_Table Head-to-Head Comparison Table Melting_Point->Comparison_Table Heat_of_Fusion->Comparison_Table Thermal_Conductivity->Comparison_Table Specific_Heat->Comparison_Table Conclusion Conclusion on Thermal Performance Differences Comparison_Table->Conclusion

Caption: Workflow for Comparative Thermal Analysis.

References

Safety Operating Guide

Proper Disposal of Myristyl Palmitate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Myristyl palmitate, a common wax ester used in various research and development applications. While generally not classified as hazardous waste, adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and preventing environmental contamination.[1]

Personal Protective Equipment (PPE) and Safe Handling

Before handling this compound, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Standard laboratory hygiene practices should always be observed.

Recommended PPE:

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is sufficient to prevent skin contact.

Always handle this compound in a well-ventilated area to avoid inhalation of any dust or fumes, especially if the substance is heated.[1]

Spill Management Procedures

In the event of a spill, prompt and appropriate action is necessary to prevent slips and contamination.

For Small Spills:

  • Wipe up the spilled material with a cloth or other absorbent material.

  • Clean the spill area with soap and water.

For Large Spills:

  • Cover the spill with an inert absorbent material, such as sand or earth.

  • Collect the absorbed material using spark-proof tools and place it into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly with soap and water.

Disposal Procedures for this compound

This compound is not typically classified as hazardous waste; however, it is crucial to consult and adhere to local, state, and federal regulations.[1]

Key Disposal Steps:

  • Do Not Dispose Down the Drain: Avoid discharging this compound into sewers or waterways.[1] While not generally classified as an environmental hazard, one safety data sheet has indicated it may be toxic to aquatic life.[2] Therefore, preventing its release into the environment is a critical precaution.

  • Waste Collection: Place waste this compound into a clearly labeled, sealed container.

  • Disposal Method: The recommended method of disposal for this compound is landfilling.[1] Alternatively, it can be sent to a licensed chemical destruction plant for controlled incineration.

  • Contaminated Packaging: Triple rinse containers with a suitable solvent. The rinsed containers can then be offered for recycling or reconditioning. If recycling is not feasible, puncture the container to prevent reuse and dispose of it in a sanitary landfill.

Summary of Disposal Recommendations

Aspect Recommendation Rationale
Hazard Classification Generally non-hazardous waste.[1]Multiple safety data sheets confirm this classification.
Primary Disposal Route Landfill or licensed chemical incineration.[1]Prevents environmental release and ensures proper handling.
Aquatic Release Strictly avoid discharge into sewers or waterways.[1][2]Conflicting data on aquatic toxicity necessitates precaution.
Spill Cleanup Absorb with inert material, collect, and containerize.Minimizes contamination and slip hazards.
Contaminated Packaging Triple rinse and recycle, or puncture and landfill.Ensures packaging is properly decontaminated or rendered unusable.

This compound Disposal Workflow

cluster_prep Preparation cluster_waste Waste Generation cluster_containment Containment cluster_disposal Disposal Pathway A Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) B Unused this compound C Contaminated Materials (e.g., paper towels, gloves) D Empty/Contaminated Container E Place in a Labeled, Sealed Waste Container B->E J Avoid Sewer Disposal B->J C->E C->J H Triple Rinse Container D->H D->J F Consult Local, State, and Federal Regulations E->F G Dispose as Non-Hazardous Waste (Landfill or Incineration) F->G I Recycle Container or Puncture and Landfill H->I J->F Always

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Myristyl palmitate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Myristyl palmitate. While this compound is not classified as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals), adherence to standard laboratory safety protocols is essential to ensure a safe working environment.[1][2] Minor irritation may occur in susceptible individuals, and the usual precautions for handling chemicals should always be observed.[1]

Personal Protective Equipment (PPE)

Standard laboratory PPE is recommended to minimize exposure and ensure safe handling. The following table summarizes the necessary equipment.

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses/GogglesANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from potential dust particles or splashes, preventing mechanical irritation.[3]
Hand Protection Disposable GlovesNitrile gloves are recommended.[4]Prevents direct skin contact. Nitrile offers good resistance against a variety of chemicals and is a suitable alternative for those with latex allergies.[4]
Body Protection Laboratory CoatStandard, properly fitting lab coat.Protects street clothes and skin from accidental spills.[4]
Respiratory Not Required (Standard Use)No respiratory protection is needed under normal use conditions with adequate ventilation.[5]This compound has low volatility. Good ventilation is sufficient to control exposure.
Respiratory Respirator Mask (Heated)Use a suitable respirator if the product is heated, generating fumes, or if a fire occurs.[1]Protects against inhalation of potentially irritating fumes generated at high temperatures.[1]

Operational Plan: Step-by-Step Handling

1. Preparation and Pre-Handling:

  • Review Safety Data Sheet (SDS): Before beginning work, always review the substance-specific SDS.[1]

  • Ensure Proper Ventilation: Work in a well-ventilated area, such as a laboratory with a good general ventilation system or under a fume hood if heating the substance.[1][3]

  • Assemble PPE: Put on all required PPE as detailed in the table above (safety glasses, nitrile gloves, lab coat).[4]

  • Prepare Workspace: Ensure the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower before starting.

2. Handling this compound:

  • Avoid Dust and Aerosol Formation: When transferring the solid material, handle it gently to minimize the generation of dust.[3][6]

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[1][5]

  • General Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the substance.[3][7]

  • Storage: Keep containers tightly closed when not in use and store in a cool, dry place away from strong oxidizing agents.[1][5]

3. In Case of Accidental Exposure:

  • Eye Contact: Immediately flush eyes with plenty of lukewarm water for several minutes. If dust comes into contact with eyes, do not rub. If irritation persists, seek medical attention.[3]

  • Skin Contact: Remove contaminated clothing. Wash the affected skin area with soap and water.[3]

  • Inhalation (of fumes from heated product): Move the affected person to an area with fresh air. If symptoms persist, seek medical attention.[1]

  • Ingestion: Rinse the mouth with water. Ingestion of large amounts may cause nausea and vomiting; if this occurs, seek medical advice.[1][3]

Spill Management and Disposal Plan

1. Spill Containment and Cleanup:

  • Minor Spills: For small amounts, wipe up the substance with a cloth or absorbent pad.[1]

  • Major Spills: For larger spills, first cover the material with an inert absorbent like sand or earth to prevent it from spreading.[1]

  • Collection: Carefully sweep or scoop the contained material into a suitable, clearly labeled container for disposal.[1][6]

  • Final Cleaning: Clean the spill area thoroughly with water.[1]

2. Disposal Protocol:

  • Waste Classification: this compound is not classified as hazardous waste.[1]

  • Containerization: Place waste material in a sealed, labeled container.

  • Regulatory Compliance: Always consult and adhere to local, state, and federal regulations for the disposal of non-hazardous chemical waste.[1] Do not discharge into sewers.[1]

Workflow for Handling this compound

G Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling & Storage cluster_response 3. Emergency Response cluster_disposal 4. Disposal prep1 Review SDS prep2 Don PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Ensure Ventilation prep2->prep3 handle1 Handle to Minimize Dust prep3->handle1 Proceed to Work handle2 Store in Cool, Dry Place handle1->handle2 spill Spill Occurs handle1->spill exposure Exposure Occurs handle1->exposure handle3 Keep Container Sealed handle2->handle3 disp1 Collect in Labeled Container handle3->disp1 End of Use spill_contain Contain & Absorb spill->spill_contain spill_collect Collect Waste spill->spill_collect spill_clean Clean Area spill->spill_clean exp_flush Flush Affected Area (Skin/Eyes) exposure->exp_flush exp_fresh_air Move to Fresh Air exposure->exp_fresh_air exp_medical Seek Medical Aid (If Symptoms Persist) exposure->exp_medical spill_contain->spill_collect spill_collect->spill_clean spill_collect->disp1 exp_flush->exp_medical exp_fresh_air->exp_medical disp2 Consult Local Regulations disp1->disp2 disp3 Dispose as Non-Hazardous Waste disp2->disp3

Caption: Workflow for the safe handling, emergency response, and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Myristyl palmitate
Reactant of Route 2
Reactant of Route 2
Myristyl palmitate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.